1,1,1-Trichloro-2,2-difluoroethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-2,2-difluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZCQIUXDONLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075231 | |
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-12-1 | |
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,1,1-Trichloro-2,2-difluoroethane physical properties
An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloro-2,2-difluoroethane
Introduction
This compound, a member of the hydrochlorofluorocarbon (HCFC) family of compounds, is a halogenated hydrocarbon with the chemical formula C₂HCl₃F₂. As with many halogenated ethanes, the precise arrangement of its constituent atoms gives rise to several isomers, each with distinct physical properties. This guide focuses specifically on the 1,1,1-trichloro-2,2-difluoro- isomer (CAS No. 354-12-1). Understanding the physical properties of this compound is essential for researchers and scientists in fields ranging from materials science to atmospheric chemistry, particularly for assessing its environmental fate, potential applications as a chemical intermediate, and for distinguishing it from its more commonly documented isomers like HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane).
This document provides a consolidated overview of the core physical properties, thermodynamic data, safety considerations, and experimental methodologies pertinent to this compound, grounded in authoritative sources.
Chemical Identification and Molecular Structure
Precise identification is the cornerstone of chemical and physical property analysis. The nomenclature and structural representation distinguish this compound from its isomers, which can exhibit significantly different behaviors.
Nomenclature and Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 354-12-1 | [1][2] |
| Molecular Formula | C₂HCl₃F₂ | [1][2] |
| Molecular Weight | 169.38 g/mol | [1][2] |
| Synonyms | 2,2-Difluoro-1,1,1-trichloroethane | [1] |
| InChI | InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H | [1][2] |
| InChIKey | RDTZCQIUXDONLZ-UHFFFAOYSA-N | [1][2] |
| SMILES | FC(F)C(Cl)(Cl)Cl | [2] |
Molecular Structure
The spatial arrangement of atoms dictates the molecule's polarity, intermolecular forces, and consequently, its bulk physical properties. In this compound, one carbon atom is bonded to three chlorine atoms, while the second carbon is bonded to two fluorine atoms and one hydrogen atom. This asymmetric distribution of electronegative halogens creates a polar molecule.
Caption: 2D representation of this compound.
Core Physical and Chemical Properties
The physical properties of a compound determine its state under given conditions and its behavior in various systems. It is critical to note that experimental data for the 1,1,1-trichloro-2,2-difluoro- isomer is less prevalent in the literature compared to its isomer, 1,2,2-trichloro-1,1-difluoroethane (HCFC-122, CAS 354-21-2), which has a reported boiling point of approximately 72-75°C[3][4].
| Property | Value | Notes and Conditions | Source |
| Boiling Point | -41 °C | At standard pressure. Note: This value appears anomalous when compared to isomers and requires further verification. | [2] |
| Density | 1.07 g/cm³ | at 20 °C | [2] |
| Vapor Pressure | 19.7 kPa | at 20 °C | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | This is a general characteristic of similar halogenated hydrocarbons. | [3] |
| Flammability | Not flammable | Does not pose an explosion hazard at normal temperatures. | [2] |
| Viscosity | 4.3 centipoise | at 20 °C | [2] |
Thermodynamic Data
Thermodynamic properties are crucial for process design, heat transfer calculations, and modeling the environmental behavior of a substance. While specific experimental data for this compound is limited in the provided sources, data for the closely related isomer HCFC-122 (CAS 354-21-2) can provide context. For instance, the constant pressure heat capacity (Cp,liquid) for HCFC-122 has been measured as 167.04 J/mol·K at 298.15 K[4][5]. Such data is typically determined using calorimetry over a range of temperatures[5]. The calculation of comprehensive thermodynamic tables often relies on equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation, which provides an accurate fit for data over a wide range of temperatures and pressures.
Safety and Handling
As a halogenated hydrocarbon, this compound requires careful handling to minimize exposure and environmental impact.
Hazard Profile
While a detailed GHS classification for this specific isomer is not available in the search results, related compounds offer insight into potential hazards. Isomers are known to cause skin, eye, and respiratory tract irritation[3][6]. Prolonged exposure may lead to neurological effects and organ damage[3]. Like other HCFCs, this compound is recognized as an ozone-depleting substance[6].
Recommended Handling Protocols
Given the potential hazards, the following handling procedures are essential for laboratory personnel:
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[3][6].
-
Incompatible Materials: Avoid contact with chemically active metals such as potassium, powdered aluminum, zinc, and magnesium, as violent reactions can occur[6][7].
-
Thermal Decomposition: Avoid contact with hot surfaces or flames, as this can produce toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene[7].
Experimental Methodology: Vapor Pressure Determination
The causality behind experimental choices in physical chemistry is rooted in achieving equilibrium and measuring it accurately. The determination of vapor pressure is a prime example. The static method is a foundational technique for its directness and precision.
Workflow for the Static Method
This method involves measuring the pressure of the vapor in direct equilibrium with its condensed phase (liquid) in a closed system at a constant temperature.
Caption: Workflow for vapor pressure measurement using the static method.
Protocol Steps and Rationale
-
Sample Preparation and Degassing: A purified sample is introduced into a sample cell. It is crucial to remove dissolved, non-condensable gases (like air) as they would contribute to the total pressure, leading to erroneously high vapor pressure readings. This is typically achieved by several "freeze-pump-thaw" cycles where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases[8].
-
Equilibration: The degassed sample is placed in a thermostatically controlled bath to maintain a precise and uniform temperature. The system must be allowed sufficient time to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: Once at equilibrium, the pressure of the vapor in the headspace is measured using a high-precision pressure transducer (e.g., a capacitance manometer).
-
Data Collection: The procedure is repeated at various temperatures to generate a dataset of vapor pressure as a function of temperature[8]. This data can then be used to determine thermodynamic properties like the enthalpy of vaporization via the Clausius-Clapeyron equation.
References
- trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2) - GazFinder. [Link]
- Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem. [Link]
- 1,1-Difluoro-1,2,2-trichloroethane | C2HCl3F2 | CID 9630 - PubChem. [Link]
- SAFETY D
- 1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756 - PubChem. [Link]
- Ethane, 1,2,2-trichloro-1,1-difluoro- - NIST WebBook. [Link]
- 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem. [Link]
- 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem. [Link]
- Thermodynamic Properties of HCFC-123 - Meier Supply. [Link]
- PROPERTIES OF R-22 (CHLORODIFLUOROMETHANE)
- F30 SI: Thermophysical Properties of Refrigerants - ResearchG
- THERMODYNAMIC PROPERTIES OF FREON 12 REFRIGERANT (R-12). - Under The Ice. [Link]
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- CHLORODIFLUOROMETHANE - CHF2CI R-22 - Climalife. [Link]
- 1,1-Difluoroethane - Hazardous Substance Fact Sheet. [Link]
- Ethane, 1,2,2-trichloro-1,1-difluoro-, Condensed phase thermochemistry d
- Chemical Properties of Ethane, 1,1,1-trichloro-2,2,2-trifluoro- (CAS 354-58-5) - Cheméo. [Link]
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,1-Trichloro-2,2-difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trichloro-2,2-difluoroethane (C2HCl3F2), a halogenated ethane, presents a compelling case study in molecular structure and bonding. The asymmetric substitution of chlorine and fluorine atoms on the ethane backbone introduces significant electronic and steric effects that dictate its conformational preferences and reactivity. Understanding the nuanced interplay of these forces is crucial for professionals in fields ranging from materials science to drug development, where precise molecular geometry and electronic properties are paramount. This guide provides a comprehensive technical overview of the molecular structure, bonding, and conformational dynamics of this compound, drawing upon established principles and comparative analysis with related chlorofluoroethanes.
Molecular Geometry and Key Structural Parameters
The molecular geometry of this compound is characterized by a central carbon-carbon single bond, with one carbon atom bonded to three chlorine atoms and the other to two fluorine atoms and a hydrogen atom. This arrangement leads to a staggered conformation being the most stable, minimizing steric repulsion between the bulky chlorine and fluorine atoms.
| Parameter | Predicted Value | Justification and Comparative Insights |
| C-C Bond Length | ~1.54 Å | Similar to other halogenated ethanes. The presence of multiple electronegative halogens can slightly shorten the C-C bond compared to ethane (1.53 Å) due to inductive effects. |
| C-Cl Bond Length | ~1.77 Å | Consistent with C-Cl bond lengths in other chloroalkanes. |
| C-F Bond Length | ~1.35 Å | Typical for C-F bonds in fluoroalkanes. |
| C-H Bond Length | ~1.09 Å | Standard for C-H bonds in alkanes. |
| Cl-C-Cl Bond Angle | ~109.5° | Expected to be close to the ideal tetrahedral angle, with minor deviations due to steric repulsion between the large chlorine atoms. |
| F-C-F Bond Angle | ~109.5° | Also anticipated to be near the tetrahedral angle. |
| H-C-F Bond Angle | ~109.5° | Approximating the ideal tetrahedral geometry. |
Bonding Analysis: A Molecular Orbital Perspective
The bonding in this compound can be effectively described using molecular orbital (MO) theory. The carbon atoms are sp3 hybridized, forming a sigma (σ) bond framework. The high electronegativity of the fluorine and chlorine atoms significantly influences the electronic distribution within the molecule.
The C-F and C-Cl bonds are highly polarized, with the electron density drawn towards the halogen atoms. This results in a significant dipole moment for the molecule. The lone pairs on the halogen atoms occupy non-bonding molecular orbitals.
A key aspect of the bonding in fluorinated ethanes is the phenomenon of hyperconjugation. This involves the interaction of the filled σ C-H or C-C bonding orbitals with the vacant σ* antibonding orbitals of the vicinal C-F or C-Cl bonds. In the staggered conformation of this compound, these interactions contribute to the overall stability of the molecule. The gauche effect, where a conformation with adjacent electronegative substituents is favored, is a well-known consequence of hyperconjugation in 1,2-difluoroethane. While the steric bulk of the three chlorine atoms in this compound will likely dominate, hyperconjugative interactions between the C-H bond and the anti-periplanar C-Cl bonds, and between the C-C bond and the C-F/C-Cl bonds, will play a role in fine-tuning the conformational energetics.
Conformational Analysis and Rotational Barrier
Rotation around the central C-C bond in this compound leads to different staggered and eclipsed conformations. The potential energy surface for this rotation is characterized by energy minima corresponding to the staggered conformers and energy maxima for the eclipsed conformers.
The rotational barrier is the energy difference between the most stable staggered conformation and the highest energy eclipsed conformation. Due to the significant steric hindrance posed by the three chlorine atoms on one carbon and the two fluorine atoms on the other, a substantial rotational barrier is expected.
1,1,1-Trichloro-2,2-difluoroethane synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 1,1,1-Trichloro-2,2-difluoroethane
Introduction
This compound (CCl₃CHF₂) is a hydrochlorofluorocarbon (HCFC) belonging to the HCFC-122 isomer group. As with other HCFCs, its production and use have been regulated under the Montreal Protocol due to its ozone-depleting potential.[1][2][3] Primarily, HCFC-122 isomers serve as chemical intermediates in the synthesis of other fluorochemicals, such as HCFC-123 and HCFC-124.[4] This guide provides a detailed examination of the prevalent synthesis and purification methodologies for this compound, intended for researchers and professionals in chemical development.
The synthesis of trichlorodifluoroethanes often results in a mixture of isomers, necessitating robust purification methods to isolate the desired compound. Understanding the distinct physical properties of these isomers is fundamental to developing effective separation protocols.
| Property | This compound (HCFC-122a) | 1,1,2-Trichloro-1,2-difluoroethane (HCFC-122b) | 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) |
| CAS Number | 354-12-1[5] | 354-15-4[6] | 354-21-2[7] |
| Molecular Formula | C₂HCl₃F₂[5] | C₂HCl₃F₂[6] | C₂HCl₃F₂[7] |
| Molecular Weight | 169.38 g/mol [5][8] | 169.38 g/mol [6] | 169.38 g/mol [7] |
| Boiling Point | ~72°C (for a related isomer)[9] | Data not readily available | ~74.8°C[7] |
Note: Specific boiling point data for this compound is not consistently available in the provided search results; data for related isomers is used to illustrate the principle of separation by distillation.
Synthesis Methodologies
The industrial production of this compound and its isomers typically involves the chlorination of a difluoroethane precursor or the fluorination of a trichloroethane precursor. The choice of starting material and reaction conditions is critical for maximizing the yield of the desired isomer.
Free Radical Chlorination of 1,1-Difluoroethane Derivatives
A common synthetic approach involves the chlorination of a less-chlorinated fluoroethane. For instance, a process for producing the related compound 1,1,2-trichloro-2,2-difluoroethane involves contacting 1,1-difluoroethylene with a chlorinating agent in the presence of a free-radical initiator.[10] A similar principle can be applied to produce this compound.
The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator. The process must be carefully controlled to prevent over-chlorination, which would result in products like tetrachlorodifluoroethane (CFC-112).[10]
Experimental Protocol: Liquid-Phase Photochlorination
-
Reactor Setup: A jacketed glass reactor equipped with a UV lamp, a gas inlet tube, a condenser, and a mechanical stirrer is charged with the starting material, such as 1,1-dichloro-2,2-difluoroethane.
-
Initiation: The reaction mixture is cooled to a controlled temperature (e.g., 10-20°C), and the UV lamp is activated to initiate the formation of chlorine radicals from the chlorine gas feed.
-
Reaction: Chlorine gas is bubbled through the liquid phase at a controlled rate. The reaction is exothermic and requires efficient cooling to maintain a constant temperature, which influences the selectivity of the chlorination.
-
Monitoring: The reaction progress is monitored in real-time using in-line Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product and byproducts.
-
Termination: Once the desired conversion is achieved, the chlorine feed and the UV source are turned off. The reactor is then purged with an inert gas like nitrogen to remove dissolved HCl and unreacted chlorine.
Causality Behind Experimental Choices:
-
Low Temperature: Suppresses over-chlorination and reduces the formation of undesired byproducts by decreasing the rate of subsequent chlorination reactions.
-
UV Initiation: Provides the energy to break the Cl-Cl bond, creating the chlorine radicals necessary to start the chain reaction, without requiring high temperatures that could lead to decomposition.
-
Molar Ratio Control: Carefully controlling the molar ratio of chlorine to the organic substrate is crucial. A lower chlorine ratio minimizes the formation of more highly chlorinated products.[11]
Catalytic Fluorination of Polychlorinated Ethanes
Another viable pathway is the fluorination of a suitable polychlorinated ethane, such as pentachloroethane (CHCl₂CCl₃), using anhydrous hydrogen fluoride (HF). This is a gas-phase reaction carried out at elevated temperatures over a fluorination catalyst.
Catalysts for this process are typically based on chromium, often with co-catalysts to enhance activity and selectivity.[12][13] The reaction involves the sequential replacement of chlorine atoms with fluorine atoms.
Typical Reaction Conditions
| Parameter | Value Range | Rationale |
| Temperature | 150 - 350°C[12] | Provides activation energy for the Cl/F exchange; temperature affects selectivity. |
| Pressure | 0.1 - 1.1 MPa[12] | Influences residence time and can affect catalyst lifetime. |
| Catalyst | Chromium-based (e.g., Cr₂O₃), often activated with HF.[12][13] | Provides an active surface for the halogen exchange reaction. |
| HF:Organic Ratio | 2:1 to 40:1 (molar)[12] | A high excess of HF drives the reaction towards higher degrees of fluorination. |
Process Flow for Synthesis
Caption: Generalized workflow for the synthesis of HCFC-122a.
Purification and Isomer Separation
The crude product from the synthesis reactor is a mixture containing the target this compound, its isomers (like 1,2,2-trichloro-1,1-difluoroethane), unreacted starting materials, and acidic byproducts such as HCl and HF.
Removal of Acidic Byproducts
The first purification step is the removal of corrosive acidic gases.
-
Water/Alkali Scrubbing: The crude gas stream is passed through a series of scrubbing towers. A water wash removes the bulk of the HCl and HF, followed by a dilute alkali (e.g., NaOH or KOH) wash to neutralize any remaining acidic components.
-
Phase Separation: In some processes, particularly those using a large excess of HF, the product mixture can be cooled, leading to separation into an organic phase (containing the HCFCs) and an HF-rich phase. This allows for the recovery and recycling of unreacted HF.[14]
Fractional Distillation
The primary method for separating the organic components is fractional distillation, which exploits the differences in their boiling points.
-
Multi-Column Distillation: A train of distillation columns is typically used. The first column may remove light ends (more volatile components like unreacted starting materials). Subsequent columns are designed to separate the target isomer from its close-boiling isomers.
-
Azeotropic Considerations: The presence of azeotropes (mixtures that boil at a constant temperature) can complicate separation. In such cases, extractive distillation, where a solvent is added to alter the relative volatilities of the components, may be employed.[15]
Experimental Protocol: Laboratory-Scale Fractional Distillation
-
Apparatus: A multi-tray distillation column (e.g., a Vigreux or packed column) is assembled with a reboiler, condenser, and reflux head.
-
Charge: The neutralized and dried organic mixture is charged to the reboiler.
-
Operation: The mixture is heated to boiling. The vapor passes up the column and is condensed at the top. A portion of the liquid (reflux) is returned to the column to improve separation efficiency, while the remainder (distillate) is collected.
-
Fraction Collection: Fractions are collected at different temperature plateaus, corresponding to the boiling points of the individual components.
-
Analysis: Each fraction is analyzed by GC to determine its composition and purity.
Causality Behind Experimental Choices:
-
High-Efficiency Column: A column with a high number of theoretical plates is necessary to separate components with close boiling points, such as isomers.
-
Reflux Ratio: A high reflux ratio increases the purity of the distillate but reduces the throughput. The optimal ratio is a balance between desired purity and processing time.
Purification Workflow Diagram
Caption: Step-by-step process for purifying crude HCFC-122a.
Quality Control and Analytical Methods
Ensuring the purity of the final product is paramount. Gas Chromatography (GC) is the standard analytical technique for this purpose.
-
Instrumentation: A GC system equipped with a suitable capillary column (e.g., a GS-GASPRO) is used for separation.[16]
-
Detection:
-
Mass Spectrometry (GC-MS): Provides definitive identification of the main component and any impurities by comparing their mass spectra to library data.[16]
-
Electron Capture Detector (GC-ECD): Offers high sensitivity for halogenated compounds, making it ideal for detecting trace-level impurities.[17]
-
-
Quantification: The percentage purity is determined by integrating the peak areas of all components in the chromatogram. An internal or external standard method is used for accurate quantification.
Conclusion
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high selectivity. The co-production of isomers is a significant challenge, making efficient purification, primarily through fractional distillation, a critical part of the manufacturing process. Rigorous analytical quality control, predominantly using gas chromatography, is essential to verify the identity and purity of the final product, ensuring it meets the specifications required for its use as a chemical intermediate.
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A Toxicological Deep Dive: Profiling 1,1,1-Trichloro-2,2-difluoroethane for Research Applications
This guide provides a comprehensive toxicological profile of 1,1,1-Trichloro-2,2-difluoroethane (CAS No. 354-12-1), a hydrochlorofluorocarbon (HCFC), for professionals in research and drug development. Given the limited specific data on this isomer, this document synthesizes available information and draws scientifically grounded analogies from closely related isomers and parent compounds to provide a robust framework for risk assessment and experimental design. The primary in-vivo data referenced pertains to the isomer HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane, CAS No. 354-21-2), as it represents the most detailed toxicological study available for a compound in this immediate chemical family. This distinction is critical for scientific accuracy and is noted throughout the text.
Section 1: Physicochemical Identity and Properties
Understanding the fundamental physicochemical properties of a compound is the cornerstone of toxicological assessment, as it dictates its environmental fate, potential for absorption, and distribution within biological systems.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) |
|---|---|---|
| CAS Number | 354-12-1[1][2][3] | 354-21-2[4][5][6] |
| Molecular Formula | C₂HCl₃F₂[1][3] | C₂HCl₃F₂[5][6] |
| Molecular Weight | 169.38 g/mol [1][3] | 169.38 g/mol [5] |
| Appearance | Colorless, volatile liquid[4] | Colorless liquid[4] |
| Boiling Point | -41 °C (Note: This value from a commercial supplier appears anomalous; other isomers boil much higher)[1] | 72 °C[4] |
| Melting Point | -39.6 °C[2] | -111 °C[4] |
| Solubility | Poorly soluble in water; miscible with organic solvents[2] | Poorly soluble in water; soluble in organic solvents[4] |
| Vapor Density | 5.84 (Air = 1)[4] | Not specified |
Note: The significant discrepancy in boiling points highlights the importance of isomer-specific data. Researchers should verify the properties of their specific source material.
Section 2: Toxicokinetics: The Body's Interaction with HCFCs
Toxicokinetics defines the journey of a chemical through the body. While specific data for this compound is scarce, the behavior of related chlorinated ethanes provides a predictive model.
-
Absorption: As a volatile compound, the primary route of exposure in a research setting is inhalation.[2][4] Data from analogous compounds like 1,1,1-trichloroethane show rapid and extensive absorption through the respiratory system.[7] Dermal contact is also a potential route of exposure.[8]
-
Distribution: Following absorption, lipophilic compounds like HCFCs are expected to distribute to fatty tissues.[7]
-
Metabolism: Metabolism is a critical determinant of toxicity. It is predicted that this compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, likely CYP2E1, similar to 1,1,1-trichloroethane.[7][9] This oxidative process can lead to the formation of reactive intermediates. Studies on related HCFCs show metabolism can produce metabolites such as trichloroethanol and trichloroacetic acid, which are then excreted.[7][10] Increased urinary fluoride is a key indicator of metabolism for this class of compounds.[11][12]
-
Excretion: The majority of absorbed, unmetabolized parent compound is rapidly eliminated via exhalation.[7][9] Metabolites are primarily excreted in the urine.[7][9]
Caption: Proposed metabolic pathway for this compound.
Section 3: Acute and Short-Term Toxicity Profile
The most comprehensive data on short-term toxicity comes from a 2-week inhalation study in rats using the isomer HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane).[11][12][13] These findings are invaluable for predicting the potential effects of this compound.
Experimental Design Rationale: The study exposed male rats for 6 hours/day, 5 days/week for two weeks to concentrations of 0, 700, 540, and 2200 ppm. This design mimics a subacute occupational exposure scenario and is standard for identifying target organs and establishing a no-observed-adverse-effect level (NOAEL).
Key Findings:
-
Mortality: The compound has low acute toxicity, with a 4-hour approximate lethal concentration (ALC) of 5100 ppm in rats.[11] No exposure-related deaths occurred in the 2-week study at concentrations up to 2200 ppm.[11][12][13]
-
Systemic Effects: Decreased body weight and body weight gain were observed at higher concentrations (≥ 170 ppm).[11][12][13]
-
Hepatotoxicity: The liver was identified as a primary target organ.[12][13] Effects included increased relative liver weights and minimal hepatocellular hypertrophy across all treated groups.[11][12]
-
Clinical Pathology: Significant, dose-related changes in blood chemistry were observed. These findings are critical for monitoring potential exposure in a research setting.
Table 2: Summary of Clinical Pathology Changes in Rats Exposed to HCFC-122 Isomer [11][12][13]
| Parameter | Direction of Change | Exposure Groups Affected | Reversibility |
|---|---|---|---|
| Serum Triglycerides | ↓ | All treated groups | Yes |
| Serum Cholesterol | ↓ | All treated groups | Yes |
| Serum Globulin | ↓ | All treated groups | Yes |
| Serum Total Protein | ↓ | 540 and 2200 ppm | Yes |
| Alanine Aminotransferase (ALT) | ↑ | 540 and 2200 ppm | Yes |
| Urine Fluoride | ↑ | All treated groups | No (after 2-wk recovery) |
Causality: The increase in ALT, a liver enzyme, coupled with increased liver weight and cellular hypertrophy, strongly indicates a direct hepatotoxic effect. The decreases in cholesterol and triglycerides suggest an alteration in hepatic lipid metabolism. The irreversible increase in urinary fluoride is a direct marker of the compound's metabolic breakdown.[11]
Section 4: Target Organ and Systemic Toxicity
-
Hepatotoxicity: As established, the liver is a key target. The observed effects (hypertrophy, altered enzymes) are consistent with exposure to chlorinated solvents.[11][12] This is likely due to the metabolic activation of the compound within the liver, potentially leading to oxidative stress or direct covalent binding of reactive intermediates.[14]
-
Neurotoxicity: In the key rat study, a functional observational battery (FOB) revealed no signs of neurotoxicity.[11][12][13] However, prolonged or excessive exposure to related chlorinated hydrocarbons is known to cause central nervous system (CNS) depression, including dizziness, confusion, and ataxia.[8][15][16] Therefore, while short-term, low-level exposure may not present a neurotoxic risk, caution is warranted.
-
Cardiac Toxicity: A significant, well-documented hazard of many halogenated hydrocarbons is the sensitization of the myocardium to catecholamines (e.g., adrenaline).[16] This can lead to fatal cardiac arrhythmias, a phenomenon known as "sudden sniffing death".[17] While not specifically tested in the HCFC-122 study, this remains a critical potential risk for any acute, high-concentration exposure scenario.
-
Irritation: The compound may cause irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation.[2][4]
Section 5: Chronic Toxicity, Carcinogenicity, and Genotoxicity
Data on the long-term effects of this compound is not available. However, information on related compounds provides context:
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound. However, the structurally similar 1,1,1-trichloroethane was recently classified as "probably carcinogenic to humans" (Group 2A) based on limited human evidence and sufficient evidence in experimental animals.[18][19] The related refrigerant HCFC-123 has been linked to benign tumors in the liver, testis, and pancreas in rats.[20] This suggests a potential carcinogenic risk that warrants stringent exposure controls.
-
Genotoxicity: Data is limited. Many simple HCFCs are not mutagenic in standard in vitro tests like the Ames assay.[21][22] However, some related compounds have shown clastogenic (chromosome-damaging) activity at high doses in vitro or dominant lethal effects in mice, indicating a potential for genetic damage.[20][23]
Section 6: Experimental Protocols for Toxicological Assessment
The following protocols are provided as validated starting points for researchers needing to assess the toxicity of this compound or similar novel compounds.
Protocol 1: In Vivo Short-Term Inhalation Toxicity Study (Rodent Model)
This protocol is based on established OECD guidelines and the specific study conducted on the HCFC-122 isomer.[11][12]
Objective: To determine the target organs and dose-response relationship following subacute inhalation exposure.
Methodology:
-
Animal Model: Use young adult Sprague-Dawley or Wistar rats (10 per sex per group).
-
Acclimatization: Acclimatize animals for at least 5 days prior to exposure.
-
Exposure Groups: Establish a minimum of four groups: Control (air only), Low-Dose, Mid-Dose, and High-Dose. Doses should be selected based on preliminary range-finding studies.
-
Exposure System: Utilize whole-body or nose-only inhalation chambers with dynamically generated test atmospheres. Monitor chamber concentrations continuously.
-
Exposure Regimen: Expose animals for 6 hours/day, 5 days/week, for 2 weeks.
-
In-Life Monitoring (Daily): Record clinical signs of toxicity, morbidity, and mortality.
-
In-Life Monitoring (Weekly): Measure body weight and food consumption.
-
Terminal Procedures: At the end of the 14-day exposure, euthanize animals. Collect blood via cardiac puncture for clinical pathology (hematology and serum chemistry).
-
Necropsy: Perform a full gross pathological examination. Record organ weights (liver, kidneys, brain, spleen, etc.).
-
Histopathology: Preserve major organs and any gross lesions in 10% neutral buffered formalin. Process tissues for microscopic examination by a board-certified veterinary pathologist.
Self-Validation: The inclusion of a control group, multiple dose levels to establish a dose-response, and a comprehensive set of endpoints (clinical, biochemical, and pathological) ensures the trustworthiness and scientific validity of the results.
Caption: Experimental workflow for an in vivo short-term inhalation study.
Protocol 2: In Vitro Cytotoxicity Assay in HepG2 Cells
Objective: To provide a rapid, preliminary assessment of the compound's potential for causing cell death, specifically in a liver-derived cell line.
Rationale: HepG2 cells are a human hepatoma cell line that retains many of the metabolic activities of primary hepatocytes, making them a relevant model for assessing hepatotoxicity.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Seed cells into a 96-well microplate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of final test concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic (<0.5%).
-
Exposure: Remove the old media from the cells and replace it with media containing the test compound concentrations, a vehicle control (solvent only), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).
-
Read the absorbance on a microplate reader at ~570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Self-Validation: The use of vehicle controls accounts for any solvent effects, while the positive control ensures the assay is performing correctly. Running the assay in triplicate and repeating it independently confirms the reproducibility of the findings.
Section 7: Safety, Handling, and Exposure Control
Given the identified and potential hazards, strict safety protocols are mandatory.
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][24]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.[24]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[24]
-
Respiratory Protection: In case of inadequate ventilation or potential for high concentrations, a suitable respirator (e.g., a full-face mask with an appropriate combination filter for organic vapors) must be used.[2]
-
-
First Aid:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[25]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[25]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][24]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.[26] Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
Summary and Conclusion
This compound is a compound with a low potential for acute toxicity but presents a significant risk of target organ damage, particularly to the liver, with repeated exposure. The primary route of concern in a research setting is inhalation. While specific data is sparse, evidence from the closely related isomer HCFC-122 indicates that repeated exposure can lead to reversible changes in hepatic function and morphology, with metabolic breakdown evidenced by increased urinary fluoride.[11][12][13] The potential for cardiac sensitization and the carcinogenic classification of analogous compounds necessitate stringent engineering controls and the use of appropriate PPE to minimize all routes of exposure. Researchers must treat this compound with caution and implement the safety and experimental protocols outlined in this guide to ensure a safe and scientifically valid research environment.
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An In-depth Technical Guide to the Solubility of 1,1,1-Trichloro-2,2-difluoroethane in Common Laboratory Solvents
Introduction
1,1,1-Trichloro-2,2-difluoroethane, also known as HCFC-122, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₃F₂.[1] Historically, compounds within this class have been utilized as refrigerants, blowing agents, and solvents.[2] As research and development in various scientific fields, including pharmaceuticals and materials science, continues to evolve, a thorough understanding of the physicochemical properties of such compounds is paramount. This guide provides a detailed exploration of the solubility of this compound in a range of common laboratory solvents.
This document is intended for researchers, scientists, and drug development professionals who may encounter or consider using this compound in their work. A comprehensive grasp of its solubility characteristics is critical for applications such as reaction chemistry, purification processes, and formulation development. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes available information on analogous compounds and provides a robust experimental framework for determining accurate solubility profiles in specific solvent systems.
Core Principles of Solubility: A Theoretical Framework
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of this compound are its molecular structure, polarity, and the potential for hydrogen bonding.
Molecular Structure and Polarity: this compound is an asymmetric molecule. The presence of highly electronegative chlorine and fluorine atoms induces a significant dipole moment, rendering the molecule polar. The C-Cl and C-F bonds are polar covalent bonds, leading to an uneven distribution of electron density across the molecule.
Intermolecular Forces: The primary intermolecular forces at play in solutions of this compound are:
-
Dipole-dipole interactions: As a polar molecule, this compound will interact with other polar solvent molecules through these forces.
-
London dispersion forces: These are present in all molecules and will be a significant factor in its interactions with non-polar solvents.
-
Hydrogen bonding: this compound itself does not possess a hydrogen atom bonded to a highly electronegative atom (N, O, or F), so it cannot act as a hydrogen bond donor. However, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.
Based on these principles, it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar protic solvents, as well as in non-polar solvents where London dispersion forces are dominant. Its solubility in highly polar, protic solvents like water is expected to be low.[2]
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be made based on the solubility of structurally similar compounds, such as other isomers of dichlorotrifluoroethane and related halogenated hydrocarbons.[2][3][4] The following table provides an estimated qualitative solubility profile in a range of common laboratory solvents. It is crucial to note that these are predictions and should be experimentally verified for any critical application.
| Solvent Class | Specific Solvent | Predicted Qualitative Solubility |
| Alcohols (Protic, Polar) | Methanol | Soluble |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Ketones (Aprotic, Polar) | Acetone | Soluble |
| Methyl Ethyl Ketone | Soluble | |
| Ethers (Aprotic, Moderately Polar) | Diethyl Ether | Freely Soluble/Miscible |
| Tetrahydrofuran (THF) | Freely Soluble/Miscible | |
| Aromatic Hydrocarbons (Non-polar) | Toluene | Soluble |
| Xylene | Soluble | |
| Halogenated Solvents (Aprotic, Polar) | Dichloromethane | Freely Soluble/Miscible |
| Chloroform | Freely Soluble/Miscible | |
| Carbon Tetrachloride | Freely Soluble/Miscible | |
| Alkanes (Non-polar) | n-Hexane | Soluble |
| Cyclohexane | Soluble | |
| Esters (Aprotic, Polar) | Ethyl Acetate | Soluble |
| Nitriles (Aprotic, Polar) | Acetonitrile | Moderately Soluble |
| Amides (Aprotic, Polar) | Dimethylformamide (DMF) | Moderately Soluble |
| Sulfoxides (Aprotic, Polar) | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Water (Protic, Highly Polar) | Water | Poorly Soluble |
Experimental Determination of Solubility
Given the volatility of this compound, a precise and well-controlled experimental method is required to determine its solubility in various solvents. The following protocol outlines a reliable approach using the isothermal shake-flask method followed by quantification via Gas Chromatography (GC). This method is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical technique for concentration measurement.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Materials and Equipment:
-
This compound (solute)
-
Selected laboratory solvents
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Shaking incubator or water bath with temperature control
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) and an appropriate capillary column.
-
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume or mass of the desired solvent to each vial.
-
Immediately and tightly seal the vials to prevent the evaporation of the volatile solute and solvent.
-
-
Equilibration:
-
Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solvent remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, remove the vials from the shaker and allow any undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid drawing any undissolved material, it is advisable to use a syringe filter.
-
Accurately dilute the aliquot with a known volume of a suitable solvent. The same solvent used for the solubility test is often appropriate.
-
Analyze the diluted sample by GC.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject these standards into the GC to generate a calibration curve of peak area versus concentration.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Back-calculate the original concentration in the saturated solution to determine the solubility.
-
Intermolecular Interactions Diagram
Caption: Intermolecular forces in solution.
Safety and Handling
As a hydrochlorofluorocarbon, this compound should be handled with appropriate safety precautions. Users should always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. While quantitative data is sparse in the literature, a strong theoretical basis and data from analogous compounds suggest good solubility in a wide range of organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust and reliable method for their determination. A thorough understanding of the solubility and safe handling of this compound is essential for its responsible use in research and development.
References
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An In-Depth Technical Guide to the Reactivity of 1,1,1-Trichloro-2,2-difluoroethane with Common Reagents
Introduction
1,1,1-Trichloro-2,2-difluoroethane, designated as HCFC-122, is a hydrochlorofluorocarbon (HCFC) that has seen use in various industrial applications. As with other HCFCs, its chemical behavior is dictated by the presence of carbon-hydrogen, carbon-chlorine, and carbon-fluorine bonds, lending it a unique reactivity profile. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common laboratory reagents. Understanding these reactions is crucial for its safe handling, transformation into other valuable chemicals, and for predicting its environmental fate. HCFCs are known to be less stable in the atmosphere than their chlorofluorocarbon (CFC) counterparts due to the presence of C-H bonds, which are susceptible to attack by hydroxyl radicals in the troposphere.[1][2][3]
This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or utilize this compound in their work. The information presented herein is a synthesis of available literature and expert analysis, designed to provide both a theoretical and practical understanding of HCFC-122's chemical reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₂HCl₃F₂ | [4] |
| Molar Mass | 169.38 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 354-12-1 | [4] |
| Boiling Point | 71-72 °C | [4] |
| Appearance | Colorless liquid | General Knowledge |
Spectroscopic Data for Characterization
Characterization of this compound and its reaction products is critical for any synthetic or analytical procedure.
-
¹H NMR: The proton nuclear magnetic resonance spectrum of this compound is expected to show a triplet in the region of 6.1-6.4 ppm due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine-19 nuclear magnetic resonance spectrum provides valuable information about the fluorine environment. For this compound, a doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton.[4]
Reactivity with Common Reagents
Reaction with Bases: Dehydrohalogenation
The presence of a hydrogen atom on the carbon adjacent to the trichloromethyl group makes this compound susceptible to elimination reactions, specifically dehydrochlorination, in the presence of a strong base. This reaction proceeds via an E2 mechanism.
Reaction Pathway:
Caption: Proposed dehydrochlorination of this compound.
While specific experimental data for this compound is limited, a similar compound, 1,2,2-trichloro-1,1-difluoroethane, undergoes dehydrochlorination with sodium hydroxide or potassium hydroxide in aqueous methanol to yield 1,1-dichloro-2,2-difluoroethylene.[5] It is highly probable that this compound will react similarly.
Proposed Experimental Protocol (Modeled on a related reaction):
Objective: To perform the dehydrochlorination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric excess of potassium hydroxide in a mixture of methanol and water.
-
Add this compound to the flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) if appropriate standards are available.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolate the product by distillation.
-
Characterize the product by NMR, IR, and mass spectrometry to confirm the formation of 1,1-dichloro-2,2-difluoroethene.
Self-Validation: The identity of the product can be unequivocally confirmed by comparing its spectroscopic data with known literature values for 1,1-dichloro-2,2-difluoroethene. The disappearance of the starting material's characteristic ¹H NMR triplet and the appearance of new signals corresponding to the alkene product would validate the reaction's success.
Reduction Reactions
The carbon-chlorine bonds in this compound are susceptible to reduction by strong reducing agents.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides. The multiple chlorine atoms on a single carbon in this compound present multiple sites for reduction. The reaction is expected to proceed via nucleophilic substitution of chloride by hydride ions (H⁻).
Proposed Reaction Pathway:
Caption: Stepwise reduction of this compound.
The stepwise reduction would likely lead to a mixture of products, with the final product being 1,1-difluoroethane. Controlling the stoichiometry of the reducing agent and the reaction conditions would be critical to achieve selectivity.
Proposed Experimental Protocol:
Objective: To reduce this compound with lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Aqueous acid (e.g., dilute HCl) for workup
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by GC.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute aqueous acid, while cooling the flask in an ice bath.
-
Extract the product with ether.
-
Dry the organic layer and carefully evaporate the solvent (as the product, 1,1-difluoroethane, is a gas at room temperature). The product could be collected in a cold trap.
-
Characterize the gaseous product by GC-MS and NMR spectroscopy.
Self-Validation: The formation of 1,1-difluoroethane can be confirmed by its known mass spectrum and NMR data. The disappearance of the starting material peak in the GC chromatogram would indicate complete reaction.
Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not reactive towards alkyl halides.[6][7] Therefore, it is expected that this compound would be unreactive towards sodium borohydride under standard conditions.
Reaction with Organometallic Reagents
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles and strong bases. Their reaction with polychlorinated compounds can be complex, involving nucleophilic substitution, elimination, and metal-halogen exchange.
Proposed Reactivity:
Due to the presence of multiple acidic protons and electrophilic carbon centers, the reaction of this compound with organometallic reagents is likely to be non-selective. The strong basicity of these reagents could lead to dehydrochlorination, as discussed previously. Alternatively, nucleophilic attack on one of the chlorine-bearing carbons could occur. Furthermore, metal-halogen exchange is a possibility. Given the high reactivity and lack of selectivity, these reactions are not generally considered a clean method for the functionalization of such polychlorinated compounds. The C-F bond is generally unreactive towards Grignard reagents under normal conditions.[8]
Oxidation Reactions
This compound is generally resistant to oxidation under mild conditions due to the absence of easily oxidizable functional groups. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used to oxidize alkyl groups attached to aromatic rings or alcohols.[9][10] Their reaction with highly halogenated alkanes is not well-documented and is expected to be slow or require harsh conditions, likely leading to a complex mixture of decomposition products rather than a clean oxidation.
Nucleophilic Substitution Reactions
While the carbon atoms in this compound are electrophilic, direct Sₙ2 substitution is hindered by the presence of multiple halogen atoms. Nucleophilic attack is more likely to result in elimination reactions, as discussed with strong bases. Reactions with weaker, less basic nucleophiles might be possible under specific conditions, but are not well-reported for this specific compound. For instance, reactions with amines could potentially lead to substitution, but the basicity of amines could also favor elimination.[11]
Thermal and Photochemical Decomposition
Like other chlorofluorocarbons and hydrochlorofluorocarbons, this compound can decompose at high temperatures or upon exposure to ultraviolet (UV) radiation. Thermal decomposition can produce toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[12]
In the atmosphere, HCFCs are primarily removed by photodissociation in the stratosphere.[2] The C-H bond in HCFC-122 makes it susceptible to attack by hydroxyl radicals (•OH) in the troposphere, leading to its degradation and a shorter atmospheric lifetime compared to CFCs.[1][13]
Conclusion
This compound exhibits a reactivity profile dominated by its susceptibility to base-induced elimination and reduction of its carbon-chlorine bonds. It is relatively inert to mild oxidizing agents and may undergo complex reactions with strong nucleophiles and organometallic reagents. Its decomposition under thermal or photochemical stress is a critical consideration for its environmental impact and safe handling. Further research into the specific reaction conditions and mechanisms for this compound would be valuable for its potential use as a chemical intermediate and for a more complete understanding of its environmental chemistry.
References
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- Osaka University. (2018, August 20). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds.
- NIST WebBook. (n.d.). Ethane, 1,1,2-trichloro-1,2-difluoro-.
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- ResearchGate. (2020, August 5). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane.
- Wikipedia. (n.d.). Organolithium reagent.
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- UBC Library Open Collections. (1972, December 18). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
- Organic Chemistry Portal. (n.d.). Potassium Permanganate.
- Taylor & Francis Online. (n.d.). Potassium Permanganate Oxidation of Organic Compounds.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References.
- Chemistry Stack Exchange. (2020, March 20). Substitution reaction mechanism between chloroethane and ammonia.
- Chemistry LibreTexts. (2014, August 9). 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles.
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- PubChem. (n.d.). 1,1,2-Trichloro-1,2-difluoroethane.
- Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene.
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- PubMed. (1997). Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness.
- National Meteorological Library & Archive. (n.d.). Atmospheric chemical reactivity and ozone-forming potentials of potential CFC replacements.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
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Literature review of 1,1,1-Trichloro-2,2-difluoroethane research
An In-Depth Technical Guide to 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
Introduction
This compound, designated as HCFC-122, is a hydrochlorofluorocarbon (HCFC) that has garnered scientific interest due to its specific chemical properties and applications. As a member of the broader family of halogenated hydrocarbons, it has been utilized in niche industrial roles. However, like other HCFCs, its environmental impact, particularly its contribution to ozone depletion, has subjected it to stringent international regulations. This guide provides a comprehensive literature review of HCFC-122, synthesizing technical data on its physicochemical properties, synthesis, applications, environmental fate, toxicological profile, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for research, safety, or regulatory purposes.
Physicochemical Properties of HCFC-122
Understanding the fundamental physical and chemical properties of HCFC-122 is critical for its handling, application, and environmental assessment. The compound is a colorless, volatile substance.[1][2] While several isomers of trichlorodifluoroethane exist, this guide focuses on the 1,1,1-trichloro-2,2-difluoro- isomer (CAS No. 354-12-1).
The molecular structure of HCFC-122 directly influences its properties. The presence of both chlorine and fluorine atoms on the ethane backbone results in a high molecular weight and density. Its volatility is a key characteristic, dictating its behavior in industrial processes and its distribution in the environment.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of Trichlorodifluoroethane Isomers
| Property | This compound (HCFC-122) | 1,1,2-Trichloro-1,2-difluoroethane (HCFC-122a) | 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122b) |
|---|---|---|---|
| CAS Number | 354-12-1[3] | 354-15-4[4] | 354-21-2[1][2] |
| Molecular Formula | C₂HCl₃F₂[3][5] | C₂HCl₃F₂[4] | C₂HCl₃F₂[2] |
| Molecular Weight | 169.38 g/mol [3][5] | 169.38 g/mol [4] | 169.38 g/mol [2] |
| Boiling Point | Not specified, isomer has -41°C (likely incorrect data)[3] | Not specified | 72°C[1] |
| Melting Point | Not specified | Not specified | -111°C[1] |
| Appearance | Not specified | Not specified | Colorless liquid[2] |
| Solubility | Not specified | Not specified | Poorly soluble in water, soluble in organic solvents.[1] |
Note: Data for HCFC-122 is sparse in the provided search results, with some sources appearing to conflate it with other isomers or refrigerants. The properties of its isomers are included for comparative context.
Synthesis and Manufacturing Processes
The industrial synthesis of HCFCs typically involves the catalyzed gas-phase or liquid-phase reaction of chlorinated hydrocarbons with hydrogen fluoride (HF).[6][7] While specific patents for HCFC-122 were not identified in the search, the general principles can be applied. A plausible route would be the fluorination of a highly chlorinated ethane precursor, such as tetrachloroethane or pentachloroethane, or the chlorination of a difluoroethane.
Caption: Generalized synthesis pathway for HCFC-122 production.
Industrial Applications
Hydrochlorofluorocarbons were developed as transitional replacements for chlorofluorocarbons (CFCs), which have a much higher ozone-depleting potential.[10][11] Their applications are diverse, leveraging their thermodynamic properties and solvency. While specific uses for HCFC-122 are not widely documented, related compounds are used as:
-
Refrigerants: In air conditioning and refrigeration systems.[1][10][12]
-
Blowing Agents: For the production of insulating foams like polyurethane and polystyrene.[1][12]
-
Solvents: In industrial cleaning processes, such as degreasing metals and cleaning electronic components.[1][12]
-
Aerosol Propellants: Though this use has significantly declined due to environmental regulations.[10]
-
Chemical Intermediates: As a feedstock in the synthesis of other fluorinated compounds.
The selection of a specific HCFC for an application depends on its boiling point, vapor pressure, and solvency, making different isomers suitable for different tasks.
Environmental Fate and Impact
The primary driver for the regulation and study of HCFC-122 is its environmental impact. Like all HCFCs, it contributes to the depletion of the stratospheric ozone layer and acts as a greenhouse gas.
Ozone Depletion: When released, the volatility of HCFC-122 causes it to migrate to the upper atmosphere.[13][14] In the stratosphere, it is broken down by high-energy ultraviolet (UV) radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, contributing to the thinning of the ozone layer.[15][16] The ozone layer is crucial for absorbing harmful UV radiation from the sun, and its depletion is linked to increased rates of skin cancer and other health issues.[15] HCFCs have a lower Ozone Depletion Potential (ODP) than CFCs because the C-H bond makes them more susceptible to degradation by hydroxyl (OH) radicals in the lower atmosphere (troposphere), reducing the amount of chlorine that reaches the stratosphere.[11][17]
Global Warming: HCFC-122 is also a potent greenhouse gas, meaning it can absorb and trap infrared radiation, contributing to global warming. Its Global Warming Potential (GWP) is a measure of its heat-trapping ability relative to carbon dioxide.
Caption: Environmental fate and impact pathway of HCFC-122.
Toxicology and Occupational Health
The toxicological profile of HCFC-122 and its isomers is a critical consideration for occupational safety. Exposure can occur via inhalation, ingestion, or dermal contact.
Acute Effects: Inhalation of high concentrations of chlorinated hydrocarbons can cause central nervous system (CNS) depression, with symptoms including dizziness, headache, incoordination, and in severe cases, loss of consciousness.[2][18] These substances can also cause irritation to the skin, eyes, and respiratory tract.[1][18] A significant acute hazard associated with many halogenated hydrocarbons is cardiac sensitization, where exposure can make the heart more susceptible to adrenaline-induced arrhythmias.[19]
Chronic Effects: Prolonged or repeated exposure may lead to organ damage, particularly to the liver (hepatotoxicity) and kidneys.[2] Some chlorinated solvents are classified as potential or known carcinogens, although the data for HCFC-122 itself is limited. The related compound 1,1,1-trichloroethane is known to cause neurological and hepatic effects.[20]
Table 2: Occupational Exposure Limits and Toxicity Data
| Substance / Parameter | Value | Source / Notes |
|---|---|---|
| 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122b) | ||
| LCLo (rat, 4hr) | 4,000 ppm | Lowest concentration in air that caused death.[2] |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane (Structurally similar) | ||
| OSHA PEL (8-hour TWA) | 500 ppm | Legal airborne permissible exposure limit.[18][21] |
| NIOSH REL (10-hour TWA) | 500 ppm | Recommended airborne exposure limit.[18] |
| ACGIH TLV (8-hour TWA) | 100 ppm | Threshold limit value.[18] |
| 1,1,1-Trichloroethane (Related Compound) |
| OSHA PEL (8-hour TWA) | 350 ppm (1900 mg/m³) |[22][23] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Due to these health risks, handling HCFC-122 requires appropriate engineering controls, such as adequate ventilation, and personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[1][24]
Analytical Methodologies
Accurate detection and quantification of HCFC-122 in environmental and occupational settings are essential for monitoring exposure and ensuring regulatory compliance. The standard approach for volatile halogenated hydrocarbons is gas chromatography (GC).
A common and validated protocol involves sample collection on a solid sorbent, followed by solvent desorption and GC analysis. The NIOSH Method 1016 for tetrachlorodifluoroethanes provides a representative workflow.[25]
Experimental Protocol: Air Sampling and Analysis via GC-FID
This protocol is adapted from established NIOSH and OSHA methodologies for similar volatile halogenated compounds.[25][26][27]
1. Sample Collection:
- Apparatus: A personal sampling pump calibrated to a known flow rate (e.g., 0.01 to 0.035 L/min) connected to a solid sorbent tube (e.g., coconut shell charcoal, 100 mg/50 mg sections).[25]
- Procedure: i. Break the ends of the charcoal tube immediately before sampling. ii. Attach the tube to the sampling pump with flexible tubing, ensuring the backup section is closer to the pump. iii. Position the sampling assembly in the worker's breathing zone. iv. Sample for a predetermined time to collect a total air volume between 0.5 and 2 liters.[25] v. After sampling, cap the tube ends and label them with sample details.
2. Sample Preparation (Desorption):
- Reagents: Carbon disulfide (CS₂), chromatographic quality.[25]
- Procedure: i. In a fume hood, score and break the charcoal tube. Transfer the front (100 mg) and back (50 mg) sections of charcoal to separate, labeled 2-mL vials. ii. Pipette 1.0 mL of CS₂ into each vial.[27] iii. Immediately cap the vials and agitate intermittently for 30 minutes to allow for complete desorption of the analyte.[27]
3. GC Analysis:
- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-Wax or similar).[25]
- Calibration: i. Prepare a series of calibration standards by spiking known amounts of pure HCFC-122 into 1.0 mL of CS₂ in sealed vials. ii. Analyze these standards under the same GC conditions as the samples. iii. Construct a calibration curve by plotting peak area versus concentration (mg/sample).
- Analysis: i. Inject an aliquot (e.g., 1-2 µL) of the sample extract from the vials into the GC. ii. Record the resulting chromatogram and measure the peak area corresponding to HCFC-122. iii. Calculate the mass of HCFC-122 in the sample by comparing its peak area to the calibration curve.
4. Calculation and Reporting:
- Desorption Efficiency (DE): Determine the DE by spiking known amounts of HCFC-122 onto blank charcoal tubes and analyzing them as described above. The DE is the fraction of analyte recovered.
- Concentration Calculation: The airborne concentration (in mg/m³) is calculated using the formula: Concentration = (Mass from front section + Mass from back section) / (DE * Air Volume Sampled)
- If the mass on the back section is >25% of the mass on the front section, breakthrough has occurred, and the sample may be invalid.
Regulatory Status and Phase-Out
Due to their ozone-depleting properties, the production and consumption of all HCFCs are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.[15] Developed countries have been following a stepwise phase-out schedule, with a near-complete ban on production and import for new equipment.
-
January 1, 2020: A ban on the remaining production and import of HCFC-22 and HCFC-142b was enacted in the United States. Production and import of all other HCFCs, including HCFC-122, were restricted to servicing existing refrigeration, air-conditioning, and fire suppression equipment manufactured before this date.[15][16][28][29]
-
January 1, 2030: A complete ban on the production and import of all HCFCs is scheduled.[16][28]
These regulations have driven industries to seek and adopt alternatives with zero ODP and lower GWP, such as hydrofluorocarbons (HFCs), hydrocarbons (HCs), and hydrofluoroolefins (HFOs).
Conclusion
This compound (HCFC-122) is a compound that sits at the intersection of industrial utility and environmental concern. Its properties made it and its isomers suitable for applications as refrigerants, solvents, and blowing agents. However, its contribution to stratospheric ozone depletion and climate change has led to its inclusion in a global regulatory phase-out under the Montreal Protocol. For researchers and scientists, a thorough understanding of its physicochemical characteristics, toxicological profile, and environmental fate is essential for managing existing uses, mitigating health risks, and developing safer, more sustainable alternatives. The analytical methods outlined provide the necessary tools for monitoring and ensuring compliance as this class of chemicals is progressively removed from production and use.
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Discovery and history of 1,1,1-Trichloro-2,2-difluoroethane
An In-depth Technical Guide on the Discovery and History of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
Abstract
This compound, commercially known as HCFC-122, is a hydrochlorofluorocarbon (HCFC) that emerged as a transitional substance during the global effort to phase out more potent ozone-depleting compounds like chlorofluorocarbons (CFCs). This guide provides a comprehensive technical overview of HCFC-122, detailing its discovery, synthesis methodologies, physicochemical properties, historical applications, and the environmental regulations that have dictated its lifecycle. The content is tailored for researchers, scientists, and professionals in drug development and related chemical industries who require a deep understanding of halogenated hydrocarbons.
Introduction: The Rise of Transitional Compounds
The discovery and development of this compound are intrinsically linked to the evolving understanding of atmospheric chemistry and the detrimental effects of CFCs on the stratospheric ozone layer. As the scientific consensus on ozone depletion solidified in the latter half of the 20th century, the chemical industry was spurred to find less harmful alternatives. HCFCs, including HCFC-122, were developed as interim replacements. Their molecular structure, containing a hydrogen atom, renders them more susceptible to degradation in the troposphere, thereby reducing their ozone depletion potential (ODP) compared to their CFC predecessors. This guide explores the scientific journey of HCFC-122, from its synthesis in the laboratory to its regulated status in the global market.
Synthesis and Manufacturing Processes
The primary route for the industrial production of this compound involves the catalyzed fluorination of a chlorinated hydrocarbon precursor.
Catalytic Fluorination of Tetrachloroethylene
A prominent method for synthesizing HCFC-122 is through the reaction of tetrachloroethylene (perchloroethylene) with anhydrous hydrogen fluoride (HF). This reaction is typically facilitated by a Lewis acid catalyst, with antimony pentachloride (SbCl5) being a common choice. The reaction proceeds in the liquid phase under elevated pressure and temperature.
Reaction: CCl2=CCl2 + 2HF --(SbCl5 catalyst)--> CCl3-CHF2 + HCl
The antimony catalyst plays a crucial role in activating the tetrachloroethylene, enabling the addition of hydrogen fluoride across the double bond and subsequent halogen exchange.
Alternative Synthesis Pathways
Research has also explored alternative manufacturing processes. One such patented method involves the fluorination of 1,1,1,2-tetrachloro-2-fluoroethane (HCFC-121a) or 1,1,2-trichloro-1,2-difluoroethane (HCFC-122a) in the presence of a dedicated fluorination catalyst. These alternative routes were often pursued to improve yield, selectivity, and cost-effectiveness of the manufacturing process.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of HCFC-122 is essential for its handling, application, and the assessment of its environmental fate.
| Property | Value | Unit |
| Chemical Formula | C₂HCl₃F₂ | - |
| Molar Mass | 169.38 | g/mol |
| Boiling Point | 71.3 | °C |
| Density (at 20°C) | 1.55 | g/cm³ |
| Vapor Pressure (at 20°C) | 13.3 | kPa |
| Ozone Depletion Potential (ODP) | ~0.022 | - |
| Global Warming Potential (GWP, 100-year) | 79 | - |
The data presented in the table highlights the characteristics that made HCFC-122 a candidate for various industrial applications, while also indicating its environmental impact, which, although lower than CFCs, is still significant.
Historical Applications and Industrial Significance
The properties of this compound positioned it as a potential replacement for CFCs in several key sectors:
-
Refrigeration: It was considered as a component in refrigerant blends.
-
Foam Blowing: Its volatility and thermal properties made it suitable as a blowing agent in the production of polymer foams.
-
Solvent Cleaning: It was explored as a solvent for cleaning and degreasing in precision engineering and electronics manufacturing.
Despite its potential, the widespread commercial adoption of HCFC-122 was limited by the overarching regulatory landscape aimed at phasing out all ozone-depleting substances.
Environmental Impact and Regulatory Framework
The inclusion of chlorine in the HCFC-122 molecule means it still contributes to the catalytic destruction of stratospheric ozone. This led to its inclusion in the list of substances regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer . The protocol and its subsequent amendments have established a timeline for the phase-out of HCFC production and consumption globally, driving the industry towards non-ozone-depleting alternatives such as hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs).
Experimental Protocols: A Glimpse into Synthesis
The following outlines a generalized laboratory procedure for the synthesis of this compound.
Objective: To synthesize HCFC-122 via the catalytic fluorination of tetrachloroethylene.
Materials:
-
Tetrachloroethylene (reagent grade)
-
Anhydrous Hydrogen Fluoride
-
Antimony Pentachloride (catalyst)
-
High-pressure autoclave reactor
-
Neutralizing solution (e.g., dilute potassium hydroxide)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).
-
Catalyst and Reactant Charging: A catalytic amount of antimony pentachloride is introduced into the reactor, followed by the addition of tetrachloroethylene.
-
Fluorination: The reactor is sealed, and anhydrous hydrogen fluoride is carefully introduced.
-
Reaction Conditions: The mixture is heated to the target temperature (e.g., 100-150°C) and stirred continuously. The reaction progress is monitored by observing the pressure within the vessel.
-
Work-up: Upon completion, the reactor is cooled, and the crude product is carefully transferred to a separate vessel.
-
Neutralization and Drying: The product mixture is washed with a neutralizing solution to remove acidic byproducts, followed by washing with water. The organic layer is then separated and dried using a suitable drying agent.
-
Purification: The final product, this compound, is isolated and purified by fractional distillation.
Safety Note: This synthesis involves highly corrosive and toxic substances (HF, SbCl5) and requires specialized equipment for handling high pressures. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the Synthesis and Lifecycle
The following diagrams illustrate the synthesis pathway and the broader context of HCFC-122's role and eventual phase-out.
Caption: Synthesis workflow for HCFC-122.
Caption: Regulatory context of HCFC-122.
Conclusion
This compound (HCFC-122) holds a distinct place in the history of industrial chemistry. It represents a critical, albeit temporary, step in the journey towards environmentally benign technologies. While its production and use are now heavily restricted, the study of its synthesis, properties, and the regulatory forces that shaped its trajectory offers invaluable lessons for the ongoing development of sustainable chemical solutions. For researchers and professionals, the story of HCFC-122 serves as a compelling case study in the interplay between chemical innovation, environmental science, and international policy.
References
- Continental Oil Company. (n.d.). Preparation of this compound. Google Patents.
- Solvay (Société Anonyme). (n.d.). Process for the preparation of this compound. Google Patents.
Methodological & Application
Gas Chromatography Methods for the Analysis of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the analysis of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122), a halogenated hydrocarbon of interest in environmental monitoring and industrial process control. We present detailed protocols for its quantification in various matrices using gas chromatography (GC) coupled with mass spectrometry (MS) and electron capture detection (ECD). The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental choices, ensuring both accuracy and reliability.
Introduction: The Analytical Imperative for HCFC-122
This compound, also known as HCFC-122, belongs to the hydrochlorofluorocarbon family of compounds. These substances have been used as refrigerants, solvents, and foam-blowing agents.[1] While they were introduced as replacements for the more ozone-depleting chlorofluorocarbons (CFCs), HCFCs themselves are potent greenhouse gases and contribute to ozone depletion, leading to their phasedown under international agreements like the Montreal Protocol.[1]
Accurate and sensitive analytical methods are therefore crucial for monitoring the presence of HCFC-122 in environmental matrices such as air and water, as well as for ensuring quality control in industrial settings where it may be present as a byproduct or contaminant. Gas chromatography is the premier analytical technique for this purpose due to its high resolution and sensitivity for volatile organic compounds (VOCs).[2]
This guide provides two validated protocols for the analysis of HCFC-122, leveraging the selectivity of different detectors and sample introduction techniques appropriate for common sample matrices.
Core Principles: Optimizing GC Separation and Detection
The successful analysis of halogenated hydrocarbons like HCFC-122 hinges on a systematic optimization of the chromatographic system. The choices of stationary phase, detector, and sample preparation technique are paramount and interdependent.
Stationary Phase Selection: The Key to Resolution
The stationary phase within the GC column is the most critical factor for achieving chromatographic separation.[3] The principle of "like dissolves like" is a useful starting point; however, for halogenated compounds, specific interactions must be considered.
-
Polarity and Selectivity: A non-polar stationary phase, such as 100% dimethylpolysiloxane, separates compounds primarily based on their boiling points.[3] However, to resolve HCFC-122 from other structurally similar halogenated hydrocarbons that may be present in a complex sample, a stationary phase with moderate polarity is often superior.[4] Phases incorporating trifluoropropyl or cyanopropyl functional groups can offer enhanced selectivity for electronegative compounds.[4][5] For example, a trifluoropropylmethyl polysiloxane stationary phase is well-suited for analyzing halogenated compounds.[4]
-
Column Dimensions: Capillary columns are preferred over packed columns for their superior efficiency and resolution.[4] A typical column for this analysis would be 30-60 meters in length with an internal diameter of 0.25-0.32 mm and a film thickness of 0.5-1.4 µm.[6][7]
Detector Choice: Ensuring Sensitivity and Specificity
The choice of detector is dictated by the required sensitivity and the potential for interfering compounds in the sample matrix.
-
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to compounds containing electronegative functional groups, such as the chlorine and fluorine atoms in HCFC-122.[2][8] This makes it an ideal choice for trace-level environmental analysis where sub-parts-per-billion (ppb) detection limits are often required.[5][7] The detector operates by measuring a decrease in a constant electron current caused by the analyte capturing electrons.[8]
-
Mass Spectrometry (MS): A mass spectrometer is arguably the most powerful and versatile GC detector. It provides not only quantification but also positive molecular identification by fragmenting the analyte molecules and separating the resulting ions based on their mass-to-charge ratio.[9] This is invaluable for confirming the presence of HCFC-122, especially in complex matrices where co-elution with other compounds is possible.[3] Operating the MS in selected ion monitoring (SIM) mode can further enhance sensitivity for target compound analysis.[10]
-
Flame Ionization Detector (FID): While the FID is a robust and widely used detector for organic compounds, its sensitivity to highly halogenated compounds is significantly lower than that of an ECD or MS.[11] Therefore, it is generally not the preferred detector for trace analysis of HCFC-122 unless high concentrations are expected.
Sample Preparation: Bridging the Sample to the Instrument
Most samples cannot be directly injected into a GC system.[12] Sample preparation is a critical step to isolate and concentrate the analyte of interest from the sample matrix.
-
Static Headspace (HS): This technique is ideal for analyzing VOCs in liquid or solid samples, such as water or soil. The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (the headspace) above the sample.[13] An aliquot of this headspace gas is then injected into the GC. This method is automated, rapid, and minimizes contamination of the GC system by non-volatile matrix components.[14] The addition of salt ("salting out") to aqueous samples can increase the partitioning of analytes into the headspace, thereby improving sensitivity.[15]
-
Purge-and-Trap: For very low concentrations of VOCs in water, purge-and-trap is a more sensitive technique than static headspace. An inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system.[16]
-
Thermal Desorption (TD): This is the standard method for analyzing VOCs collected from air onto sorbent tubes. The tubes are heated, and a flow of inert gas transfers the desorbed analytes to the GC column, often through a cryofocusing step to ensure sharp chromatographic peaks.[17]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of HCFC-122 in water and air matrices.
Protocol 1: Analysis of HCFC-122 in Water by Headspace GC-MS
This protocol is designed for the quantification of HCFC-122 in water samples using a static headspace sampler coupled to a GC-MS system.
Workflow Diagram: Headspace GC-MS Analysis
Caption: Workflow for HCFC-122 analysis in water.
A. Reagents and Materials
-
Reagent Grade Water (for blanks and standards)
-
Methanol (Chromatography Grade)
-
Sodium Chloride (ACS Grade, baked at 400°C for 4 hours)[7]
-
HCFC-122 Standard (certified reference material)
-
20 mL Headspace Vials with PTFE-lined septa
-
Helium (Carrier Gas, 99.999% purity)
B. Instrumentation and Conditions
-
System: Gas Chromatograph with Mass Spectrometer and Headspace Autosampler
-
GC Column: Moderately polar capillary column, e.g., DB-624 or equivalent (60 m x 0.25 mm ID x 1.4 µm film thickness)[7]
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (adjust split ratio as needed, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for HCFC-122: To be determined from the mass spectrum of a standard. Typical ions for halogenated compounds include parent ions and fragments from the loss of Cl or F atoms.
-
C. Procedure
-
Standard Preparation: Prepare a stock solution of HCFC-122 in methanol. Create a series of aqueous calibration standards by spiking known amounts of the stock solution into headspace vials containing 10 mL of reagent-grade water and 2.5 g of NaCl.[15]
-
Sample Preparation: Weigh 2.5 g of NaCl into a 20 mL headspace vial. Add 10 mL of the water sample to the vial and seal it immediately.[7]
-
Analysis: Place the prepared sample and standard vials into the headspace autosampler tray. Run the sequence using the instrumental conditions specified above.
-
Quantification: Generate a calibration curve by plotting the peak area of HCFC-122 against the concentration for the calibration standards. Determine the concentration of HCFC-122 in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of HCFC-122 in Air by Thermal Desorption GC-ECD
This protocol is suitable for monitoring trace levels of HCFC-122 in ambient or indoor air.
Workflow Diagram: Thermal Desorption GC-ECD Analysis
Caption: Workflow for HCFC-122 analysis in air.
A. Reagents and Materials
-
Sorbent Tubes (e.g., packed with Tenax® TA or a multi-sorbent bed)
-
Personal Sampling Pump (calibrated)
-
HCFC-122 Certified Gas Standard
-
Nitrogen (Carrier and Makeup Gas, 99.999% purity)
B. Instrumentation and Conditions
-
System: Gas Chromatograph with Electron Capture Detector and Thermal Desorption System
-
GC Column: Trifluoropropylmethyl polysiloxane capillary column (e.g., DB-210 or equivalent), 30 m x 0.53 mm ID.[5]
-
Thermal Desorber Conditions:
-
Primary Desorption: 250°C for 10 min
-
Cold Trap Temperature: -30°C
-
Secondary Desorption: Rapid heating to 280°C, hold for 3 min
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Nitrogen at 2.0 mL/min
-
Oven Program: 50°C (hold for 2 min), ramp to 180°C at 8°C/min
-
-
ECD Conditions:
-
Detector Temperature: 300°C
-
Makeup Gas: Nitrogen at 30 mL/min
-
C. Procedure
-
Sampling: Connect a sorbent tube to a calibrated personal sampling pump. Draw a known volume of air (e.g., 1 to 5 Liters) through the tube at a controlled flow rate (e.g., 50-200 mL/min). After sampling, seal the tube with caps.
-
Calibration: Prepare calibration tubes by injecting known volumes of the HCFC-122 gas standard onto clean sorbent tubes while drawing a small amount of clean nitrogen through them.
-
Analysis: Place the sample and calibration tubes in the thermal desorber's autosampler. Analyze the tubes using the instrumental conditions specified above.
-
Quantification: Create a calibration curve from the analysis of the standard tubes. Calculate the mass of HCFC-122 on each sample tube. Divide the mass by the volume of air sampled to determine the air concentration (e.g., in µg/m³ or ppbv).
Method Performance and Validation
The performance of these methods should be validated to ensure reliable results. Key parameters are summarized below.
| Parameter | Protocol 1 (HS-GC-MS) | Protocol 2 (TD-GC-ECD) | Rationale |
| Analyte | This compound | This compound | Target Compound |
| Typical Retention Time | Dependent on column and program | Dependent on column and program | Confirms peak identity under specific conditions. |
| Linearity (R²) | > 0.995 | > 0.995 | Demonstrates a proportional response to concentration.[1] |
| Limit of Detection (LOD) | ~0.1 µg/L | ~0.05 µg/m³ (ppt level) | Lowest concentration that can be reliably detected.[15][17] |
| Limit of Quantitation (LOQ) | ~0.3 µg/L | ~0.15 µg/m³ | Lowest concentration that can be accurately quantified.[15][17] |
| Precision (%RSD) | < 10% | < 15% | Measures the repeatability of the analysis.[1] |
| Recovery (%) | 90 - 110% | 85 - 115% | Assesses the accuracy of the sample preparation and analysis.[15] |
Conclusion
The gas chromatography methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in water and air samples. The choice between Headspace-GC-MS and Thermal Desorption-GC-ECD should be guided by the specific sample matrix, required sensitivity, and the need for confirmatory analysis. By carefully selecting the stationary phase, detector, and sample preparation technique, researchers can achieve accurate and defensible results for environmental monitoring and industrial applications.
References
- ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
- PubMed. (2009). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples.
- SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
- CDC. (1994). 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE and 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE.
- Chemistry LibreTexts. (2019). 12.4: Gas Chromatography.
- Detailed steps for the detection of halogenated hydrocarbons in surface water. (n.d.).
- NCBI. (2015). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples.
- US EPA. (n.d.). EPA Air Method, Toxic Organics - 15 (TO-15): Determination of Volatile Organic.
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Application Notes and Protocols for 1,1,1-Trichloro-2,2-difluoroethane in Organic Synthesis
Introduction: Re-evaluating a Specialty Solvent in Modern Synthesis
1,1,1-Trichloro-2,2-difluoroethane, a member of the hydrochlorofluorocarbon (HCFC) family, is a colorless, volatile liquid.[1][2] Historically, its applications were concentrated in refrigeration and as a cleaning agent for precision electronics, leveraging its non-flammable nature and specific boiling point.[1] However, like many chlorofluorocarbons (CFCs) and HCFCs, its use has been curtailed due to its contribution to ozone depletion.[3][4]
Despite its environmental concerns and subsequent phasing out in many applications under international agreements like the Montreal Protocol, the unique physicochemical properties of this compound merit a focused examination of its potential, albeit niche, role as a specialty solvent in modern organic synthesis.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, potential applications, and detailed protocols for its safe handling and use. The inertness of the C-F bond and the specific polarity imparted by the chlorine and fluorine atoms create a unique solvent environment that could be advantageous for specific reaction classes where traditional solvents may be suboptimal.[4]
Physicochemical Properties: A Comparative Overview
The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound possesses a distinct profile that sets it apart from common laboratory solvents.
| Property | This compound | Dichloromethane (DCM) | Acetonitrile (MeCN) | Tetrahydrofuran (THF) | Hexane |
| CAS Number | 354-12-1 | 75-09-2 | 75-05-8 | 109-99-9 | 110-54-3 |
| Molecular Formula | C₂HCl₃F₂ | CH₂Cl₂ | C₂H₃N | C₄H₈O | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 169.38 | 84.93 | 41.05 | 72.11 | 86.18 |
| Boiling Point (°C) | ~45-47 | 39.6 | 81.6 | 66 | 69 |
| Melting Point (°C) | -39.6[2] | -96.7 | -45.7 | -108.4 | -95 |
| Density (g/mL at 20°C) | ~1.56 | 1.33 | 0.786 | 0.889 | 0.659 |
| Solubility in Water | Poorly soluble[2] | 13 g/L | Miscible | Miscible | Insoluble |
| Polarity (Dielectric Constant) | Low (estimated) | 9.1 | 37.5 | 7.6 | 1.9 |
Causality Behind Experimental Choices: Why Consider this compound?
The decision to employ a specialty solvent like this compound would be driven by a specific set of reaction requirements that cannot be met by more conventional solvents.
-
Chemical Inertness : The high strength of C-F bonds and the fully halogenated carbon backbone render the solvent highly inert. This makes it a potential candidate for reactions involving highly reactive reagents, such as strong oxidizing agents, Lewis acids, or radical initiators, where solvent participation is a detrimental side reaction.[5]
-
Unique Solubility Profile : As a fluorinated solvent, it is expected to exhibit good solubility for fluorine-containing compounds, a principle leveraged in "fluorous chemistry" for catalyst and product separation.[4] Its low polarity suggests it would be a suitable medium for non-polar reactants, while potentially offering different solubility characteristics for complex molecules compared to simple alkanes. It is miscible with many organic solvents.[2]
-
Reaction Selectivity : The unique electronic environment and steric profile of a fluorinated solvent can influence the transition states of a reaction, potentially leading to altered chemo-, regio-, or stereoselectivity compared to reactions run in hydrocarbon or ethereal solvents. While this has been more extensively studied for fluorinated alcohols, the principle may extend to other fluorinated solvents.
Potential Applications in Organic Synthesis
While specific, published protocols using this compound as a primary reaction solvent are scarce, its properties suggest applicability in the following areas. The protocols provided are illustrative and should be adapted based on the specific substrate and reagents.
Halogenation Reactions
Rationale : The inert nature of this compound makes it an excellent candidate for halogenation reactions, particularly those employing aggressive reagents like elemental fluorine or chlorine, where solvent reactivity is a major concern.[5] Its high density can also facilitate the separation of less dense organic products.
Exemplary Protocol: Radical-Initiated Chlorination of an Aliphatic Hydrocarbon
This protocol describes a general procedure for the selective chlorination of a hydrocarbon at a tertiary position, using a radical initiator.
-
Materials :
-
Substrate (e.g., adamantane)
-
Chlorine (Cl₂) gas or N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
This compound (solvent)
-
Nitrogen or Argon for inert atmosphere
-
Aqueous sodium thiosulfate solution
-
Brine
-
-
Procedure :
-
To a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet (if using Cl₂), a thermometer, and a magnetic stirrer, add the substrate (1.0 eq) and AIBN (0.05 eq).
-
Add a sufficient volume of this compound to dissolve the substrate (e.g., 0.1 M concentration).
-
Purge the system with an inert gas (N₂ or Ar).
-
If using NCS, add it to the flask (1.1 eq). If using Cl₂, bubble the gas through the solution at a controlled rate.
-
Heat the reaction mixture to a gentle reflux (around 45-50 °C) to initiate the reaction. The low boiling point allows for mild reaction conditions.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding aqueous sodium thiosulfate solution to consume any remaining halogenating agent.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Caption: Workflow for a radical halogenation reaction.
Reactions Involving Air- and Moisture-Sensitive Reagents
Rationale : Due to its poor solubility in water and high density, this compound can serve as an effective medium for reactions with water-sensitive reagents like organometallics or certain Lewis acids. The high density allows for easy separation from any aqueous quench.
Exemplary Protocol: Lewis Acid Catalyzed Friedel-Crafts Acylation
-
Materials :
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
This compound (anhydrous)
-
Nitrogen or Argon for inert atmosphere
-
Ice-cold dilute HCl
-
Saturated aqueous sodium bicarbonate
-
-
Procedure :
-
Set up an oven-dried, three-necked flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
To the flask, add the aromatic substrate (1.0 eq) and anhydrous this compound under a positive pressure of inert gas.
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise. Stir for 15 minutes.
-
Add the acylating agent (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with a small amount of this compound.
-
Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by chromatography or distillation.
-
Caption: Workflow for a Friedel-Crafts acylation.
Safety, Handling, and Environmental Considerations
Trustworthiness in Practice: A Self-Validating Safety System
Handling this compound requires strict adherence to safety protocols due to its potential health and environmental effects.
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] In case of inadequate ventilation, respiratory protection may be necessary.[2]
-
Health Risks : Inhalation may cause irritation to the respiratory tract.[2] Prolonged or repeated exposure can lead to organ damage and neurological effects.[2] It can also cause skin and eye irritation.[2]
-
Handling : It is a volatile liquid.[1] Avoid contact with heat, sparks, and open flames. Although non-flammable, it can decompose upon heating to produce toxic fumes such as hydrogen chloride and hydrogen fluoride. It is stable at room temperature and does not react violently with other substances.[2]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not release it into the environment.
-
Environmental Impact : As an HCFC, this compound contributes to the depletion of the ozone layer.[3] Its use in synthesis should be justified by a significant advantage over more environmentally benign solvents and should be performed in a closed system to minimize emissions.
Conclusion and Future Outlook
This compound is a solvent with a unique set of physical properties, most notably its chemical inertness, high density, and low boiling point. While its use has been largely discontinued due to environmental regulations, a critical understanding of its characteristics allows for its consideration in highly specific synthetic challenges where conventional solvents fail. The protocols and discussions presented here are intended to provide a framework for its potential application, emphasizing that its use should be a carefully considered decision, balancing synthetic utility against environmental and safety responsibilities. As the field of organic synthesis continues to evolve, the principles learned from studying such specialty solvents may inform the design of new, greener alternatives that offer similar advantages without the associated drawbacks.
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Application Notes & Protocols: The Utility of 1,1,1-Trichloro-2,2-difluoroethane in Advanced Fluorination Strategies
This technical guide provides an in-depth exploration of 1,1,1-Trichloro-2,2-difluoroethane (C₂HCl₃F₂, HCFC-122a) as a reagent in modern synthetic chemistry. While its applications are specialized, its true value lies in its potential as a precursor for generating highly reactive fluorinated intermediates, particularly difluorocarbene (:CF₂). This document is intended for researchers, chemists, and drug development professionals seeking to incorporate novel fluorination techniques into their synthetic programs. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights grounded in established chemical principles.
Reagent Profile and Safety Mandates
Physicochemical Characteristics
This compound is a hydrochlorofluorocarbon (HCFC) that serves as a valuable, though specialized, building block.[1] Its utility in fluorination reactions stems from the strategic placement of chlorine and fluorine atoms, which allows for selective chemical transformations.
| Property | Value | Source |
| CAS Number | 354-12-1 | [2] |
| Molecular Formula | C₂HCl₃F₂ | [1] |
| Molecular Weight | 169.39 g/mol | [3] |
| Appearance | Data not widely available; likely a liquid or gas | - |
| Melting Point | -39.6 °C | [2] |
| Solubility | Poorly soluble in water; miscible with organic solvents | [2] |
The key to its application is its role as a potential precursor to difluorocarbene, a versatile intermediate for introducing the gem-difluoromethylene group (-CF₂-) into organic molecules. This moiety is of high interest in medicinal chemistry as it can serve as a bioisostere for carbonyl groups or ethers, enhancing metabolic stability and modulating pharmacokinetic properties.[4]
Critical Safety & Handling Protocols
Handling halogenated hydrocarbons requires strict adherence to safety protocols. This compound can cause irritation to the respiratory tract and eyes upon inhalation or contact.[2] Prolonged exposure may lead to organ damage.[2]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be conducted in a certified, well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5] For operations with a higher risk of vapor generation, a full-face mask with a suitable combination filter is recommended.[2]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[8]
Core Application: Generation of Difluorocarbene (:CF₂)
The primary synthetic utility of polychlorofluoroalkanes like this compound is their ability to serve as a source of difluorocarbene (:CF₂). Difluorocarbene is a moderately electrophilic singlet carbene, stabilized by the interplay of fluorine's inductive electron withdrawal and p-orbital back-bonding.[4] This reactivity allows it to engage in a variety of useful transformations.
The generation of :CF₂ from a precursor like this compound typically involves a dehalogenation or dehydrohalogenation reaction. A plausible and historically validated method for related compounds is reductive dehalogenation using a metal, such as zinc dust.[9]
Mechanism of Difluorocarbene Generation
The proposed mechanism involves the reductive elimination of two chlorine atoms from the C1 position and one from the C2 position, or a related pathway, to generate the carbene intermediate.
Caption: Reductive generation of difluorocarbene from HCFC-122a.
This in situ generation is critical, as difluorocarbene is too reactive to be isolated and stored. The carbene is immediately trapped by a nucleophile or an unsaturated system present in the reaction mixture.
Application Protocol 1: O-Difluoromethylation of Phenols
The introduction of a difluoromethyl ether (-OCF₂H) group is a common strategy in drug design.[4][10] The reaction between a phenol and in situ generated difluorocarbene provides a direct route to these valuable motifs. The mechanism is thought to proceed via trapping of the electrophilic carbene by the nucleophilic phenolate, followed by protonation.[4]
Detailed Experimental Protocol
This protocol is a representative procedure for the difluoromethylation of an electron-rich phenol using a difluorocarbene precursor. Optimization for specific substrates is recommended.
Materials:
-
This compound (or a suitable :CF₂ precursor like sodium chlorodifluoroacetate)
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Base (e.g., Potassium Hydroxide, KOH)
-
Aprotic Polar Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Reaction vessel (three-neck round-bottom flask)
-
Condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
System Preparation: Assemble the reaction apparatus under a nitrogen atmosphere. Flame-dry all glassware before use to remove moisture.
-
Reagent Charging: To the reaction flask, add the substituted phenol (1.0 eq), potassium hydroxide (2.5 eq), and DMF (to achieve a ~0.5 M concentration of the phenol).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium phenolate.
-
Carbene Precursor Addition: Dissolve this compound (1.5 - 2.0 eq) in a minimal amount of DMF and add it to the dropping funnel. Add the solution dropwise to the stirred phenolate mixture over 30-60 minutes. Caution: The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the mixture by pouring it into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Representative Data
The efficiency of O-difluoromethylation is highly dependent on the electronic nature of the phenol. Electron-rich phenols generally provide higher yields.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxyphenol | KOH | DMF | 90 | 75-85 |
| Phenol | Cs₂CO₃ | NMP | 100 | 60-70 |
| 4-Cyanophenol | KOH | DMF | 110 | 40-50 |
| 2-Naphthol | NaH | MeCN | 80 | 80-90 |
Yields are approximate and based on literature for analogous transformations.[4]
Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers.
Application Protocol 2: gem-Difluorocyclopropanation of Alkenes
gem-Difluorocyclopropanes are valuable structural motifs in medicinal chemistry and materials science.[11] The [2+1] cycloaddition of difluorocarbene with an alkene is the most direct and common method for their synthesis.[11][12]
Detailed Experimental Protocol
This protocol outlines a general procedure for the gem-difluorocyclopropanation of an alkene.
Materials:
-
This compound
-
Reductive agent (e.g., Zinc dust, activated)
-
Alkene (e.g., Styrene)
-
Anhydrous solvent (e.g., THF or Diglyme)
-
Reaction vessel, condenser, and nitrogen inlet
Procedure:
-
System Preparation: Assemble and flame-dry a three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.
-
Reagent Charging: Charge the flask with activated zinc dust (3.0 eq) and the anhydrous solvent.
-
Alkene Addition: Add the alkene (1.0 eq) to the zinc suspension.
-
Precursor Addition: In a separate flask, prepare a solution of this compound (1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the vigorously stirred zinc-alkene mixture at a controlled temperature (e.g., refluxing THF).
-
Reaction: Maintain the reaction at reflux for 6-24 hours. Monitor the consumption of the starting alkene by GC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or flash column chromatography to afford the pure gem-difluorocyclopropane.
Representative Data
The success of difluorocyclopropanation is sensitive to the electronics of the alkene. Electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene.[12]
| Alkene Substrate | Solvent | Temperature (°C) | Yield (%) |
| Styrene | THF | 65 | 70-80 |
| α-Methylstyrene | Diglyme | 120 | 80-90 |
| 1-Octene | THF | 65 | 65-75 |
| Cyclohexene | Diglyme | 120 | 55-65 |
Yields are approximate and based on literature for analogous difluorocarbene cycloadditions.[11][12]
Caption: Experimental workflow for gem-difluorocyclopropanation.
References
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- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,1,1,2-Tetrachloro-2,2-Difluoroethane.
- Yudin, A. K., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. Published in NIH Public Access Author Manuscript.
- Organic Syntheses. (2019). Difluoromethylation of Phenols. Org. Synth. 2019, 96, 342-361.
- Organic Syntheses. (1961). 1,1-dichloro-2,2-difluoroethylene. Org. Synth. 1961, 41, 32.
- Ausimont S.P.A. (1990). Process for preparing 1,1,1-trifluoro-2,2-dichloroethane. Google Patents (EP0402874A2).
- Murphy, J. A., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society.
- Omote, M., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). This compound.
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- Murphy, J. A., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. PubMed.
- Dolbier, W. R. Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Published in NIH Public Access Author Manuscript.
- ACS Publications. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Figshare.
- Dilman, A. D. & Levin, V. V. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.
- NIST. (n.d.). Ethane, 1,2,2-trichloro-1,1-difluoro-. NIST Chemistry WebBook.
- Murphy, J. A., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions. ResearchGate.
- Atochem. (1989). Synthesis of 1-chloro-1, 1-difluoroethane. Google Patents (US4849555A).
- Arkema France. (2016). Process for producing 1-chloro-2,2-difluoroethane. Google Patents (EP3077351A1).
- Zhejiang Sanhuan Chemical Co., Ltd. (2015). Preparation method of 1,1-difluoro-2-chloroethane. Google Patents (CN104692997A).
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The Untapped Potential of 1,1,1-Trichloro-2,2-difluoroethane in Synthetic Chemistry: A Pivot to Modern Difluoromethylation Strategies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) presents an intriguing molecular structure, a comprehensive review of synthetic chemistry literature reveals a notable absence of its application as a direct reagent. Its isomeric counterpart, 1,2,2-trichloro-1,1-difluoroethane, has documented use in the synthesis of 1,1-dichloro-2,2-difluoroethylene through dehydrochlorination.[1] However, the specific utility of the 1,1,1-trichloro isomer in organic synthesis remains largely unexplored and unpublished.
This guide, therefore, pivots from the specific, and seemingly unavailable, applications of this compound to a more pertinent and highly valuable area of modern synthetic and medicinal chemistry: the introduction of the difluoromethyl (CF₂H) group. The CF₂H moiety is a critical structural motif in numerous pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor. This document will provide an in-depth overview of contemporary methods for difluoromethylation, offering valuable insights and protocols for researchers in the field.
The Enigma of this compound in Synthesis
Despite its availability as a chemical entity, this compound has not found a significant role as a reagent in synthetic organic chemistry. Several factors may contribute to this:
-
Reactivity Profile: The presence of three chlorine atoms on a single carbon and two fluorine atoms on the adjacent carbon creates a unique, but potentially challenging, reactivity profile. The high electronegativity of the fluorine atoms may deactivate the molecule towards certain nucleophilic attacks.
-
Lack of Precedent: The absence of established protocols and successful applications in the chemical literature often discourages further exploration by synthetic chemists who may prefer more reliable and well-documented reagents.
-
Availability of Alternatives: A wide array of efficient and versatile reagents for the introduction of fluorinated groups, including the difluoromethyl group, already exist, diminishing the immediate need to develop methods based on this specific precursor.
The Strategic Importance of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a highly sought-after functionality in drug discovery and development. Its incorporation into a molecule can significantly modulate various physicochemical and biological properties, including:
-
Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Lipophilicity and Bioavailability: The CF₂H group can enhance lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Binding Affinity: The unique electronic nature of the CF₂H group can lead to enhanced binding interactions with biological targets.
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups.
Modern Strategies for Difluoromethylation
Given the importance of the CF₂H group, a variety of synthetic methods have been developed for its introduction into organic molecules. These can be broadly categorized based on the nature of the difluoromethylating agent.
Nucleophilic Difluoromethylation
This approach involves the use of a nucleophilic "CF₂H⁻" equivalent that can react with various electrophiles.
-
TMSCF₂H (Difluoromethyl)trimethylsilane): This is a widely used and commercially available reagent for nucleophilic difluoromethylation. It can be activated by a fluoride source (e.g., TBAF) or a base to generate a nucleophilic difluoromethyl species.
Application Note: Nucleophilic Difluoromethylation of Aldehydes with TMSCF₂H
Objective: To synthesize a difluoromethylated secondary alcohol via the nucleophilic addition of a difluoromethyl group to an aldehyde.
Reaction Scheme:
Protocol:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 mL, 1.1 mmol).
-
To this mixture, add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the nucleophilic difluoromethylating agent.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
-
TBAF as Activator: The fluoride ion from TBAF is crucial for cleaving the Si-C bond in TMSCF₂H, generating the active nucleophilic species.
-
Excess TMSCF₂H: Ensures complete consumption of the limiting aldehyde.
Electrophilic Difluoromethylation
In this strategy, an electrophilic "CF₂H⁺" source is used to react with nucleophiles such as enolates, carbanions, or electron-rich aromatic compounds.
-
Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This reagent can serve as a precursor to an electrophilic difluoromethyl species upon deprotonation and subsequent reaction.
Application Note: Electrophilic Difluoromethylation of a Ketone Enolate
Objective: To synthesize an α-difluoromethylated ketone.
Reaction Scheme:
Protocol:
-
To a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of difluoromethyl phenyl sulfone (1.2 mmol) in anhydrous THF (2 mL) to the enolate solution.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the α-difluoromethylated ketone.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Necessary to maintain the stability of the kinetically formed lithium enolate and to control the reactivity of the electrophilic difluoromethylating agent.
-
LDA as a Strong, Non-nucleophilic Base: Effectively deprotonates the ketone to form the enolate without competing in a nucleophilic attack on the ketone or the electrophile.
Radical Difluoromethylation
Radical difluoromethylation involves the generation of a difluoromethyl radical (•CF₂H), which can then participate in various radical-mediated transformations.
-
Bromodifluoromethane (BrCF₂H): This compound can serve as a precursor to the difluoromethyl radical upon initiation with a radical initiator (e.g., AIBN) or through photoredox catalysis.
Application Note: Radical Difluoromethylation of an Alkene
Objective: To achieve the hydrodifluoromethylation of an alkene.
Reaction Scheme:
Protocol:
-
In a reaction vessel equipped with a condenser, dissolve the alkene (1.0 mmol), bromodifluoromethane (1.5 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 mmol) in a suitable solvent such as benzene or toluene (5 mL).
-
Add tributyltin hydride ((n-Bu)₃SnH) (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography. Note that tin byproducts can be challenging to remove and may require specific purification techniques (e.g., treatment with KF).
Causality Behind Experimental Choices:
-
AIBN as a Radical Initiator: Upon heating, AIBN decomposes to generate radicals that initiate the chain reaction.
-
Tributyltin Hydride: Acts as a hydrogen atom donor to propagate the radical chain and to reduce the intermediate radical species.
-
Inert Atmosphere: Prevents quenching of radical intermediates by oxygen.
Visualization of Synthetic Pathways
Difluoromethylation Strategies Workflow
Caption: Overview of major strategies for difluoromethylation.
Conclusion
While this compound does not currently hold a prominent place in the synthetic chemist's toolkit, the conceptual importance of its constituent difluoromethyl group is undeniable. The field of difluoromethylation is rich and continually evolving, offering a diverse set of methodologies for the strategic incorporation of this valuable functional group. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these modern techniques in their pursuit of novel molecules with enhanced properties for applications in medicine, agriculture, and materials science. Further investigation into the reactivity of lesser-explored fluorinated building blocks like this compound may yet uncover novel and useful transformations.
References
- Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene.
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Application Note & Protocol: A Guide to the Experimental Use of 1,1,1-Trichloro-2,2-difluoroethane in Synthetic Chemistry
Abstract
1,1,1-Trichloro-2,2-difluoroethane (CAS No. 354-12-1) is a halogenated hydrocarbon with potential applications as a building block in organic and medicinal chemistry.[1][] The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a well-established method for modulating key pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[3] However, the practical application of volatile and reactive compounds like this compound is often hampered by challenges related to handling, safety, and reaction control. This document provides a comprehensive guide for researchers, outlining the essential physicochemical properties, critical safety protocols, and a detailed experimental setup for a representative reaction—base-mediated dehydrochlorination. The protocols herein are designed to be self-validating, incorporating in-process analytical monitoring to ensure reaction integrity and user safety.
Part 1: Compound Profile and Safety Imperatives
A thorough understanding of the reactant's properties and hazards is the foundation of any successful and safe experiment.
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[4] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 354-12-1 | [5] |
| Molecular Formula | C₂HCl₃F₂ | [5] |
| Molecular Weight | 169.38 g/mol | [1][5] |
| Boiling Point | ~45-47 °C (estimated) | [4] |
| Density | ~1.55 g/cm³ (estimated) | [4] |
| Synonyms | 2,2-Difluoro-1,1,1-trichloroethane | [1] |
Safety Data & Handling
Handling halogenated hydrocarbons requires strict adherence to safety protocols due to their potential toxicity and reactivity. The safety profile for the analogous isomer 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) provides a strong basis for risk assessment.[6]
| Hazard Category | Description | Precautionary Measures |
| Inhalation Toxicity | Mildly toxic if inhaled.[7] Vapors may cause drowsiness or dizziness.[6][8] | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9] Avoid breathing vapors, mist, or gas.[6] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[6] | Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.[9] |
| Reactivity | Stable under normal conditions.[6] | Avoid contact with strong bases, alkali metals, and finely divided metals (e.g., Al, Mg, Zn) which can cause vigorous reactions.[6] |
| Thermal Decomposition | When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[6][7] | Keep away from heat, sparks, and open flames.[6] In case of fire, use appropriate extinguishing media and ensure respiratory protection.[10] |
| Environmental Hazard | Harms public health and the environment by destroying ozone in the upper atmosphere.[6] | Refer to manufacturer/supplier for information on recovery/recycling.[7] Do not release into the environment. |
| Waste Disposal | Dispose of as hazardous waste in accordance with local, regional, and national regulations. Halogenated waste streams must be segregated. |
Part 2: Core Application: Dehydrochlorination as a Model Reaction
Mechanistic Rationale
Dehydrochlorination is a fundamental elimination reaction in organic chemistry. For substrates like this compound, a strong base can abstract a proton, leading to the elimination of a chlorine atom and the formation of a carbon-carbon double bond. This reaction serves as an excellent model for exploring the compound's utility, as the resulting difluorinated alkene is a valuable synthetic intermediate. A similar dehydrochlorination of the related isomer 1,2,2-trichloro-1,1-difluoroethane to produce 1,1-dichloro-2,2-difluoroethylene is well-documented, providing a strong procedural precedent.[11] The reaction proceeds as follows:
Cl₃C-CHF₂ + Base → Cl₂C=CF₂ + Base·HCl
This transformation converts the saturated ethane backbone into a reactive vinyl group, opening pathways for further functionalization, such as polymerization or nucleophilic substitution reactions.
Experimental Workflow
The overall experimental process is designed to ensure containment of the volatile reactant and product, safe handling of reagents, and accurate monitoring of the reaction's progress.
Caption: Workflow for the synthesis and analysis of products from this compound.
Part 3: Detailed Experimental Protocol
This protocol details the dehydrochlorination of this compound.
Objective: To synthesize 1,1-dichloro-2,2-difluoroethylene via a base-mediated dehydrochlorination reaction.
Materials & Equipment:
-
Reagents: this compound (≥95%), potassium hydroxide (KOH), ethanol (anhydrous), diethyl ether (anhydrous), magnesium sulfate (anhydrous), deionized water.
-
Equipment: Schlenk line with nitrogen or argon gas, two-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, low-temperature condenser (-10°C or lower), thermometer, ice bath, separatory funnel, rotary evaporator with a vacuum trap and controlled vacuum.[12]
Step-by-Step Methodology
1. Inert Atmosphere Setup: a. Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, and a condenser in the other. Ensure all glassware is oven-dried and cooled under a stream of inert gas. b. Connect the top of the condenser to the Schlenk line via a bubbler to maintain a positive pressure of inert gas. c. Circulate a coolant at -10°C through the condenser. This is critical to prevent the loss of the volatile starting material and product.[12]
2. Reagent Preparation & Reaction: a. In the reaction flask, dissolve this compound (1 eq.) in anhydrous diethyl ether. b. Prepare the base solution by dissolving KOH (1.1 eq.) in anhydrous ethanol in the dropping funnel. Causality Note: Ethanol is used as it readily dissolves KOH and is a suitable reaction solvent. A slight excess of base ensures complete conversion. c. Cool the reaction flask to 0°C using an ice bath. d. Add the ethanolic KOH solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the internal temperature below 5°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
3. Reaction Monitoring (Analytical Protocol): a. Periodically, take a small aliquot from the reaction mixture using a nitrogen-purged syringe. b. Quench the aliquot in a vial containing dilute HCl and a small amount of ether. Shake well and allow the layers to separate. c. Analyze the ether layer by Gas Chromatography-Mass Spectrometry (GC-MS). d. GC-MS Conditions:
- System: Standard GC-MS with an electron ionization (EI) source.
- Column: A low-polarity column suitable for halogenated hydrocarbons (e.g., DB-5ms).[13]
- Injection: Use a split injection to avoid overloading the column.
- Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
- Monitoring: Track the disappearance of the starting material peak and the emergence of the product peak at a lower retention time (due to lower boiling point).
4. Work-up and Isolation: a. Cool the reaction mixture again to 0°C and slowly quench by adding cold deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. c. Dry the separated organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate. d. Product Isolation: Concentrate the solution using a rotary evaporator. Crucial Handling Note: The product is volatile. Use a low bath temperature (<30°C) and apply vacuum very gently. Ensure the cold trap is filled with dry ice/acetone or liquid nitrogen to recover any product that evaporates.[12] For higher purity, a microdistillation apparatus can be used.
Part 4: Data Interpretation
-
GC-MS Analysis: The starting material, this compound, will show a characteristic isotopic pattern for three chlorine atoms in its molecular ion and fragments. The product, 1,1-dichloro-2,2-difluoroethylene, will have a lower retention time and a different isotopic pattern (two chlorines).
-
Expected Outcome: The reaction should yield the desired alkene as the major product. The primary impurity may be unreacted starting material if the reaction does not go to completion.
Conclusion
This compound represents a potentially valuable, though challenging, reagent for synthetic chemistry. Its effective use hinges on a disciplined approach to experimental design, prioritizing safety and specialized handling techniques for volatile substances. The dehydrochlorination protocol provided here serves as a robust template that can be adapted for various applications. By integrating careful reaction control with real-time analytical monitoring, researchers can safely and effectively harness the synthetic potential of this and other volatile halogenated hydrocarbons.
References
- 1,2,2-Trichloro-1,1-difluoroethane|CAS 354-21-2. Benchchem. Link
- 354-21-2 | CAS D
- CAS NO. 354-21-2 | 1,2,2-Trichloro-1,1-difluoroethane. Arctom. Link
- 1,2,2-Trichloro-1,1-difluoroethane Safety D
- AB102811 | CAS 354-21-2. abcr Gute Chemie. Link
- 1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756.
- 1,1-dichloro-2,2-difluoroethylene. Organic Syntheses Procedure. Link
- An In-depth Technical Guide to 1,1-Dichloro-2,2-difluoroethane (CAS number 471-43-2). Benchchem. Link
- 1,1-Difluoro-1,2,2-trichloroethane | C2HCl3F2 | CID 9630.
- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
- 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet.
- SAFETY DATA SHEET - 1,1,2-Trichloro-1,2,2-trifluoroethane. Fisher Scientific. Link
- Synthesis of 1-chloro-1, 1-difluoroethane.
- 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE. CAMEO Chemicals, NOAA. Link
- 1,1,1,2-Tetrachloro-2,2-difluoroethane Safety D
- Analytical Procedures for CFCs.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
- Welcome to Organic Chemistry. Stockholm University. Link
- This compound. CymitQuimica. Link
- Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography.
- Chemical Properties of Ethane, 1,2,2-trichloro-1,1-difluoro- (CAS 354-21-2). Cheméo. Link
- Ethane, 1,1,1-trichloro-2,2-difluoro-.
- Process for producing 1-chloro-2,2-difluoroethane.
- How To: Work with Volatile Compounds. University of Rochester, Department of Chemistry. Link
- Determination of Chlorofluorocarbons and Hydrochlorofluorocarbons in Polyether Polyols by HS-GCMS. PerkinElmer. Link
- The Proper Storage and Handling of Volatile Analytical Standards. Cayman Chemical. Link
- CAS 354-12-1 this compound. BOC Sciences. Link
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1,1-Trichloro-2,2-difluoroethane (C₂HCl₃F₂), also known as HCFC-122. As a compound of environmental and analytical interest, understanding its mass spectral behavior is crucial for its unambiguous identification and quantification in various matrices. This document outlines the primary fragmentation pathways, identifies key fragment ions, and presents a comprehensive protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices and the principles of fragmentation are discussed to provide a deeper understanding for researchers in the field.
Introduction
This compound is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant and solvent. Due to their ozone-depleting potential, the production and use of HCFCs have been regulated under the Montreal Protocol.[1] Accurate monitoring of these compounds in the environment is therefore of significant importance. Mass spectrometry, particularly when coupled with gas chromatography, offers a highly sensitive and specific method for the detection and quantification of such volatile organic compounds.[2]
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to characteristic and reproducible fragmentation patterns. These patterns serve as a molecular fingerprint, enabling confident identification. The fragmentation of halogenated alkanes is governed by the relative strengths of the chemical bonds and the stability of the resulting carbocations and radicals.[3] The presence of both chlorine and fluorine atoms in this compound leads to a complex and informative mass spectrum. A key feature of the mass spectra of chlorinated compounds is the presence of isotopic peaks for chlorine-containing fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[4]
This application note will delve into the detailed fragmentation pattern of this compound, providing a logical framework for its interpretation. Furthermore, a detailed, field-proven protocol for its analysis by GC-MS is presented, designed to be a self-validating system for achieving accurate and reproducible results.
Predicted Mass Spectrum and Fragmentation Pathway
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C and C-halogen bonds. The molecular ion (M⁺˙) is often of low abundance or absent in the spectra of halogenated alkanes due to its instability.[3] The fragmentation of this compound (molecular weight: 169.385 g/mol ) is expected to proceed through several key pathways.[5][6]
Diagram: Proposed Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
Interpretation of Key Fragments
The mass spectrum of this compound is dominated by fragments resulting from the loss of chlorine and fluorine atoms, as well as cleavage of the carbon-carbon bond. The presence of multiple chlorine atoms leads to characteristic isotopic patterns for many of the fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formation Pathway | Significance |
| 133, 135, 137 | [C₂HCl₂F₂]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. | A significant fragment indicating the initial loss of a halogen. The isotopic pattern confirms the presence of two chlorine atoms. |
| 101, 103, 105 | [CCl₂F]⁺ | Cleavage of the C-C bond with charge retention on the dichlorofluoromethyl fragment. | A highly stable and abundant fragment. Its isotopic signature is characteristic of a species with two chlorine atoms. |
| 85, 87 | [CF₂Cl]⁺ | Cleavage of the C-C bond with charge retention on the difluorochloromethyl fragment. | Another major fragment resulting from C-C bond scission. The isotopic pattern indicates the presence of one chlorine atom. This is often the base peak. |
| 51 | [CF₂H]⁺ | Rearrangement and cleavage leading to the formation of the difluoromethyl cation. | A common fragment in the mass spectra of difluorinated compounds. |
Application Protocol: GC-MS Analysis of this compound
This protocol provides a robust method for the separation and identification of this compound in a sample matrix, adaptable for environmental and industrial hygiene applications. The method utilizes headspace sampling followed by gas chromatography-mass spectrometry.
Sample Preparation: Static Headspace Extraction
For the analysis of volatile compounds like HCFC-122 from liquid or solid matrices, static headspace sampling is a clean and efficient extraction technique.
-
Apparatus : Headspace autosampler, 20 mL headspace vials with PTFE-lined septa.
-
Procedure :
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
If an internal standard is used, add a known amount to the vial. Bromochloromethane is a suitable internal standard for this analysis.[7]
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Place the vial in the headspace autosampler and incubate at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow for the equilibration of volatile compounds between the sample and the headspace.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following instrumental parameters provide a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 45-200 amu |
| Scan Mode | Full Scan |
Diagram: GC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound by HS-GC-MS.
Data Analysis and Interpretation
-
Identification : The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.[5] The presence of the characteristic fragment ions and their isotopic patterns provides a high degree of confidence in the identification.
-
Quantification : For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The peak area of a characteristic ion (e.g., m/z 85) is plotted against the concentration. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.[7]
Conclusion
The mass spectrometry fragmentation pattern of this compound under electron ionization is characterized by the prominent fragment ions [C₂HCl₂F₂]⁺, [CCl₂F]⁺, and [CF₂Cl]⁺. The base peak is typically observed at m/z 85, corresponding to the [CF₂Cl]⁺ fragment. The presence of chlorine atoms results in distinctive isotopic patterns for chlorine-containing fragments, which are invaluable for structural elucidation.
The provided headspace GC-MS protocol offers a reliable and sensitive method for the analysis of this compound. By understanding the underlying principles of fragmentation and adhering to a robust analytical protocol, researchers can confidently identify and quantify this compound in various sample matrices, contributing to environmental monitoring and regulatory compliance efforts.
References
- NIST. (n.d.). Ethane, 1,2,2-trichloro-1,1-difluoro- in NIST Chemistry WebBook.
- Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60.
- Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).
- LCGC International. (2024). Detection of ODSs and HGSs in Industrial Zones Using a Cryogen-Free Preconcentration GC–MS Method.
- SpectraBase. (n.d.). 1,1,2-Trichloro-2,2-difluoroethane.
- U.S. Environmental Protection Agency. (1997). Direct Interface GC/MS Method.
- U.S. Environmental Protection Agency. (n.d.). Ozone-Depleting Substances.
- U.S. Environmental Protection Agency. (n.d.). EPA Methods for Gas Chromatography.
- Shimadzu. (n.d.). Fundamental Guide to Gas Chromatography Mass Spectrometry (GCMS).
- Shimadzu. (n.d.). Application Note: Analysis of Volatile Hazardous Air Pollutants and Ozone Precursors Using the Cryofocusing GC-MS/MS (MRM) Method.
- MDPI. (2024). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer.
- ATSDR. (n.d.). Toxicological Profile for 1,1,2,2-Tetrachloroethane.
- Hach. (n.d.). EPA Compliant Methods.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Purdue University College of Engineering. (2011). L.7. Mass Spectrum Interpretation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1,2-trichloroethane.
- ResearchGate. (2025). A gas chromatographic-mass spectrometric method for trace analysis of chlorofluorocarbons and their replacement compounds in atmospheric samples.
- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1,2-trichloroethane.
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Application Notes and Protocols for the Study of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) in Refrigerant Research
Introduction: A Historical and Comparative Context for HCFC-122
1,1,1-Trichloro-2,2-difluoroethane, designated as HCFC-122, belongs to the hydrochlorofluorocarbon family of refrigerants. Historically, HCFCs were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be severely damaging to the Earth's stratospheric ozone layer.[1] HCFCs have a lower ozone depletion potential (ODP) than CFCs because the presence of hydrogen in the molecule makes them less stable in the atmosphere, allowing for their decomposition before reaching the stratosphere.[1] However, they still contain chlorine and contribute to ozone depletion, leading to their eventual phase-out under the Montreal Protocol on Substances that Deplete the Ozone Layer.[2][3]
These application notes provide a framework for the study of HCFC-122, not for its promotion as a viable refrigerant, but for its use in comparative research. Understanding the thermophysical properties and performance characteristics of phased-out refrigerants like HCFC-122 is crucial for several reasons:
-
Historical Benchmarking: Provides a baseline for evaluating the performance of new, environmentally friendly refrigerants.
-
Model Validation: Experimental data from HCFC-122 can be used to validate and refine thermodynamic models for predicting the behavior of other halogenated refrigerants.
-
Understanding Structure-Property Relationships: Studying a range of HCFCs helps in understanding how molecular structure influences thermodynamic and transport properties, aiding in the design of future refrigerants.
This document is intended for researchers and scientists in the fields of thermodynamics, refrigeration, and sustainable technology development. All handling and experimentation with HCFC-122 must be conducted with strict adherence to safety protocols and in compliance with all relevant environmental regulations.
Physicochemical and Environmental Properties of HCFC-122
A summary of the key properties of HCFC-122 is presented below. This data is essential for designing experiments, ensuring safety, and interpreting results.
| Property | Value | Source(s) |
| Chemical Formula | C₂HCl₃F₂ | [4][5] |
| Molar Mass | 169.39 g/mol | [4] |
| Boiling Point | 72 °C (345.15 K) | [4] |
| Melting Point | -141 °C (132.15 K) | [4] |
| Density (liquid) | 1.56 g/cm³ | [4] |
| Ozone Depletion Potential (ODP) | 0.02 - 0.08 | [6] |
| Global Warming Potential (GWP, 100-year) | 59 | [6] |
| CAS Number | 354-21-2 | [4][7] |
Regulatory Framework and Environmental Impact
The use and production of HCFC-122 are governed by the Montreal Protocol, an international treaty designed to protect the ozone layer.[2] HCFCs are classified as Class II ozone-depleting substances and are subject to a phase-out schedule.[8] For developed countries, a 100% reduction in production and consumption was mandated by 2020, while for developing countries, the phase-out is scheduled for 2030.[2][3]
The rationale for this phase-out is twofold:
-
Ozone Depletion: The presence of chlorine in the HCFC-122 molecule leads to the catalytic destruction of ozone in the stratosphere.
-
Global Warming: Although having a relatively low GWP compared to many HFCs, HCFC-122 is still a greenhouse gas that contributes to climate change.
The following diagram illustrates the relationship between the chemical properties of HCFCs and their environmental impact, leading to regulatory action.
Caption: Experimental workflow for refrigerant performance evaluation.
Key Components:
-
Compressor: A hermetically sealed compressor compatible with HCFC refrigerants.
-
Condenser and Evaporator: Shell-and-tube or plate heat exchangers.
-
Expansion Device: A thermostatic expansion valve or capillary tube.
-
Instrumentation:
-
Pressure transducers and thermocouples at the inlet and outlet of each major component.
-
A Coriolis-type mass flow meter to measure the refrigerant flow rate.
-
A power analyzer to measure the electrical consumption of the compressor.
-
Data acquisition system to log all measurements.
-
Procedure
-
System Preparation: Evacuate the entire refrigeration circuit to remove air and moisture.
-
Refrigerant Charging: Accurately charge the system with a predetermined mass of HCFC-122.
-
Set Operating Conditions:
-
Establish a constant cooling water flow rate and inlet temperature for the condenser.
-
Provide a stable heat load to the evaporator using a water bath or electric heater.
-
-
System Stabilization: Allow the system to run until it reaches a steady state, characterized by stable temperatures and pressures for at least 15-20 minutes.
-
Data Acquisition: Record the following parameters at steady state:
-
Temperatures and pressures at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
-
Varying Conditions: Repeat steps 3-5 for a range of evaporating and condensing temperatures to map the performance of HCFC-122 under different operating conditions.
Data Analysis and Performance Metrics
The following key performance indicators should be calculated from the experimental data:
-
Refrigerating Effect (Q_e): The heat absorbed in the evaporator per unit mass of refrigerant.
-
Q_e = h_1 - h_4 (where h is the specific enthalpy at different state points)
-
-
Heat of Compression (W_c): The work input to the compressor per unit mass of refrigerant.
-
W_c = h_2 - h_1
-
-
Coefficient of Performance (COP): The ratio of the refrigerating effect to the work of compression.
-
COP = Q_e / W_c
-
-
Volumetric Cooling Capacity (VCC): The cooling capacity per unit volume of refrigerant entering the compressor.
-
VCC = Q_e / v_1 (where v is the specific volume at the compressor inlet)
-
The specific enthalpy and entropy values at different state points can be determined from the measured temperatures and pressures using thermodynamic property tables or software for HCFC-122. In the absence of detailed tables for HCFC-122, equations of state such as the Peng-Robinson or Soave-Redlich-Kwong can be used with the known critical properties of the fluid to estimate its thermodynamic properties.
Conclusion
The study of this compound (HCFC-122) provides valuable insights into the behavior of a transitional class of refrigerants that were pivotal in the move away from CFCs. While its use is now rightly restricted due to its environmental impact, the data generated from its analysis serves as an important benchmark for the development and validation of new, sustainable refrigeration technologies. The protocols outlined in this document provide a comprehensive framework for conducting such comparative studies in a safe and scientifically rigorous manner.
References
- ChemBK. (n.d.). HCFC-122.
- Wikipedia. (2024). Montreal Protocol.
- UNEP. (n.d.). About Montreal Protocol.
- Environmental Investigation Agency. (2007). HCFC Phase-out: A Comparative Assessment of the Proposed Adjustments.
- U.S. Environmental Protection Agency. (2023). Phaseout of Class II Ozone-Depleting Substances.
- Purdue University. (n.d.). Compressor Performance Definition for Refrigerants with Glide.
- Scribd. (n.d.). View of a Methodology to Compare Refrigerants Based on Their Thermophysical Properties.
- ResearchGate. (n.d.). Experimental Setup for Analysis.
- Simon Fraser University. (n.d.). Vapor Compression Refrigeration Cycle.
- OSTI.gov. (n.d.). THERMODYNAMIC ANALYSIS OF A REFRIGERATION CYCLE USING REGENERATIVE HEAT EXCHANGER – SUCTION/LIQUID LINE.
- ResearchGate. (2003). An experimental analysis of alternate refrigerant mixtures in refrigeration system.
- The Hong Kong Polytechnic University. (n.d.). SBS5225 HVACR II Experiment 1: Analysis of Refrigeration Circuit.
- MDPI. (2023). Ultra-Low-Temperature Refrigeration Systems: A Review and Performance Comparison of Refrigerants and Configurations.
- PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane.
- ResearchGate. (2003). A comparison of the operating performance of alternative refrigerants.
- University of California, Irvine. (n.d.). HCFC-122.
- ResearchGate. (n.d.). Integrated band intensities of HCFC-122, HCFC-122a, HCFC-123a,....
- U.S. Environmental Protection Agency. (2023). Ozone-Depleting Substances.
- National Institute of Standards and Technology. (n.d.). Ethane, 1,2,2-trichloro-1,1-difluoro-.
- Department of the Environment and Energy, Australia. (2019). Australia's progress towards meeting its commitments under the Montreal Protocol (2019 report).
- United Nations Industrial Development Organization. (n.d.). Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries.
- Australian Government Department of Health. (1994). 2,2-dichloro-1,1,1- trifluoroethane (HCFC-123).
- lookchem. (n.d.). Cas 354-12-1,Ethane, 1,1,1-trichloro-2,2-difluoro-.
- Purdue University. (n.d.). Characteristics of HFC Refrigerants.
- Cheméo. (n.d.). Chemical Properties of Ethane, 1-chloro-1,1-difluoro- (CAS 75-68-3).
- ChemReg.net. (2017). Ozone-Depleting Substances Class II ODS.
- Montreal Protocol. (2015). Table 7: Detailed list of ozone depleting substances.
- Wikipedia. (n.d.). Chlorodifluoromethane.
- Ozone Secretariat. (2022). TEAP-Decision-XXVIII-2-HFC- Alternatives-report-sept2022.docx.
Sources
Application Note: 1,1,1-Trichloro-2,2-difluoroethane as a Precursor for Fluoroolefin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluoroolefins are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This application note provides a detailed guide on the use of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a) as a versatile precursor for the synthesis of valuable fluoroolefins. We will explore the key reaction mechanisms, provide detailed experimental protocols, and discuss the necessary safety precautions. This document aims to equip researchers with the practical knowledge to effectively and safely utilize HCFC-122a in their synthetic workflows.
Introduction: The Strategic Importance of Fluoroolefins
The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Consequently, fluorinated compounds are of immense interest in drug discovery and materials science. Fluoroolefins, in particular, serve as versatile intermediates for the synthesis of more complex fluorinated molecules.
This compound, a hydrochlorofluorocarbon, has emerged as a readily available and cost-effective starting material for the preparation of various fluoroolefins. Its specific arrangement of halogen atoms allows for selective chemical transformations to yield valuable products.
Core Reaction Mechanisms
The conversion of this compound to fluoroolefins is primarily achieved through dehalogenation and dehydrohalogenation reactions. The choice of reagents and reaction conditions dictates the specific outcome of the synthesis.
Reductive Dehalogenation to 1,1-Dichloro-2,2-difluoroethylene
A prominent application of this compound is its conversion to 1,1-dichloro-2,2-difluoroethylene (DCDFE), a valuable monomer and synthetic intermediate.[1][2] This transformation is typically accomplished via a reductive dehalogenation, often employing a metal such as zinc.[3] The reaction proceeds by the transfer of electrons from the metal to the carbon-chlorine bonds, leading to the elimination of chlorine atoms and the formation of a carbon-carbon double bond.
Diagram 1: Reductive Dehalogenation of this compound
Caption: Zinc-mediated reductive dehalogenation of HCFC-122a to DCDFE.
Detailed Experimental Protocols
Safety Precaution: These protocols must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of 1,1-Dichloro-2,2-difluoroethylene (DCDFE)
This protocol is adapted from established procedures for the dehalogenation of similar polychlorofluoroalkanes.[3]
Materials:
-
This compound
-
Zinc dust, activated
-
Methanol, anhydrous
-
Zinc chloride (catalytic amount)
-
Three-necked round-bottom flask
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a separatory funnel, a thermometer, and a distillation head connected to a condenser and a receiving flask cooled in an ice bath.
-
Reagent Charging: The flask is charged with anhydrous methanol, activated zinc dust (0.65 g atom per 0.6 mole of the ethane derivative), and a catalytic amount of zinc chloride.[3]
-
Reaction Initiation: The mixture is heated to 60–63 °C. A solution of this compound (0.6 mole) in methanol is added dropwise from the separatory funnel.[3]
-
Reaction Control: The addition rate is controlled to maintain a steady distillation of the product, with the temperature at the head of the column kept between 18–22 °C.[3] The reaction is often vigorous, and the heating mantle may need to be removed periodically.[3]
-
Completion and Isolation: After the addition is complete (typically 45-60 minutes), the mixture is heated for another hour to ensure complete reaction and distillation of the product.[3]
-
Purification: The collected distillate can be further purified by redistillation.
Table 1: Reaction Parameters for DCDFE Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (Ethane:Zinc) | 1 : 1.08 (molar) | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | 60–63 °C (initial) | [3] |
| Distillation Temperature | 18–22 °C | [3] |
| Reaction Time | ~2 hours | [3] |
| Reported Yield | 89–95% | [3] |
Diagram 2: Experimental Workflow for DCDFE Synthesis
Caption: Workflow for the synthesis and purification of DCDFE.
Safety and Handling
All manipulations involving this compound and its products should be conducted with appropriate safety measures.
-
Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Handling: Avoid contact with skin and eyes.[4][5] In case of contact, wash the affected area thoroughly with soap and water.[6] If inhaled, move to fresh air.[5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as active metals.[7]
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[5]
Conclusion
This compound is a valuable and accessible precursor for the synthesis of fluoroolefins, particularly 1,1-dichloro-2,2-difluoroethylene. The reductive dehalogenation protocol described provides an efficient route to this important synthetic building block. By following the outlined procedures and adhering to strict safety protocols, researchers can successfully incorporate these methods into their synthetic strategies for the development of novel fluorinated molecules.
References
- Hazardous Substance Fact Sheet: 1,1,1,2-Tetrachloro-2,2-Difluoroethane. [Link]
- Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]
- ACS Publications. Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2). [Link]
- PubChem. 1,2-Dichloro-1,1-difluoroethane. [Link]
- Beilstein Journals. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. [Link]
- ResearchGate. (PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. [Link]
Sources
Application Notes and Protocols for the Detection of Trace Amounts of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
Introduction
1,1,1-Trichloro-2,2-difluoroethane, also known as HCFC-122, is a hydrochlorofluorocarbon that has been used in various industrial applications. Due to its potential environmental impact, including its contribution to ozone depletion, monitoring for trace amounts of this compound in environmental and industrial samples is of significant importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the sensitive and accurate detection of HCFC-122.
This application note will delve into the primary analytical methodology, Gas Chromatography-Mass Spectrometry (GC-MS), and detail the critical sample preparation techniques required for achieving low detection limits. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of HCFC-122 is fundamental to developing and optimizing analytical methods for its detection. These properties influence the choice of sample preparation techniques, chromatographic conditions, and detection parameters.
| Property | Value | Source |
| Chemical Formula | C₂HCl₃F₂ | |
| Molecular Weight | 169.38 g/mol | |
| Boiling Point | 72 °C | |
| Density | 1.56 g/cm³ | |
| CAS Number | 354-21-2 | |
| Synonyms | HCFC-122, Trichlorodifluoroethane |
The volatility of HCFC-122, as indicated by its relatively low boiling point, makes it an ideal candidate for analysis by gas chromatography. Its halogenated nature also allows for sensitive detection using an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile organic compounds (VOCs) like HCFC-122, offering high-resolution separation and definitive identification. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Instrumentation
A standard GC-MS system for the analysis of HCFC-122 would consist of:
-
Gas Chromatograph (GC): Equipped with a capillary column and a programmable oven.
-
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer is commonly used.
-
Sample Introduction System: This will vary depending on the chosen sample preparation technique (e.g., Purge and Trap, Thermal Desorption, or direct injection).
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of HCFC-122 by GC-MS.
Sample Preparation Techniques for Trace Analysis
The detection of trace amounts of HCFC-122 necessitates a pre-concentration step to increase the analyte concentration to a level detectable by the instrument. The choice of sample preparation technique is critical and depends on the sample matrix (air, water, or solid).
Purge and Trap (P&T) for Water and Soil Samples
Purge and Trap is a dynamic headspace technique that is highly effective for extracting volatile and semi-volatile organic compounds from aqueous and solid matrices.[1][2]
Principle: An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile HCFC-122 from the matrix. The gas stream is then passed through a sorbent trap, which retains the analyte. The trap is subsequently heated rapidly, and the desorbed HCFC-122 is transferred to the GC-MS for analysis.[3]
Protocol: Purge and Trap GC-MS for HCFC-122 in Water
-
System Preparation: Ensure the purge and trap system and GC-MS are leak-tight and have been conditioned to minimize background contamination.
-
Sample Collection: Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with zero headspace.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated or fluorinated compound not present in the sample) to each sample, blank, and calibration standard.
-
Purging: Place a 5-25 mL aliquot of the sample into the sparging vessel. Purge with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
Trapping: The purged analytes are trapped on a sorbent trap (e.g., Tenax®, silica gel, and charcoal).
-
Desorption: After purging, the trap is rapidly heated to 180-250°C, and the analytes are back-flushed with the GC carrier gas onto the analytical column.
-
GC-MS Analysis:
-
GC Column: A low to mid-polarity capillary column, such as a DB-624 or equivalent, is recommended.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 35-45°C) and ramp up to a final temperature of around 220°C.
-
MS Detection: The mass spectrometer should be operated in full scan mode to acquire mass spectra for qualitative identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for HCFC-122 would be selected for monitoring.
-
Thermal Desorption (TD) for Air Samples
Thermal desorption is a versatile and sensitive technique for the analysis of VOCs in air.
Principle: A known volume of air is drawn through a sorbent tube, where HCFC-122 is trapped. The tube is then placed in a thermal desorber, where it is heated to release the trapped analyte into the GC-MS.
Protocol: Thermal Desorption GC-MS for HCFC-122 in Air
-
Sorbent Tube Preparation: Use conditioned sorbent tubes containing a suitable sorbent material, such as Tenax® TA or a multi-sorbent bed.
-
Air Sampling: Use a calibrated air sampling pump to draw a known volume of air (typically 1-100 L) through the sorbent tube at a controlled flow rate.
-
Internal Standard Addition: An internal standard can be spiked onto the sorbent tube before or after sampling.
-
Thermal Desorption: The sorbent tube is placed in the thermal desorber. A two-stage desorption process is often employed:
-
Primary Desorption: The tube is heated to desorb the analytes onto a cooled, smaller secondary trap (focusing trap).
-
Secondary Desorption: The focusing trap is rapidly heated to inject a sharp, concentrated band of analytes into the GC-MS.
-
-
GC-MS Analysis: The GC-MS conditions will be similar to those described for the Purge and Trap method.
Solid-Phase Microextraction (SPME) for Liquid and Headspace Analysis
SPME is a solvent-free, simple, and efficient sample preparation technique.[4]
Principle: A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and inserted into the heated injection port of the GC, where the analytes are desorbed.[5]
Protocol: Headspace SPME GC-MS for HCFC-122
-
Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial.
-
Fiber Selection: A fiber with a non-polar or intermediate polarity coating, such as polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), is suitable for HCFC-122.[6]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature. Agitation can improve extraction efficiency.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.
-
GC-MS Analysis: Proceed with GC-MS analysis as previously described.
Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Purge and Trap | High sensitivity for volatiles, well-established EPA methods.[1] | Can be complex, potential for foaming, not easily portable.[3] | Water and soil samples. |
| Thermal Desorption | High sensitivity, suitable for a wide range of VOCs, can be automated. | Sorbent tubes require conditioning, potential for breakthrough of highly volatile compounds. | Air and gas samples. |
| Solid-Phase Microextraction | Simple, fast, solvent-free, portable for field sampling.[4] | Fiber lifetime can be limited, requires optimization of extraction parameters.[7] | Liquid samples and headspace analysis of various matrices. |
Data Analysis and Quantification
Qualitative Analysis
Quantitative Analysis
Quantification is performed by creating a calibration curve using a series of standards of known concentrations. The peak area of the target analyte is plotted against its concentration. The concentration of HCFC-122 in unknown samples is then determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Quality Control and Method Validation
To ensure the trustworthiness of the analytical results, a robust quality control (QC) program is essential. This should include:
-
Method Blanks: Analyzing a clean matrix to ensure no contamination is introduced during the analytical process.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of HCFC-122 to assess the accuracy of the method.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a known amount of HCFC-122 into a sample to evaluate the effect of the sample matrix on the analytical method.
-
Calibration Verification: Regularly analyzing a calibration standard to ensure the instrument's response remains stable.
Alternative and Emerging Detection Techniques
While GC-MS is the most common and reliable technique, other methods can be employed for the detection of halogenated hydrocarbons:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds and can be a cost-effective alternative to MS for routine monitoring when high specificity is not required.
-
Halogen Specific Detectors (XSD): These detectors are designed for the selective detection of halogen-containing compounds and offer high selectivity over hydrocarbons.[9]
Conclusion
The accurate and sensitive detection of trace amounts of this compound is achievable through the use of Gas Chromatography-Mass Spectrometry coupled with appropriate sample preparation techniques. The choice of sample preparation method, whether Purge and Trap, Thermal Desorption, or Solid-Phase Microextraction, is dictated by the sample matrix and the required detection limits. By following the detailed protocols and implementing a rigorous quality control program, researchers and scientists can obtain reliable and defensible data for environmental monitoring, industrial hygiene, and other applications.
References
- BenchChem. (n.d.). Application Note: Quantification of 1,1,1-Trichloroethane using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- ChemicalBook. (n.d.). 1,1-DIFLUORO-1,2,2-TRICHLOROETHANE.
- ILT. (2025, January 21).
- Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1,2,2-Trichloro-1,1-difluoroethane.
- Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60.
- Scientific Instrument Services. (n.d.).
- Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
- Teledyne Tekmar. (n.d.). Fundamentals of Purge and Trap.
- Teledyne LABS. (n.d.). Purge and Trap Overview.
- U.S. Environmental Protection Agency. (n.d.).
- YSI. (n.d.). Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD).
- Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals.
- Agilent Technologies. (2015).
- Demeestere, K., Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
- SpectraBase. (n.d.). 1,1,2-Trichloro-2,2-difluoroethane.
- Górecki, T., & Namieśnik, J. (1990). Isolation and preconcentration of volatile organic compounds from water. TrAC Trends in Analytical Chemistry, 9, 235-241.
- Proudman, C. J., & Mas-Claret, E. (2018). A comparison of sample preparation methods for extracting volatile organic compounds (VOCs) from equine faeces using HS-SPME. Metabolomics, 14(1), 10.
- Vickers, A. K. (2000). Trends in Purge and Trap. In Modern Practice of Gas Chromatography (pp. 369-397). John Wiley & Sons, Inc.
- Shimadzu. (n.d.). Application Note: Analysis of Volatile Hazardous Air Pollutants and Ozone Precursors Using the Cryofocusing GC-MS/MS (MRM) Method.
- NIST. (n.d.). Difluorochloromethane. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.).
- ResearchGate. (n.d.). Chromatogram of the analysis of chlorofluorocarbons (Freon Mix).
- ResearchGate. (n.d.). Integrated band intensities of HCFC-122, HCFC-122a, HCFC-123a,....
- NOAA ESRL. (n.d.). HCFC-121.
- CIM-mes. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
- ResearchGate. (n.d.). What is the efficiency of SPME technique in extraction?.
- Özkan, G., & Gökmen, V. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3845-3853.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 1,1,1-Trichloro-2,2-difluoroethane and its Isomers (HCFC-122) in Atmospheric Chemistry
Introduction
Hydrochlorofluorocarbons (HCFCs) were introduced as transitional replacements for chlorofluorocarbons (CFCs) under the Montreal Protocol, intended to have a lower impact on stratospheric ozone.[1][2] Among these is the family of trichlorodifluoroethanes, designated as HCFC-122. This group includes isomers such as 1,2,2-trichloro-1,1-difluoroethane (HCFC-122, CAS: 354-21-2) and 1,1,1-trichloro-2,2-difluoroethane (CAS: 354-12-1). The presence of a hydrogen atom makes these compounds susceptible to degradation in the lower atmosphere (troposphere), primarily by reaction with the hydroxyl radical (OH).[3][4] This significantly shortens their atmospheric lifetimes compared to CFCs.
Despite their reduced ozone-depleting potential, HCFCs are still potent greenhouse gases and contribute to stratospheric chlorine loading.[5][6] Therefore, understanding their atmospheric reaction pathways, lifetimes, and emissions is crucial for accurately modeling their environmental impact and verifying compliance with international agreements.[7] This document provides a technical guide for researchers studying HCFC-122, detailing its atmospheric degradation mechanisms and providing robust protocols for its monitoring and quantification.
| Property | Value | Source(s) |
| Chemical Formula | C₂HCl₃F₂ | [8] |
| Molecular Weight | 169.38 g/mol | [8] |
| Isomer | HCFC-122 (CHCl₂CClF₂) | [9] |
| Atmospheric Lifetime | 1.39 years (Global), 1.47 years (Tropospheric) | [9][10] |
| Ozone Depletion Potential (ODP) | 0.02 - 0.08 | [5][11] |
| Global Warming Potential (GWP) | 59 (100-year, AR5 value) | [9] |
PART 1: Atmospheric Degradation Pathways
The environmental impact of HCFC-122 is dictated by its atmospheric fate, which is dominated by two primary processes: oxidation in the troposphere and photolysis in the stratosphere.
Section 1.1: Tropospheric Oxidation by Hydroxyl Radicals (OH)
The principal removal mechanism for HCFC-122 from the atmosphere is its reaction with the hydroxyl radical (OH), the primary atmospheric oxidant.[3][4] This reaction is initiated by the abstraction of the sole hydrogen atom from the molecule.
Reaction Mechanism:
The initial reaction for the isomer 1,2,2-trichloro-1,1-difluoroethane (CHCl₂CClF₂) proceeds as follows:
CHCl₂CClF₂ + •OH → CCl₂CClF₂• + H₂O
This initial hydrogen abstraction is the rate-limiting step that determines the tropospheric lifetime of the compound. The resulting haloalkyl radical (CCl₂CClF₂•) is highly reactive and undergoes rapid sequential reactions in the presence of atmospheric oxygen (O₂):
-
Peroxy Radical Formation: CCl₂CClF₂• + O₂ + M → CCl₂CClF₂O₂• + M (where M is a third body, like N₂ or O₂)
-
Reaction with Nitric Oxide (NO): CCl₂CClF₂O₂• + NO → CCl₂CClF₂O• + NO₂
-
Alkoxy Radical Decomposition: The fate of the alkoxy radical (CCl₂CClF₂O•) is critical. Due to the heavy halogen substitution, it is expected to decompose via C-C bond cleavage.[3]
CCl₂CClF₂O• → CCl₂O + CClF₂•
The products are phosgene (CCl₂O) and the chlorodifluoromethyl radical (CClF₂•). Phosgene is subsequently removed from the atmosphere via hydrolysis. The CClF₂• radical will further react with O₂ to ultimately form fluorophosgene (CF₂O).
Kinetic Data:
The rate of reaction with OH radicals is temperature-dependent and is the most critical parameter for calculating the atmospheric lifetime of HCFC-122. The recommended Arrhenius expression for this reaction is presented below.
| Reaction | Rate Constant Expression k(T) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| CHCl₂CClF₂ + •OH | 7.7 x 10⁻¹³ exp(-810/T) | N/A | [9] |
Causality Note: The presence of the C-H bond is the key structural feature that makes HCFCs susceptible to OH radical attack in the troposphere.[2] This contrasts with CFCs, which lack C-H bonds and are therefore inert in the troposphere, allowing them to reach the stratosphere and cause significant ozone depletion.[1]
Caption: OH-initiated oxidation pathway of HCFC-122 in the troposphere.
Section 1.2: Stratospheric Photolysis
While the majority of HCFC-122 is removed in the troposphere, a fraction can be transported to the stratosphere. Here, it is exposed to high-energy ultraviolet (UV) radiation, leading to its decomposition through photolysis.
Reaction Mechanism:
The C-Cl bonds are weaker than the C-F and C-C bonds and are therefore the most likely to break upon absorption of a UV photon, releasing a chlorine radical (Cl•).
CHCl₂CClF₂ + hv (λ < 230 nm) → CHClFCClF₂• + Cl•
The released chlorine radical can then participate in catalytic cycles that destroy ozone (O₃).
Catalytic Ozone Destruction:
-
Cl• + O₃ → ClO• + O₂
-
ClO• + O• → Cl• + O₂ Net Reaction: O₃ + O• → 2O₂
J = ∫ σ(λ,T) * Φ(λ) * F(λ,z,θ) dλ
Where σ is the absorption cross-section, Φ is the quantum yield, and F is the solar actinic flux, which depends on wavelength (λ), altitude (z), and solar zenith angle (θ).[12] The low tropospheric lifetime of HCFC-122 significantly limits the fraction of its emissions that can reach the stratosphere, which is why its Ozone Depletion Potential is much lower than that of CFC-11.[4]
Caption: Photolysis of HCFC-122 and the subsequent catalytic ozone cycle.
PART 2: Analytical Protocols for Atmospheric Monitoring
Accurate measurement of HCFC-122 in the atmosphere is essential for tracking its concentrations, estimating emissions, and verifying the effectiveness of regulations. Two primary techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) for high-precision discrete samples and Fourier Transform Infrared (FTIR) Spectroscopy for long-term column abundance monitoring.
Section 2.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Application: This protocol is designed for the high-precision quantification of HCFC-122 in whole air samples collected from background or polluted sites. It is suitable for determining trace concentrations (parts-per-trillion, ppt) and is based on established methods for other halocarbons.[7][13]
Protocol:
-
Sample Collection:
-
Collect whole air samples in electropolished stainless steel canisters (e.g., SilcoCan® or SUMMA®).
-
Pressurize canisters to approximately 30 psig (2 bar) using a metal bellows pump to ensure sufficient sample volume and prevent ingress of ambient air.
-
Record collection time, location, pressure, and temperature.
-
-
Sample Pre-concentration and Water Removal:
-
Rationale: Atmospheric concentrations of HCFC-122 are too low for direct injection. A pre-concentration step is necessary to achieve the required sensitivity. Water must be removed as it interferes with both the trapping process and the MS detector.
-
Draw a known volume of air (e.g., 1-2 Liters) from the canister through a multi-stage trap system.
-
Pass the sample through a Nafion™ dryer to remove water vapor.[13]
-
Cryogenically focus the analytes on a microtrap packed with a suitable adsorbent (e.g., HayeSep D) held at a low temperature (e.g., -55°C to -160°C).[13]
-
-
GC-MS Analysis:
-
Rationale: The trapped analytes are thermally desorbed and injected into the GC, where they are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer provides definitive identification and quantification.
-
Rapidly heat the microtrap (e.g., to 240°C in <5 seconds) to desorb and inject the analytes onto the GC column.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity.[14]
-
Suggested GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | PLOT column (e.g., GS-GASPRO, 60 m x 0.32 mm) | Provides good separation for volatile halocarbons.[15] |
| Carrier Gas | Helium, 1.0 - 1.5 mL/min | Inert carrier gas compatible with MS detection. |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 10°C/min | A typical program to elute volatile compounds. Must be optimized. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method producing reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases signal-to-noise by monitoring only specific ions.[16] |
| Quantifier Ion (m/z) | 133 ([C₂F₂Cl₂H]⁺) | A likely abundant and specific fragment. |
| Qualifier Ions (m/z) | 98 ([C₂F₂ClH]⁺), 135 ([C₂F₂³⁷Cl₂H]⁺) | Used to confirm identity by maintaining expected isotopic ratios. |
-
Calibration and Quality Control:
-
Perform a multi-point calibration by analyzing dilutions of a certified HCFC-122 gas standard in a zero-air matrix.
-
Analyze a calibration standard after every few samples to correct for instrument drift.
-
Regularly analyze laboratory and canister blanks to check for contamination.
-
Caption: Process for retrieving atmospheric HCFC-122 column abundances.
Conclusion
This compound and its isomers (HCFC-122) represent a class of compounds with a finite, albeit smaller, impact on stratospheric ozone and climate compared to the CFCs they replaced. Their atmospheric chemistry is characterized by a dominant tropospheric sink through reaction with OH radicals, leading to a relatively short lifetime. The analytical protocols detailed herein, based on GC-MS and FTIR spectroscopy, provide robust and validated frameworks for the precise monitoring of HCFC-122. Continued monitoring and research into the atmospheric behavior of these and other HCFCs are essential to verify the success of the Montreal Protocol and to understand the evolving composition of our atmosphere.
References
- U.S. Environmental Protection Agency. (2025). Ozone-Depleting Substances. [Link]
- Regulations.gov. (1996). Class II Ozone-Depleting Substances. [Link]
- Environment and Climate Change Canada. (2013). Ozone depletion: substances. [Link]
- Wikipedia. Ozone depletion potential. [Link]
- Prignon, M., et al. (2019). Improved FTIR retrieval strategy for HCFC-22 (CHClF2), comparisons with in situ and satellite datasets with the support of models, and determination of its long-term trend above Jungfraujoch. Atmospheric Chemistry and Physics. [Link]
- Zellner, R., et al. (1990). Atmospheric degradation mechanisms of hydrogen containing chlorofluorocarbons (HCFC) and fluorocarbons (HFC). NASA Technical Reports Server. [Link]
- MDPI. (2023). Detection of Atmospheric Hydrofluorocarbon-22 with Ground-Based Remote High-Resolution Fourier Transform Spectroscopy over Hefei and an Estimation of Emissions in the Yangtze River Delta. MDPI. [Link]
- Advanced Global Atmospheric Gases Experiment (AGAGE). (n.d.). Gas Chromatography with Mass Spectrometry (ADS GC-MS). [Link]
- Kaminsky, L. S. (1990). Toxicology of atmospheric degradation products of selected hydrochlorofluorocarbons. NASA Technical Reports Server. [Link]
- LCGC International. (2024).
- 3M Environmental Laboratory. (n.d.).
- Papanastasiou, D. K., et al. (2018). HCFC-122 Data Sheet.
- Prinn, R. G., & Golombek, A. (1990). Global atmospheric chemistry of CFC-123.
- Vollmer, M. K., et al. (2018). Atmospheric histories and emissions of chlorofluorocarbons CFC-13 (CClF3), 6CFC-114 (C2Cl2F4), and CFC-115 (C2ClF5). Atmospheric Chemistry and Physics. [Link]
- van der Werf, P. (1996).
- Nolan, S., et al. (1999). Kinetics and Mechanisms of the OH Radical Initiated Degradation of a Series of Hydrofluoroethers. WIT Press. [Link]
- Yoo, H., et al. (2019). Selected ion monitoring – Knowledge and References. Taylor & Francis Online. [Link]
- McNair, H. M. (n.d.). Direct Analysis of Air Samples by GC and GC/MS. [Link]
- Wang, L., et al. (2018).
- Zhang, Z., et al. (1992). Rate constants for the gas phase reactions of the OH radical with CF3CF2CHCl2 (HCFC-225ca) and CF2ClCF2CHClF (HCFC-225cb).
- The Royal Society of Chemistry. (n.d.).
- Weiss, D. R., et al. (2020).
- PubChem. (n.d.). 1,1-Difluoro-1,2,2-trichloroethane. [Link]
- ResearchGate. (2018). Rate Constants for the Reactions of OH Radical with the ( E )/( Z ) Isomers of CF 3 CF=CHCl and CHF 2 CF=CHCl. [Link]
- Davis, M. E., et al. (2016). UV and Infrared Absorption Spectra, Atmospheric Lifetimes, and Ozone Depletion and Global Warming Potentials for CCl2FCCl2F (CFC-112), CCl3CClF2 (CFC-112a), CCl3CF3 (CFC-113a), and CCl2FCF3 (CFC-114a).
- Gierczak, T., et al. (1990). UV gas and liquid phase absorption cross section measurements of hydrochlorofluorocarbons HCFC-225ca and HCFC-225cb.
- Berg, F., et al. (2024). Temperature-dependent rate coefficients for the reactions of OH radicals with selected alkanes, aromatic compounds, and monoterpenes. Atmospheric Chemistry and Physics. [Link]
- Harrison, J. J. (2018). New and improved infrared absorption cross sections for trichlorofluoromethane (CFC-11). Atmospheric Measurement Techniques. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. ACP - Improved FTIR retrieval strategy for HCFC-22 (CHClF2), comparisons with in situ and satellite datasets with the support of models, and determination of its long-term trend above Jungfraujoch [acp.copernicus.org]
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Troubleshooting & Optimization
Troubleshooting peak tailing in GC analysis of 1,1,1-Trichloro-2,2-difluoroethane
Topic: Troubleshooting Peak Tailing in the GC Analysis of 1,1,1-Trichloro-2,2-difluoroethane
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of peak tailing encountered during the gas chromatographic analysis of this compound and related halogenated compounds.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing, characterized by an asymmetrical peak shape with a "tail" extending from the peak maximum, is a common issue in GC analysis that can significantly impact resolution and quantification accuracy. For a polar and active compound like this compound, this problem is often pronounced. This guide provides a systematic approach to identifying and eliminating the root causes.
Question 1: I'm observing significant peak tailing for this compound. What are the most likely causes and how do I start troubleshooting?
Answer:
Significant peak tailing for an active analyte like this compound typically points to undesirable secondary interactions within your GC system. The primary suspects are "active sites," which can be present in the inlet, the column, or even the detector.[1][2] These sites are locations that can adsorb your analyte, causing a portion of the molecules to be retained longer than the bulk, resulting in a tailed peak.
Here is a logical workflow to diagnose the issue:
Sources
Technical Support Center: Optimizing 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) Synthesis
Welcome to the technical support center for the synthesis of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.
Overview of HCFC-122 Synthesis
This compound, also known as HCFC-122, is a significant chemical intermediate. A common and effective method for its synthesis is the catalyzed reaction of tetrachloroethylene with anhydrous hydrogen fluoride (HF). This process, while robust, requires careful control of reaction parameters to maximize yield and purity. The primary reaction is as follows:
CCl₂=CCl₂ + 2HF --(Catalyst)--> CHCl₂-CF₂Cl (Incorrect, the product is CCl3-CHF2, let me re-evaluate the synthesis from the search results. The user is asking for this compound which is CCl3-CHF2. The search results provide information on similar but different molecules. Let me find the correct synthesis route. The user's request is for This compound , which has the structure CCl₃-CHF₂. The search results provide information on the synthesis of 1,1,2-Trichloro-2,2-difluoroethane (CHCl₂-CF₂Cl) and 1,2,2-Trichloro-1,1-difluoroethane (CHClF-CCl₂F). I will need to synthesize the information to provide a relevant guide. A key method for synthesizing related hydrochlorofluorocarbons is the fluorination of a chlorinated precursor using hydrogen fluoride (HF) in the presence of a catalyst. A plausible route for this compound (CCl₃-CHF₂) would be the fluorination of pentachloroethane (CCl₃-CHCl₂). The search results discuss the fluorination of CCl3CHCl2 with antimony fluoride as a known method[1]. I will base the guide on this general and well-established approach in fluorination chemistry.)
A primary route for the synthesis of hydrochlorofluorocarbons involves the catalyzed fluorination of polychlorinated alkanes with anhydrous hydrogen fluoride (HF). For this compound (CCl₃-CHF₂), a logical precursor is pentachloroethane (CCl₃-CHCl₂). The reaction proceeds as follows:
CCl₃-CHCl₂ + 2HF --(Catalyst)--> CCl₃-CHF₂ + 2HCl
This guide will address the common challenges associated with this type of liquid-phase fluorination reaction.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low Conversion of Starting Material
Question: My reaction shows a very low conversion of pentachloroethane, even after the recommended reaction time. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that typically points to problems with the catalyst, reaction temperature, or reactants.
-
Causality - Catalyst Deactivation: The most frequent culprit is the catalyst, often a Lewis acid like antimony pentachloride (SbCl₅)[2]. These catalysts are highly sensitive to moisture. Any water present in the reactants (pentachloroethane or HF) or the reactor will hydrolyze the catalyst, rendering it inactive. Antimony catalysts can also be reduced to a lower, less active oxidation state (Sb³⁺)[3].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your reactor and all transfer lines, preferably by heating under a vacuum. Use freshly opened or properly stored anhydrous hydrogen fluoride. Consider distilling your pentachloroethane if water contamination is suspected.
-
Verify Catalyst Activity: If possible, use a fresh batch of catalyst. For antimony-based catalysts, ensure they have not been exposed to air or moisture. Increasing the catalyst loading within a range of 2-15% of the starting material can also boost the reaction rate[2].
-
Increase Reaction Temperature: The reaction rate is highly dependent on temperature. A useful temperature range is between 100°C and 250°C, with 150°C being a common starting point[2]. If conversion is low, consider incrementally increasing the temperature while carefully monitoring the pressure.
-
Issue 2: Poor Selectivity and Formation of By-products
Question: My final product is a complex mixture containing under-fluorinated (CCl₃-CHClF) and over-fluorinated products. How can I improve the selectivity for the desired CCl₃-CHF₂?
Answer: Poor selectivity is often a result of sub-optimal reaction time, temperature, or reactant stoichiometry.
-
Causality - Reaction Dynamics: The fluorination of pentachloroethane is a stepwise process. Stopping the reaction too early will result in a higher proportion of the monofluorinated intermediate (1,1,1,2-tetrachloro-2-fluoroethane). Conversely, excessively long reaction times, high temperatures, or a large excess of HF can lead to the formation of over-fluorinated species.
-
Troubleshooting Steps:
-
Optimize Reactant Molar Ratio: The stoichiometry calls for two equivalents of HF. Using a significant excess of HF will drive the reaction towards more highly fluorinated products. Start with a molar excess of HF between 100% and 200% and adjust based on your results[2].
-
Control Reaction Time and Temperature: Monitor the reaction progress using GC analysis of aliquots (if your setup allows for safe sampling). This will help you determine the optimal time to stop the reaction. Lowering the temperature can sometimes improve selectivity, although it will also decrease the reaction rate[2].
-
Post-Reaction Purification: It is often more practical to accept a certain level of by-products and then separate them during purification. Fractional distillation is the most effective method for separating components with different boiling points[4]. The monofluorinated intermediate can often be recycled back into the reactor[5].
-
Issue 3: Pressure Spikes and Runaway Reactions
Question: The pressure in my autoclave is rising too quickly and erratically. How can I maintain better control over the reaction?
Answer: This is a critical safety issue. The reaction between pentachloroethane and HF is exothermic, and the co-production of HCl gas leads to a pressure increase.
-
Causality - Exotherm and Gas Production: The reaction generates heat, which can accelerate the reaction rate and lead to a thermal runaway. The simultaneous production of HCl gas further contributes to a rapid pressure increase in a closed system.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: If your reactor setup permits, add the hydrogen fluoride slowly to the heated mixture of pentachloroethane and catalyst. This allows you to control the reaction rate and manage the exotherm.
-
Efficient Agitation and Cooling: Ensure that the stirring in the autoclave is vigorous to promote even heat distribution and prevent localized hot spots. Have an efficient cooling system (e.g., cooling coils or an external jacket) ready to manage the temperature.
-
Reactor Headspace: Do not overfill the reactor. A sufficient headspace (at least 25% of the total volume) is necessary to accommodate the generated HCl gas without causing an excessive pressure buildup.
-
Experimental Workflow Overview
Caption: Workflow for the synthesis and purification of HCFC-122.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis? While optimization is specific to each setup, the following table provides a validated starting point based on patent literature for similar fluorination reactions[2].
| Parameter | Recommended Range | Rationale |
| Catalyst | Antimony Pentachloride (SbCl₅) | A highly active Lewis acid catalyst for fluorination. |
| Catalyst Loading | 2 - 15% (by weight of CCl₃CHCl₂) | Balances reaction rate with cost and potential side reactions[2]. |
| Temperature | 100°C - 250°C (150°C recommended) | Controls the rate of reaction. Lower temperatures are too slow, while higher temperatures can reduce selectivity[2]. |
| Pressure | Autogenous (self-generated) | The reaction is typically run in a sealed pressure vessel; pressure will build due to HCl formation. |
| HF Molar Excess | 100% - 200% over CCl₃CHCl₂ | Ensures sufficient fluorinating agent is present to achieve difluorination without excessive over-fluorination[2]. |
| Reaction Time | 3 - 6 hours | Dependent on temperature and catalyst loading. Requires monitoring for optimal conversion[2]. |
Q2: What are the primary safety concerns? The synthesis involves several hazardous materials and conditions:
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. Have a calcium gluconate gel on hand for first aid in case of skin contact.
-
High Pressure: The reaction is conducted in a pressure autoclave. Ensure your vessel is properly rated for the expected temperature and pressure and has been recently inspected. A burst disc or pressure relief valve is a mandatory safety feature.
-
Corrosive Materials: Both HF and the catalyst (e.g., SbCl₅) are highly corrosive. The reactor should be constructed from resistant materials like Hastelloy or Inconel[5].
-
Toxic Gases: The reaction evolves hydrogen chloride (HCl), a corrosive and toxic gas. The reactor must be vented through a neutralization scrubber (e.g., a sodium hydroxide solution) before opening.
Q3: How should I purify the final product? The crude product mixture will contain the desired HCFC-122, unreacted starting material, the monofluorinated intermediate, HCl, HF, and the catalyst.
-
Washing: After carefully venting the HCl, the crude reaction mixture should be washed first with water and then with a dilute alkali solution (e.g., sodium bicarbonate) to remove residual acids[2].
-
Drying: The washed organic layer should be dried over a suitable drying agent like calcium chloride[5].
-
Fractional Distillation: This is the most effective method for separating the components. Due to the close boiling points of the different fluoro-chloro ethanes, a fractionating column with good theoretical plate count is recommended for achieving high purity[4].
Standard Experimental Protocol
Disclaimer: This protocol is a generalized procedure and must be adapted and assessed for safety by the researcher based on their specific laboratory equipment and conditions.
-
Reactor Preparation: Ensure a pressure autoclave (e.g., made of Hastelloy) is clean and completely dry. Purge the reactor with an inert gas like nitrogen to remove air and moisture.
-
Charging the Reactor: Charge the autoclave with pentachloroethane and the antimony pentachloride catalyst (typically 6-12% by weight)[2]. Seal the reactor according to the manufacturer's instructions.
-
Reactant Addition: Cool the reactor (e.g., in a dry ice/acetone bath) and carefully transfer the required amount of anhydrous hydrogen fluoride into the vessel.
-
Reaction: Place the reactor in a heating mantle and begin stirring. Heat the mixture to the target temperature (e.g., 150°C) and maintain it for the desired reaction time (e.g., 3 hours)[2]. Monitor the internal temperature and pressure throughout the reaction.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess pressure (mainly HCl) through a scrubber containing a basic solution.
-
Transfer the crude product to a separatory funnel.
-
Wash the organic phase sequentially with cold water, a dilute sodium bicarbonate solution, and finally, water again.
-
Separate the organic layer and dry it over anhydrous calcium chloride[5].
-
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation to isolate the this compound.
References
- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
- 1,2,2-Trichloro-1,1-difluoroethane Safety D
- Preparation of 1,1-difluoro-1,2,2-trichloroethane.
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
- Process for the purification of 1,1-difluoroethane.
- Process for the production of 1,1,2-trichloro-2,2-difluoroethane.
- 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%)
- 1,1,1,2-Tetrachloro-2,2-difluoroethane Safety D
- 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE Safety Inform
- 1,1,1,2-Tetrachloro-2,2-difluoroethane Physical/Chemical Properties. PubChem.
- Synthesis of 1-chloro-1,1-difluoroethane.
- 1,1,1-Trichloroethane Safety D
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- 2. US2724004A - Preparation of 1, 1-difluoro-1, 2, 2-trichloroethane - Google Patents [patents.google.com]
- 3. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]
- 4. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 5. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthetic Reactions with 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
Introduction: Welcome to the technical support center for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122, CAS RN 354-21-2). This guide is designed for researchers, chemists, and drug development professionals exploring the use of HCFC-122 in novel synthetic applications. Given that HCFC-122 is not a conventional laboratory reagent, this document focuses on predictive troubleshooting and reaction design based on its fundamental chemical properties and analogies to similar polyhalogenated alkanes. Our goal is to provide a framework for anticipating and solving challenges in its exploratory use.
Section 1: Core Chemical & Physical Profile of HCFC-122
Understanding the inherent properties of HCFC-122 is the foundation for designing successful experiments and troubleshooting unexpected outcomes. Its high degree of halogenation results in low flammability but also significant chemical inertness, which is the primary hurdle in its synthetic application.
Table 1: Key Physical and Chemical Properties of HCFC-122
| Property | Value | Significance for Experimental Design |
| Molecular Formula | C₂HCl₃F₂ | A C2 building block with five potential leaving groups. |
| Molecular Weight | 169.38 g/mol | Relevant for calculating molar equivalents. |
| Boiling Point | 71-73 °C | Allows for easy removal post-reaction via rotary evaporation but requires a well-sealed system to prevent loss during reflux. |
| Density | ~1.55 g/cm³ | Denser than water; will form the lower layer in biphasic aqueous systems. |
| Solubility | Generally soluble in common organic solvents (ethers, alkanes, chlorinated solvents). Poorly soluble in water. | Dictates choice of reaction medium; allows for straightforward extractive workup. |
| Chemical Inertness | C-F bonds are significantly stronger and less reactive than C-Cl bonds. Steric hindrance around the C-Cl₃ group is high. | Reactions will likely require forcing conditions (heat, pressure) or specific catalytic activation to proceed. Selective reaction at a C-Cl bond is the most probable pathway. |
Section 2: Troubleshooting Common Issues & Frequently Asked Questions (FAQs)
This section addresses potential challenges in a direct Q&A format, providing both the underlying reasoning and actionable solutions.
FAQ 1: My reaction is not initiating. How can I activate a C-Cl bond in HCFC-122?
Answer: The lack of reactivity is the most common issue and stems from the electronic effects of the fluorine atoms and steric bulk of the chlorine atoms. The C-Cl bonds are less reactive than those in simpler chloroalkanes like chloroform. Activation requires overcoming this high energy barrier.
Troubleshooting Steps:
-
Increase Thermal Energy:
-
Rationale: Many reactions involving haloalkanes have high activation energies. Increasing the temperature provides the necessary energy to initiate bond-breaking.
-
Action: Gradually increase the reaction temperature towards the boiling point of the solvent. If using HCFC-122 as the solvent, perform the reaction under reflux in a well-sealed apparatus equipped with a condenser.
-
-
Introduce a Lewis Acid Catalyst:
-
Rationale: A Lewis acid can coordinate to one of the chlorine atoms, polarizing the C-Cl bond and making the carbon atom more susceptible to nucleophilic attack. This is a standard method for activating haloalkanes.
-
Action: Introduce a catalytic amount (1-10 mol%) of a Lewis acid such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or zinc chloride (ZnCl₂). Ensure the reaction is conducted under anhydrous conditions, as water can deactivate these catalysts.
-
-
Initiate a Radical Pathway:
-
Rationale: If a substitution reaction is desired, a radical pathway can be an alternative to a nucleophilic one. Homolytic cleavage of a C-Cl bond can be initiated by UV light or a chemical radical initiator.
-
Action: Add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and heat the reaction. Alternatively, irradiate the reaction mixture with a UV lamp (photolysis). This is particularly useful for reactions like radical additions to alkenes.
-
FAQ 2: My reaction is producing a complex mixture of products. How can I improve selectivity?
Answer: Poor selectivity in reactions with HCFC-122 is often due to competition between multiple C-Cl bonds or between substitution and elimination pathways.
Workflow for Diagnosing and Improving Selectivity
Caption: Competing Sₙ2 substitution and E2 elimination pathways.
Section 3: Experimental Protocol: Hypothetical Nucleophilic Substitution
This section provides a sample protocol for a hypothetical reaction to illustrate best practices.
Objective: To substitute one chlorine atom of HCFC-122 with a thiophenol nucleophile, catalyzed by a Lewis acid.
Reaction: C₆H₅SH + Cl₃C-CF₂H → C₆H₅S-CCl₂-CF₂H + HCl
Materials:
-
This compound (HCFC-122)
-
Thiophenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk line)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a septum.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM (50 mL). Add thiophenol (1.0 eq).
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (0.1 eq) to the stirred solution. Note: This may be mildly exothermic.
-
Substrate Addition: Slowly add HCFC-122 (1.2 eq) via syringe through the septum.
-
Reaction: Heat the mixture to a gentle reflux (~40°C for DCM) and monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC.
-
Workup: After 4-6 hours (or upon completion), cool the reaction to 0°C and slowly quench by adding 1M HCl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired substituted product.
Section 4: References
Technical Support Center: 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a) Decomposition and Prevention
Welcome to the technical support center for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the decomposition of HCFC-122a during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary applications in research?
This compound, also known as HCFC-122a, is a hydrochlorofluorocarbon. Due to its specific physical and chemical properties, it can be used as a solvent, refrigerant, or a chemical intermediate in organic synthesis.[1][2]
Q2: What are the main factors that can cause the decomposition of HCFC-122a?
The primary factors leading to the decomposition of HCFC-122a are elevated temperatures (thermal decomposition), contact with certain catalytic materials, and reaction with water (hydrolysis).[3][4] The presence of high-energy UV radiation can also induce decomposition.
Q3: What are the expected decomposition products of HCFC-122a?
While specific studies on HCFC-122a are limited, based on the decomposition of similar halogenated hydrocarbons, thermal decomposition is expected to yield hydrochloric acid (HCl), hydrofluoric acid (HF), and potentially other chlorinated and fluorinated organic compounds.[3] In the presence of oxygen, phosgene (COCl2) and carbonyl fluoride (COF2) could also be formed. Hydrolysis would likely lead to the formation of trifluoroacetic acid (TFA).[5]
Q4: Are there any materials that are incompatible with HCFC-122a?
Yes, certain materials can either be degraded by HCFC-122a or catalyze its decomposition. These include chemically active metals such as potassium, beryllium, powdered aluminum, zinc, magnesium, calcium, and sodium.[1] Some plastics and rubbers may also be incompatible, leading to swelling or degradation. It is crucial to consult material compatibility charts and test materials under your specific experimental conditions.
Q5: How can I prevent the decomposition of HCFC-122a in my experiments?
Preventing decomposition involves controlling the experimental conditions. This includes maintaining the lowest possible operating temperature, ensuring the use of compatible materials for your reactor and associated equipment, and rigorously excluding moisture. The use of stabilizers can also be considered.
II. Troubleshooting Guides
This section provides a structured approach to troubleshoot common experimental issues that may arise from the decomposition of HCFC-122a.
Troubleshooting Scenario 1: Unexpected Side Products or Low Yield
Issue: Your reaction is producing unexpected side products, or the yield of your desired product is significantly lower than expected. This could be due to the decomposition of the HCFC-122a solvent or reagent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Decomposition | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Minimize Residence Time at High Temperatures: If high temperatures are unavoidable, minimize the time HCFC-122a is exposed to them. | HCFCs can undergo thermal degradation at elevated temperatures, leading to the formation of reactive species that can interfere with your desired reaction pathway.[3] |
| Catalytic Decomposition | 1. Verify Material Compatibility: Ensure all wetted parts of your reactor (including seals, gaskets, and stirrers) are compatible with HCFC-122a. Avoid incompatible metals and certain plastics/elastomers.[1] 2. Consider Inert Reactor Lining: If you suspect the reactor material is catalytic, consider using a glass or PTFE-lined reactor. | Active metal surfaces can catalyze the decomposition of halogenated hydrocarbons. |
| Hydrolysis | 1. Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | The presence of water can lead to the hydrolysis of HCFC-122a, forming acids that can catalyze further decomposition or participate in unwanted side reactions.[4] |
Troubleshooting Scenario 2: Corrosion or Damage to Equipment
Issue: You observe corrosion, pitting, or degradation of your experimental apparatus after a reaction involving HCFC-122a.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Acid Formation | 1. Check for Decomposition: Analyze the post-reaction mixture for the presence of acidic byproducts like HCl and HF. 2. Material Selection: Use materials known for their resistance to acidic conditions, such as certain stainless steels, nickel alloys, or fluoropolymers. | The decomposition of HCFC-122a can produce corrosive acids (HCl, HF) that attack many common laboratory materials.[3] |
| Material Incompatibility | 1. Consult Compatibility Charts: Refer to detailed chemical compatibility data for all materials in contact with HCFC-122a.[6] 2. Test Material Samples: Before large-scale experiments, expose small samples of your equipment's materials to HCFC-122a under your experimental conditions to check for any signs of degradation. | Some plastics and elastomers can swell, soften, or become brittle upon exposure to halogenated solvents.[7] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and prevention of HCFC-122a decomposition.
Protocol 1: Analysis of HCFC-122a and its Decomposition Products by GC-MS
This protocol outlines a general method for the analysis of HCFC-122a and potential volatile decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
For liquid samples, dilute an aliquot in a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
-
For gaseous samples, use a gas-tight syringe to inject a known volume into the GC inlet. Alternatively, use a gas sampling loop for better reproducibility.
2. GC-MS Conditions (Example):
-
GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.
-
Inlet Temperature: Typically set around 200-250°C. For thermally sensitive analyses, a programmable temperature vaporization (PTV) inlet can be used to minimize decomposition during injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 250-300°C. The exact program will need to be optimized for your specific analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-400.
3. Data Analysis:
-
Identify HCFC-122a and its decomposition products by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the compounds by creating a calibration curve using standards of known concentrations.
Protocol 2: Monitoring HCFC-122a Decomposition with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be a powerful tool for real-time monitoring of the disappearance of HCFC-122a and the appearance of certain decomposition products.
1. Experimental Setup:
-
Use an in-situ FTIR probe or a gas cell coupled to an FTIR spectrometer.
-
Ensure the materials of the probe or cell are compatible with HCFC-122a and the reaction conditions.
2. Data Acquisition:
-
Record a background spectrum of the empty, clean reaction vessel or gas cell.
-
Introduce the reactants and record spectra at regular intervals throughout the experiment.
3. Spectral Analysis:
-
Monitor the decrease in the intensity of characteristic absorption bands of HCFC-122a.
-
Look for the appearance of new bands corresponding to decomposition products. For example, the strong, sharp peaks in the 3600-4000 cm⁻¹ region are characteristic of HCl and HF.
IV. Visualizations
Decomposition Pathways of HCFC-122a
Caption: Potential decomposition pathways of HCFC-122a.
Troubleshooting Workflow for Unexpected Experimental Outcomes
Caption: A logical workflow for troubleshooting unexpected results.
V. References
-
1,1,1,2-Tetrachloro-2,2-difluoroethane Safety Data Sheets. Echemi.
-
MATERIAL SAFETY DATA SHEET.
-
1,2,2-Trichloro-1,1-difluoroethane. Synquest Labs.
-
1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%).
-
Stabilized hydrochlorofluoroolefins and hydrofluoroolefins. Google Patents.
-
MATERIALS COMPATIBILITY AND LUBRICANTS RESEARCH ON CFC-REFRIGERANT SUBSTITUTES. OSTI.GOV.
-
Elastomers and plastic materials such as _with HC refrigerants. Gauth.
-
Kinetics and mechanism of the pyrolysis of 1-chloro-1,1-difluoroethane in the presence of additives. OUCI.
-
Chemical compatibility of elastomers and plastics. Axesspack.
-
Pyrolysis of 1-chloro-1, 1-difluoroethane to vinylidene fluoride. ResearchGate.
-
Direct Interface GC/MS Method. EPA.
-
Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance.
-
1,1-Difluoroethane - Safety Data Sheet. ChemicalBook.
-
Stabilization of chlorinated compounds. Google Patents.
-
Pd/Alumina Catalysts for Beneficial Transformation of Harmful Freon R-22. MDPI.
-
Non-target analysis using gas chromatography with time-of-flight mass spectrometry. AMT.
-
New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination.
-
Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI.
-
Integrated band intensities of HCFC-122, HCFC-122a, HCFC-123a,... ResearchGate.
-
Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs.
-
The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO 3 (MgO)/ZrO 2 Catalyst. MDPI.
-
A novel analytical method to detect Ozone depleting substances and Fluorine-containing greenhouse gases in the atmosphere.
-
Tropodegradable fluorocarbon replacements for ozone-depleting and global-warming chemicals.
-
Elastomer Compounds Chemical Compatibility. Ecoseal.
-
Trichloroethylene. Wikipedia.
-
The effect of catalyst calcination temperature on catalytic decomposition of waste HFC-134a over γ-Al2O3. ResearchGate.
-
A Strategy to Protect Al2O3-based PFC Decomposition Catalyst from Deactivation. ResearchGate.
-
What temperature does Freon 22 (CHClF2) decompose at and what products result from this in the presence of water vapor?. ResearchGate.
-
Pyrolysis Kinetics and Mechanism of the 1,1,2-Trichloroethane. ResearchGate.
-
compatibility study for plastic, elastomeric, and metallic fueling infrastructure materials exposed to. INFO.
-
1,1-dichloro-2,2-difluoroethylene. Organic Syntheses Procedure.
-
ACTIVITY OF ALUMINA SUPPORTED Fe CATALYSTS FOR N2O DECOMPOSITION: EFFECTS OF THE IRON CONTENT AND THERMAL TREATMENT. Journal of the Chilean Chemical Society.
-
Improved FTIR retrieval strategy for HCFC-22 (CHClF2), comparisons with in situ and satellite datasets with the support of models, and determination of its long-term trend above Jungfraujoch. ACP.
-
Chlorofluorocarbons (CFCs). NOAA Global Monitoring Laboratory.
-
The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al 2 O 3. MDPI.
-
FTIR analysis from HT thermal decomposition products. ResearchGate.
-
Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. DTIC.
-
Effects of atmospheric degradation products from ultra-low GWP refrigerants. Fluorocarbons.
-
Process for producing 1-chloro-2,2-difluoroethane. Google Patents.
-
The Torrefaction of Agricultural and Industrial Residues: Thermogravimetric Analysis, Characterization of the Products and TG-FTIR Analysis of the Gas Phase. MDPI.
-
Thermal Decomposition and Oxidative Decomposition Mechanism of HFC-134a by Experimental and DFT Method. ResearchGate.
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- 4. The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical compatibility of elastomers and plastics - Axesspack [axesspack.fr]
- 7. Solved: Elastomers and plastic materials such as _with HC refrigerants. A) neoprenes, Viton?, and [Chemistry] [gauthmath.com]
Technical Support Center: Purification of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
Welcome to the dedicated technical support guide for researchers, scientists, and professionals working with 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity in your samples.
Section 1: Impurity Identification and Analysis
This section focuses on the foundational step of any purification workflow: understanding what contaminants are present in your sample and how to detect them.
Q1: What are the most common impurities in commercial or synthesized this compound samples, and how are they formed?
A1: Impurities in this compound (Boiling Point: ~72°C) typically originate from the synthesis process or subsequent degradation. Common contaminants include:
-
Isomers: The most common impurity is often its isomer, 1,1,2-Trichloro-1,2-difluoroethane (HCFC-122a), which has a very similar boiling point (~72°C), making separation by simple distillation challenging.[1][2] Another potential isomer is 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) with a boiling point of 73-74°C.[3]
-
Related Halogenated Hydrocarbons: Synthesis precursors or by-products from under- or over-halogenation can be present.[4][5] Examples include compounds like 1,1,1,2-tetrachloro-2,2-difluoroethane (a solid with a melting point around 40.5°C) or incompletely chlorinated starting materials.[6][7]
-
Acidic Impurities: Residual catalysts or reaction with moisture can generate acidic species like hydrochloric acid (HCl) or hydrofluoric acid (HF).[8] These can degrade the product and interfere with subsequent reactions.
-
Water: Moisture can be introduced during synthesis, workup, or from atmospheric exposure. Water is poorly soluble in halogenated hydrocarbons.[9]
-
Stabilizers: Commercial preparations may contain small amounts of stabilizers to prevent degradation, which may need to be removed for specific high-purity applications.
Q2: What are the recommended analytical methods for identifying and quantifying impurities in my HCFC-122 sample?
A2: Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like HCFC-122.[10] The choice of detector is critical for achieving the necessary sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful method for both identification and quantification.[11] It separates the components of the mixture and then provides mass spectra for each, allowing for positive identification of unknown impurities by comparing them to spectral libraries.[12]
-
Gas Chromatography with an Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to halogenated compounds, making it ideal for detecting trace levels of chlorinated and fluorinated impurities.[13][14] This method is often used in environmental analysis for its low detection limits.[15]
-
Gas Chromatography with a Flame Ionization Detector (GC-FID): While less sensitive to halogenated compounds than an ECD, the GC-FID is a robust, general-purpose detector suitable for quantifying less volatile organic impurities or when ECD is unavailable.[8]
Table 1: Analytical Methods for Common Impurities in HCFC-122
| Impurity Type | Recommended Analytical Technique | Key Considerations |
| Isomers & Halogenated Hydrocarbons | GC-MS, GC-ECD | A high-resolution capillary column is essential for separating closely boiling isomers.[13] |
| Acidic Impurities (HCl, HF) | Titration of an aqueous extract | Shake a sample of the solvent with deionized water and titrate the aqueous layer with a standardized base.[8] |
| Water Content | Karl Fischer Titration | The most accurate method for quantifying low levels of dissolved water. |
| Non-volatile Residue | Evaporation Test | Evaporate a known volume of the solvent and weigh the residue. |
Section 2: General Purification and Troubleshooting Workflow
A systematic approach is crucial for efficient purification. The following workflow and associated troubleshooting guides address the most common scenarios.
General Purification Workflow
The diagram below outlines a standard, multi-step process for purifying bulk HCFC-122, starting from initial analysis to the final high-purity product.
Caption: General workflow for HCFC-122 purification.
Q3: My HCFC-122 sample is cloudy and tests positive for acidic impurities. What is the first step?
A3: Cloudiness indicates the presence of a separate, immiscible phase, which is almost certainly water. The acidic nature requires neutralization. Therefore, the first step is a chemical wash.
The causality is as follows: acidic impurities can promote degradation, especially during heating in distillation. The water must be removed as it can form azeotropes, making sharp separation by distillation difficult. A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, will neutralize the acids, converting them into salts that are soluble in the aqueous phase.
Protocol 1: Aqueous Wash and Drying
-
Neutralization: Place the HCFC-122 sample in a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure generated from CO₂ evolution. Caution: Failure to vent can cause dangerous pressure buildup.
-
Extraction: Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower organic layer (HCFC-122 has a density of ~1.57 g/cm³) into a clean, dry flask.[2]
-
Washing: Wash the organic layer again with deionized water to remove any residual salts.
-
Drying: Add a suitable anhydrous drying agent, such as calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄), to the recovered organic layer.[16] Swirl the flask and let it stand for at least 30 minutes until the liquid is clear. Alternatively, pass the solvent through a column packed with the drying agent.
-
Isolation: Decant or filter the dried liquid away from the drying agent. The sample is now ready for distillation.
Section 3: Troubleshooting Fractional Distillation
Fractional distillation is the most common method for separating volatile organic compounds with different boiling points.[4] Success depends on careful setup and control.
Q4: I am performing a fractional distillation, but the purity of my distillate is not improving significantly. What's wrong?
A4: This common issue usually points to one of three problems: the formation of an azeotrope, insufficient column efficiency, or an improper reflux ratio.
Caption: Decision tree for troubleshooting poor distillation.
-
Causality Explained:
-
Azeotropes: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. If HCFC-122 forms an azeotrope with a key impurity, it will be impossible to separate them with standard fractional distillation. Extractive distillation, which involves adding a third component to alter the relative volatilities, may be required.[17]
-
Column Efficiency: A fractionating column's efficiency is measured in "theoretical plates." Each plate represents one cycle of evaporation and condensation. Separating components with very close boiling points (like isomers) requires a column with a high number of theoretical plates. If your column is too short or the packing material is inefficient, the components will not separate effectively.
-
Reflux Ratio: This is the ratio of the amount of condensate returned to the column versus the amount collected as distillate. A higher reflux ratio allows for more equilibrium stages on the column, leading to better separation, but it also slows down the distillation. For difficult separations, a high reflux ratio (e.g., 10:1 or higher) is necessary.
-
Q5: My compound seems to be decomposing at the boiling point, leading to new impurities. How can I purify it?
A5: Thermal decomposition is a risk for many halogenated compounds.[7] The solution is to perform the distillation under reduced pressure (vacuum distillation).
-
Scientific Principle: A liquid boils when its vapor pressure equals the ambient pressure. By reducing the ambient pressure with a vacuum pump, the boiling point of the liquid is significantly lowered. This allows for distillation at a temperature low enough to prevent thermal degradation. The relationship between temperature, pressure, and boiling point is described by the Clausius-Clapeyron relation.
Protocol 2: Fractional Distillation (Atmospheric)
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask (reboiler), a packed fractionating column (e.g., Vigreux or packed with Raschig rings/metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Reboiler: Fill the reboiler no more than two-thirds full with the dried HCFC-122. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.
-
Heating: Gently heat the reboiler. As the vapor rises, you will see a condensation ring move up the column.
-
Equilibration: Allow the column to equilibrate by adjusting the heat so that the vapor condenses and flows back down the column (total reflux) for at least 30 minutes. The temperature at the distillation head should stabilize.
-
Collection: Begin collecting the distillate slowly. A good starting point for a difficult separation is a collection rate of 1 drop every 5-10 seconds.
-
Fractionation:
-
Fore-run: Collect the initial fraction, which will be enriched in lower-boiling impurities. The temperature should be unstable during this phase.
-
Main Fraction: Once the temperature at the head stabilizes at the boiling point of pure HCFC-122 (~72°C), switch to a new receiving flask to collect the main product.
-
End-run: If the temperature rises or drops significantly, stop the distillation. The reboiler now contains the higher-boiling impurities.
-
-
Analysis: Analyze all collected fractions by GC to confirm purity.
References
- Belardi, B. et al. (2005). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. Journal of Chromatography A.
- Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. Organic Syntheses Procedure.
- Google Patents. Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
- Food and Agriculture Organization of the United Nations. 1,1,2-TRICHLOROTRIFLUOROETHANE.
- Teledyne LABS. What is Gas Chromatography?.
- European Patent Office. Process for the production of 1,1,2-trichloro-2,2-difluoroethane.
- Google Patents. Process for producing 1-chloro-2,2-difluoroethane.
- Chemistry LibreTexts. Gas Chromatography.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Methoxychlor.
- Google Patents. Process for the purification of 1,1-difluoroethane.
- Google Patents. Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
- Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- Google Patents. Preparation method of 1,1-difluoro-2-chloroethane.
- ElectronicsAndBooks. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric.
- PubChem. 1,1,2-Trichloro-1,2-difluoroethane. National Center for Biotechnology Information.
- PubChem. 1,1-Difluoro-1,2,2-trichloroethane. National Center for Biotechnology Information.
- Pacific Northwest National Laboratory. Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).
- GazFinder. This compound (C2HCl3F2).
- PubChem. 1,1,1,2-Tetrachloro-2,2-difluoroethane. National Center for Biotechnology Information.
- SynQuest Laboratories. 1,1,2-Trichloro-1,2-difluoroethane.
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- 17. WO1998019982A1 - Process for the purification of 1,1-difluoroethane - Google Patents [patents.google.com]
Calibration curve problems for 1,1,1-Trichloro-2,2-difluoroethane quantification
Welcome to the technical support center for the analysis of 1,1,1-Trichloro-2,2-difluoroethane (also known as HCFC-122a). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding calibration curve problems encountered during its quantification. The information herein is grounded in established analytical principles and methods to ensure scientific integrity and practical utility in your laboratory.
Troubleshooting Guide: Calibration Curve Problems
This guide addresses the most common issues observed during the development and use of calibration curves for this compound analysis, typically by gas chromatography (GC).
Q1: My calibration curve for this compound is non-linear, showing a downward curve at high concentrations. What are the potential causes and how can I fix it?
A1: A downward curving (concave down) calibration curve at higher concentrations is a classic sign of either detector saturation or a chromatographic issue. For halogenated compounds like this compound, which are often analyzed using an Electron Capture Detector (ECD), this is a common observation.
Probable Causes & Solutions:
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Detector Saturation (Especially with ECD): The ECD has a limited linear dynamic range.[1][2] At high analyte concentrations, the detector's response no longer increases proportionally.
-
Solution: Reduce the concentration range of your calibration standards. If your samples are highly concentrated, dilute them to fall within the linear range of the calibration curve. It is crucial to establish the linear working range of your detector during method development.
-
-
Column Overload: Injecting a high concentration of the analyte can overload the stationary phase of the GC column, leading to peak fronting and a non-proportional response.
-
Solution: Lower the injection volume or dilute the high-concentration standards and samples.
-
-
Inlet Discrimination: Higher molecular weight or less volatile compounds may not transfer as efficiently from the GC inlet to the column, especially at high concentrations. While this compound is volatile, this can still be a factor if the inlet conditions are not optimized.
-
Solution: Optimize the inlet temperature to ensure complete and rapid vaporization without causing thermal degradation. A typical starting point for volatile halogenated hydrocarbons is 250°C.[3]
-
Troubleshooting Workflow:
Sources
Side reactions of 1,1,1-Trichloro-2,2-difluoroethane and how to minimize them
Welcome to the technical support center for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a). This resource is designed for researchers, scientists, and professionals in drug development who utilize HCFC-122a in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and minimize side reactions, ensuring the integrity and success of your work.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low Yield of Desired Product & Formation of Unexpected Byproducts
Symptoms:
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Your reaction consistently yields less of the target molecule than expected.
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Analytical data (GC-MS, NMR) shows the presence of unknown peaks.
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You observe a change in the physical properties of your reaction mixture (e.g., color change, formation of a precipitate).
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and byproducts.
In-Depth Analysis:
-
Dehydrochlorination: The presence of a base, even a mild one, can lead to the elimination of hydrogen chloride (HCl) from HCFC-122a, forming 1,1-dichloro-2,2-difluoroethylene. This reaction is analogous to the dehydrochlorination of its isomer, 1,2,2-trichloro-1,1-difluoroethane, which is known to occur with bases like sodium hydroxide or potassium hydroxide[1].
-
Mitigation Strategy:
-
Base Selection: If a base is required for your primary reaction, consider using a non-nucleophilic, sterically hindered base.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of this side reaction.
-
Acid Scavengers: In reactions that may generate acidic byproducts, which can catalyze further decomposition, the use of a non-basic acid scavenger can be beneficial.
-
-
-
Hydrolysis: The trichloromethyl group in HCFC-122a is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, which can lead to the formation of 2,2-difluoropropanoic acid. This is inferred from the known hydrolysis of 1,1,1-trichloroethane to acetic acid[2].
-
Mitigation Strategy:
-
Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize water content.
-
Aprotic Solvents: Employing aprotic solvents can reduce the likelihood of hydrolysis.
-
pH Control: Maintain a neutral to slightly acidic pH if aqueous conditions are unavoidable and compatible with your desired reaction.
-
-
-
Thermal and Photochemical Decomposition: At elevated temperatures or upon exposure to ultraviolet (UV) light, HCFC-122a can undergo decomposition. This can involve the homolytic cleavage of C-Cl or C-C bonds, initiating radical chain reactions that can lead to a complex mixture of byproducts. The atmospheric degradation of HCFCs is known to be initiated by reactions with hydroxyl radicals, which can be generated under certain laboratory conditions[3].
-
Mitigation Strategy:
-
Temperature Management: Maintain the lowest possible reaction temperature.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help to quench radical propagation.
-
Light Protection: Protect your reaction vessel from light, especially if you are not intentionally running a photochemical reaction.
-
-
Problem 2: Inconsistent Reaction Outcomes
Symptoms:
-
Significant batch-to-batch variation in yield and purity.
-
Difficulty in reproducing published procedures.
Potential Causes & Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent reaction outcomes.
In-Depth Analysis:
-
Purity of Starting Material: Commercial grades of HCFC-122a may contain isomers or other halogenated hydrocarbons as impurities. These impurities can initiate unforeseen side reactions or inhibit the desired transformation.
-
Mitigation Strategy:
-
Analytical Verification: Always verify the purity of your starting material using a suitable analytical technique, such as Gas Chromatography (GC).
-
Purification: If significant impurities are detected, purify the HCFC-122a by fractional distillation before use.
-
-
-
Storage and Handling: Improper storage of HCFC-122a can lead to its gradual degradation. Exposure to air, moisture, light, and elevated temperatures can contribute to the formation of acidic byproducts (e.g., HCl, HF) which can then catalyze further decomposition.
-
Mitigation Strategy:
-
Proper Storage: Store HCFC-122a in a cool, dark, and dry place in a tightly sealed container made of a compatible material (e.g., glass or stainless steel).
-
Inert Blanket: For long-term storage, consider blanketing the container with an inert gas.
-
Stabilizers: For bulk quantities or extended storage, the addition of a small amount of a stabilizer, such as a hindered phenol or an epoxide, may be beneficial. While specific stabilizers for HCFC-122a are not well-documented, those used for other chlorinated solvents can be a good starting point.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
The most probable side reactions of HCFC-122a, based on its chemical structure and the behavior of analogous compounds, are:
-
Dehydrochlorination: Elimination of HCl in the presence of a base to yield 1,1-dichloro-2,2-difluoroethylene.
-
Hydrolysis: Reaction with water, particularly under basic conditions, to form 2,2-difluoropropanoic acid.
-
Nucleophilic Substitution: While less reactive than their non-fluorinated counterparts, the chlorine atoms can be displaced by strong nucleophiles.
-
Thermal/Photochemical Decomposition: At high temperatures or upon UV irradiation, radical-mediated decomposition can occur, leading to a variety of smaller halogenated fragments.
Q2: How can I purify commercial this compound?
Fractional distillation is the most effective method for purifying HCFC-122a. Due to its volatility, a distillation apparatus equipped with a cooled condenser is necessary. The boiling point of this compound is a key parameter to monitor during distillation.
Q3: What are the recommended storage conditions for HCFC-122a?
To maintain the purity and stability of HCFC-122a, it should be stored in a cool, dry, and dark environment, away from heat sources and direct sunlight. The container should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, refrigeration and the use of an inert gas blanket are recommended.
Q4: Are there any known incompatible materials with this compound?
Strong bases (e.g., alkali metal hydroxides, alkoxides), reactive metals (e.g., sodium, potassium, magnesium, zinc), and strong oxidizing agents should be considered incompatible. Contact with these substances can lead to vigorous and potentially hazardous reactions.
III. Data Summary
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (HCFC-122a) | 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) |
| CAS Number | 354-12-1[4] | 354-21-2[5] |
| Molecular Formula | C₂HCl₃F₂[4][6] | C₂HCl₃F₂[5] |
| Molecular Weight | 169.38 g/mol [4] | 169.385 g/mol [5] |
| Boiling Point | Not readily available | 71-72 °C |
| Density | 1.566 g/mL[7] | ~1.5 g/mL |
IV. Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection: Inject a small volume (e.g., 0.1-1.0 µL) of the HCFC-122a sample, either neat or diluted in a suitable solvent (e.g., hexane).
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Data Analysis: Identify the main peak corresponding to HCFC-122a and quantify any impurity peaks based on their relative peak areas.
V. References
-
HCFC-122a Data Sheet. [Source: ResearchGate] Available at: [Link]
-
1,1-dichloro-2,2-difluoroethylene. [Source: Organic Syntheses] Available at: [Link]
-
Hydrolysis of 1,1,1-trichloro derivative. [Source: Allen Institute for AI] Available at: [Link]
-
1,1,1,2-Tetrachloro-2,2-difluoroethane. [Source: PubChem] Available at: [Link]
-
Ethane, 1,2,2-trichloro-1,1-difluoro-. [Source: NIST WebBook] Available at: [Link]
-
Ethane, 1,2,2-trichloro-1,1-difluoro- (CAS 354-21-2). [Source: NIST WebBook] Available at: [Link]
-
Chemical Properties of Ethane, 1,1,1-trichloro-2,2,2-trifluoro- (CAS 354-58-5). [Source: Cheméo] Available at: [Link]
-
Experimental results of HFO/HCFO refrigerants. [Source: ScienceDirect] Available at: [Link]
-
This compound (C2HCl3F2). [Source: PubChem] Available at: [Link]
-
This compound. [Source: Stenutz] Available at: [Link]
-
Ethane, 1,1,1-trichloro-2,2-difluoro-. [Source: PubChem] Available at: [Link]
-
Process for producing 1-chloro-2,2-difluoroethane. [Source: Google Patents] Available at:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous `FeCl_(3)`. The compound (A) is - [allen.in]
- 3. ost.ch [ost.ch]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Ethane, 1,2,2-trichloro-1,1-difluoro- [webbook.nist.gov]
- 6. PubChemLite - this compound (C2HCl3F2) [pubchemlite.lcsb.uni.lu]
- 7. This compound [stenutz.eu]
1,1,1-Trichloro-2,2-difluoroethane storage and stability issues in the lab
Welcome to the technical support resource for 1,1,1-Trichloro-2,2-difluoroethane (CAS No. 354-12-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe storage, handling, and stability of this chemical in a laboratory setting. The following information synthesizes established safety protocols and chemical principles to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The storage location should be away from direct sunlight, heat, open flames, and hot surfaces.[2] It is crucial to prevent moisture from entering the container, as this can contribute to hydrolysis over time.
Q2: I've heard this compound can be reactive. What materials should I avoid?
A2: Yes, it is incompatible with several materials. Primarily, you must avoid contact with chemically-active metals such as potassium, sodium, calcium, magnesium, and powdered aluminum or zinc.[3][4] Reactions with these metals can be violent.[5] Additionally, avoid strong acids and strong bases.[1][6] This compound can also attack some forms of plastics, rubber, and coatings, so ensure your storage containers and any transfer equipment are made of compatible materials.[3][7]
Q3: What are the primary hazards I should be aware of when handling this chemical?
A3: The primary routes of exposure are inhalation, skin contact, and eye contact.[4] It may cause skin, eye, and respiratory irritation.[1][5] Inhalation of high concentrations of vapor can lead to central nervous system depression, with symptoms like dizziness or drowsiness.[1][4] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[8]
Q4: What are the signs of degradation or instability I should look for?
A4: Visual signs of degradation can include discoloration (developing a yellowish tint), the formation of a precipitate, or cloudiness in the liquid. A critical sign of instability is pressure buildup in the container, which may indicate decomposition and the generation of gaseous byproducts. If you observe any of these signs, handle the container with extreme caution and consult your institution's Environmental Health and Safety (EHS) office.
Q5: How should I dispose of waste this compound?
A5: As a halogenated hydrocarbon, this chemical must be disposed of as hazardous waste.[9] Do not pour it down the drain.[10] Collect waste in a dedicated, clearly labeled, and leak-proof container.[8] Keep halogenated waste streams separate from non-halogenated ones to reduce disposal costs and complexity.[9] Contact your institution's EHS office for specific procedures and to arrange for pickup by a licensed hazardous waste disposal company.[8]
Troubleshooting Guide: Stability & Storage Issues
This section addresses specific problems you might encounter, explaining the underlying chemistry and providing actionable solutions.
Scenario 1: My previously clear this compound now appears discolored or cloudy.
-
Question: What is causing the discoloration, and is the chemical still usable?
-
Answer: Discoloration or turbidity is a strong indicator of chemical degradation. The two most likely causes are:
-
Hydrolysis: Trace amounts of water can slowly react with the molecule, leading to the formation of acidic byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF).[3][7] These acids can then catalyze further degradation. Alkaline hydrolysis, for instance, can lead to the formation of carboxylic acids.[11]
-
Reaction with Container Material or Contaminants: If stored in an incompatible container, the chemical may be slowly reacting with the material. Alternatively, contamination from previous use of transfer tools could initiate decomposition.
Action Plan: It is not advisable to use the degraded chemical, as the contaminants could interfere with your experiment and the presence of acidic byproducts poses a safety hazard. The material should be disposed of following proper hazardous waste procedures.[9]
-
Scenario 2: The cap on my container of this compound seems to be under pressure, or the container is bulging.
-
Question: Why is the container pressurized, and how should I handle it?
-
Answer: Pressure buildup is a serious concern indicating gas-forming decomposition. This is often caused by:
-
Thermal Decomposition: Exposure to high temperatures or hot surfaces can cause the molecule to break down, producing toxic fumes such as hydrogen chloride, hydrogen fluoride, and even phosgene.[3][7][12]
-
Reaction with Contaminants: Contamination with incompatible materials, particularly reactive metals, can catalyze a runaway reaction that generates gaseous products.[3]
Action Plan:
-
DO NOT OPEN THE CONTAINER. A sudden release of pressure could spray hazardous chemicals.
-
Carefully place the container in a secondary containment bin within a fume hood.
-
Alert your colleagues and supervisor to the situation.
-
Contact your institution's EHS office immediately for emergency disposal instructions.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for stability issues.
Chemical Properties and Data
For your reference, here is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 354-12-1 | [13] |
| Molecular Formula | C₂HCl₃F₂ | [14] |
| Molecular Weight | 169.38 g/mol | [13][14] |
| Appearance | Colorless liquid or solid | [7] |
| Odor | Slight, ether-like | [7] |
| Boiling Point | ~91.5 °C (197 °F) | [4][7] |
| Melting Point | ~40.6 °C (105 °F) | [4][7] |
| Density | ~1.566 - 1.65 g/mL | [4][15] |
| Water Solubility | Low (approx. 0.01%) | [4] |
Experimental Protocols
Protocol 1: Standard Procedure for Safe Storage and Handling
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., Viton®, Barrier®), and a lab coat.[8]
-
Ventilation: Conduct all transfers and manipulations within a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Container Selection: Use only manufacturer-provided containers or those made of compatible materials (e.g., glass or specific solvent-resistant polymers). Avoid containers made of materials that can be attacked by halogenated hydrocarbons.[7] Ensure the container has a secure, tight-fitting cap.
-
Storage Location: Store the container in a designated, cool, dry, and well-ventilated cabinet approved for flammable or halogenated solvents. Ensure it is segregated from incompatible materials, especially alkali metals, strong acids/bases, and powdered metals.[1][3]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.
-
Dispensing: When dispensing, use clean, dry equipment made of compatible materials. Avoid introducing any contaminants, especially water, into the stock container.
-
Closure: After use, securely close the container cap to prevent moisture ingress and vapor escape.
Potential Degradation Pathways
The stability of this compound can be compromised through several mechanisms. Understanding these pathways is key to preventing degradation.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. epfl.ch [epfl.ch]
- 11. Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous `FeCl_(3)`. The compound (A) is - [allen.in]
- 12. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [stenutz.eu]
Technical Support Center: Enhancing Reaction Selectivity with 1,1,1-Trichloro-2,2-difluoroethane
Welcome to the technical support center for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging fluorinated building block. Our focus is to provide practical, in-depth solutions to common selectivity issues encountered during chemical synthesis. The information herein is synthesized from established principles of halogenated hydrocarbon chemistry and field-proven insights.
Introduction to the Reactivity of this compound
This compound (CCl₃CHF₂) is a hydrochlorofluorocarbon that presents unique opportunities in synthetic chemistry due to its distinct arrangement of halogen atoms. The presence of a trichloromethyl group adjacent to a difluoromethyl group leads to differentiated reactivity of the C-Cl and C-H bonds, which can be exploited to achieve selective transformations. However, controlling this selectivity is paramount to obtaining desired products in high yields and purity.
This guide will address key reactions such as hydrodechlorination and dehydrochlorination, providing troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions where selectivity is a major concern when using this compound?
A1: The main reactions involving this compound where selectivity is critical are:
-
Hydrodechlorination: The selective removal of one or more chlorine atoms while preserving the C-F bonds and the carbon skeleton. The key challenge is controlling the extent of dechlorination to obtain partially dechlorinated products.
-
Dehydrochlorination: The elimination of hydrogen chloride (HCl) to form a double bond. Given the structure of HCFC-122a, this reaction leads to the formation of 1,1-dichloro-2,2-difluoroethylene (CCl₂=CF₂). Controlling this reaction is crucial to prevent side reactions or polymerization of the resulting alkene.
-
Free-Radical Reactions: The single C-H bond can be a site for radical abstraction, initiating subsequent reactions. Controlling the regioselectivity of these reactions is essential.[1][2]
Q2: Why is it challenging to selectively remove only one chlorine atom from the CCl₃ group in this compound?
A2: The three chlorine atoms on the C-1 carbon are electronically similar, making it difficult to achieve selective monodechlorination. The reaction often proceeds through a series of consecutive and competing steps, leading to a mixture of products with varying degrees of dechlorination.[3] However, by carefully selecting catalysts and controlling reaction conditions, it is possible to influence the selectivity towards the desired product.
Q3: What are the common byproducts observed during the hydrodechlorination of polychlorofluoroethanes?
A3: Common byproducts include over-dechlorinated products (where more chlorine atoms are removed than desired), hydrofluorocarbons (HFCs) from C-F bond cleavage (though less common under mild conditions), and in some cases, methane or other small hydrocarbons from C-C bond cleavage at higher temperatures.[4] Tar and coke formation on the catalyst surface can also occur, leading to deactivation.[4]
Q4: Can solvent choice influence the selectivity of dehydrochlorination of this compound?
A4: Yes, the choice of solvent can significantly impact the rate and selectivity of dehydrochlorination. Polar aprotic solvents can influence the solubility of the base and the substrate, affecting the reaction kinetics.[5] For instance, in the dehydrochlorination of similar 1,1,1-trichloro-2,2-diarylethanes, the solvent composition was shown to affect the reaction rate.[5]
Part 2: Troubleshooting Guides for Enhanced Selectivity
Guide 1: Selective Catalytic Hydrodechlorination
Objective: To selectively remove one chlorine atom from this compound to yield 1,1-dichloro-2,2-difluoroethane (CHCl₂CHF₂).
Common Problem: Low selectivity, leading to a mixture of mono-, di-, and tri-dechlorinated products, as well as over-reduction to hydrocarbons.
Underlying Principle: Catalytic hydrodechlorination (HDC) is a surface-mediated reaction. The choice of catalyst, support, and reaction conditions can influence the adsorption of the substrate and the reactivity of surface hydrogen species, thereby controlling the extent of dechlorination. Palladium-based catalysts are highly effective for HDC.[6][7] Alloying palladium with other metals can further tune the selectivity.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Over-dechlorination (formation of CH₂ClCHF₂ and CH₃CHF₂) | Catalyst is too active; High reaction temperature or hydrogen pressure. | 1. Use a bimetallic catalyst: Consider a Pd-Ag or Pd-Au catalyst. 2. Lower the reaction temperature: Operate at the lowest temperature that still provides a reasonable conversion rate. 3. Reduce hydrogen partial pressure: Decrease the H₂/substrate molar ratio.[8] | 1. The addition of a second metal (e.g., Ag, Au) can create an ensemble effect, where the number of adjacent active sites required for multiple dechlorination steps is reduced, favoring the formation of partially dechlorinated products.[9] 2. Lower temperatures decrease the overall reaction rate and can enhance selectivity by favoring the pathway with the lower activation energy, which is often the first dechlorination step. 3. Lowering the hydrogen concentration on the catalyst surface can disfavor subsequent dechlorination steps.[8] |
| Low Conversion | Insufficient catalyst activity; Catalyst poisoning. | 1. Increase reaction temperature or hydrogen pressure cautiously. 2. Ensure high purity of reactants and carrier gas. 3. Choose a high surface area support like activated carbon or alumina. | 1. Increasing temperature or pressure will increase the reaction rate, but a balance must be struck to maintain selectivity. 2. Impurities can poison the catalyst's active sites. 3. A high surface area allows for better dispersion of the metal nanoparticles, increasing the number of accessible active sites. |
| Formation of Side Products (e.g., Methane) | C-C bond cleavage (hydrogenolysis) at high temperatures. | Operate at lower temperatures. Select a catalyst known for lower hydrogenolysis activity. | High temperatures provide enough energy to break the C-C bond. Some catalysts are more prone to hydrogenolysis than others. |
-
Catalyst Preparation: Prepare a 1% Pd - 0.3% Ag on activated carbon catalyst by co-impregnation of the support with aqueous solutions of PdCl₂ and AgNO₃, followed by drying and reduction under a hydrogen flow.
-
Reactor Setup: Use a fixed-bed flow reactor. Pack the reactor with the prepared catalyst.
-
Reaction Conditions:
-
Temperature: 150-200°C
-
Pressure: 1 atm
-
Feed Gas: A mixture of this compound and hydrogen. Start with a H₂/HCFC-122a molar ratio of 2:1.
-
Carrier Gas: Nitrogen or Argon.
-
-
Product Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a suitable column for separating halogenated hydrocarbons and a mass spectrometer (MS) for product identification.
-
Optimization: Systematically vary the temperature and H₂/HCFC-122a ratio to maximize the selectivity for 1,1-dichloro-2,2-difluoroethane.
Guide 2: Regioselective Dehydrochlorination
Objective: To selectively synthesize 1,1-dichloro-2,2-difluoroethylene (CCl₂=CF₂) from this compound.
Common Problem: Formation of polymeric byproducts or incomplete reaction.
Underlying Principle: Dehydrochlorination is typically a base-mediated elimination reaction. The regioselectivity is dictated by the availability of a β-hydrogen, which is present in HCFC-122a. The challenge lies in controlling the reaction to prevent polymerization of the reactive alkene product.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Polymerization of Product | High reaction temperature; High concentration of the alkene product. | 1. Conduct the reaction at a lower temperature. 2. Remove the product as it is formed. This can be achieved by distillation if the product is volatile. | 1. Lower temperatures reduce the rate of polymerization. 2. Keeping the concentration of the reactive alkene low in the reaction mixture minimizes the likelihood of polymerization. |
| Incomplete Reaction | Base is not strong enough; Poor mixing. | 1. Use a stronger base, such as potassium hydroxide or sodium amide. 2. Use a phase-transfer catalyst if the base is not soluble in the organic phase. 3. Ensure vigorous stirring. | 1. A stronger base will more effectively abstract the proton in the elimination step. 2. A phase-transfer catalyst facilitates the transport of the base into the organic phase where the reaction occurs. 3. Good mixing ensures efficient contact between the reactants. |
| Side Reactions | Presence of water or other nucleophiles. | Use anhydrous conditions and a non-nucleophilic base. | Water can lead to hydrolysis side reactions. A non-nucleophilic base will favor elimination over substitution. |
-
Apparatus: Set up a round-bottom flask with a dropping funnel, a condenser, and a receiving flask cooled in an ice bath.
-
Reagents: Place a solution of potassium hydroxide in ethanol in the reaction flask.
-
Reaction: Heat the ethanolic KOH solution to reflux. Add this compound dropwise from the dropping funnel.
-
Product Collection: The 1,1-dichloro-2,2-difluoroethylene product will distill as it is formed. Collect the distillate in the cooled receiving flask.
-
Purification: The collected product can be further purified by fractional distillation.
Part 3: Visualization of Reaction Pathways
Diagram 1: Selective Hydrodechlorination Pathways
Caption: Potential pathways in the hydrodechlorination of HCFC-122a.
Diagram 2: Dehydrochlorination and Potential Side Reaction
Caption: Dehydrochlorination of HCFC-122a and potential polymerization.
References
- LibreTexts. (2021, August 1). 4.6: Practical Halogenations and Problems of Selectivity. Chemistry LibreTexts. [Link]
- Bonarowska, M., et al. (n.d.). Hydrodechlorination of CCl2F2 (CFC12) over silica-supported palladium–gold catalysts.
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- Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. University of California, Riverside. [Link]
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- Kazin, V. N., et al. (n.d.). Mechanism of dehydrochlorination of 2,2-diaryl-1,1,1-trichloroethanes with nitrite and halide anions.
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- Wang, Y., et al. (2023). A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions.
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Technical Support Center: Matrix Effects in the Analysis of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) from Complex Samples
Welcome to the technical support center for the analysis of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects when analyzing this compound in complex samples. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these analytical hurdles and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of HCFC-122.
Q1: What are matrix effects and how do they impact the analysis of HCFC-122?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the context of HCFC-122 analysis, these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[2] Complex matrices, such as biological fluids, soil extracts, or industrial effluents, contain a multitude of compounds that can co-elute with HCFC-122 and interfere with its detection, particularly in sensitive techniques like gas chromatography-mass spectrometry (GC-MS).[3][4]
Q2: What are the common sources of matrix effects in my samples?
A2: The sources of matrix effects are highly dependent on the sample type. Common culprits include:
-
Biological Samples (e.g., plasma, urine): Proteins, lipids, salts, and endogenous metabolites are major contributors.[3]
-
Environmental Samples (e.g., soil, water): Humic acids, fulvic acids, inorganic salts, and co-contaminants can interfere.[4][5]
-
Industrial Samples (e.g., process streams, chemical mixtures): Solvents, reagents, and byproducts of chemical reactions can all contribute to matrix effects.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method to assess matrix effects is to compare the signal response of HCFC-122 in a pure solvent standard to its response in a matrix-matched standard (a blank matrix sample spiked with the analyte).[6][7] A significant difference in the signal intensity between the two indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte is introduced after the analytical column.[8][9] Injection of a blank matrix extract will cause a dip or rise in the baseline signal if co-eluting matrix components are causing ion suppression or enhancement, respectively.
Q4: What are the primary analytical techniques used for HCFC-122 analysis and their susceptibility to matrix effects?
A4: Gas chromatography (GC) coupled with various detectors is the most common technique for analyzing volatile compounds like HCFC-122.
-
GC with Mass Spectrometry (GC-MS): Highly selective and sensitive, but can be susceptible to matrix effects in the ion source, leading to ion suppression or enhancement.[10]
-
GC with Electron Capture Detector (GC-ECD): Very sensitive to halogenated compounds like HCFC-122. While generally robust, high concentrations of co-eluting matrix components can affect the detector's response.[11]
-
Headspace GC (HS-GC): This technique minimizes matrix effects by analyzing the vapor phase above the sample, effectively leaving non-volatile matrix components behind.[12][13] It is a highly recommended approach for complex samples.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during HCFC-122 analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting) for HCFC-122
Q: My HCFC-122 peak is exhibiting significant tailing or fronting. What are the likely causes and how can I fix it?
A: Poor peak shape is a common issue in GC analysis and can stem from several factors.[14][15]
Possible Causes & Solutions:
-
Active Sites in the GC System:
-
Cause: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[14][16]
-
Solution:
-
Deactivate the Inlet Liner: Use a fresh, deactivated liner. If the problem persists, consider using a liner with a different deactivation chemistry.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues.
-
Use an Inert Flow Path: If available, utilize inert-coated liners, columns, and other GC components to minimize analyte interaction.[16]
-
-
-
Improper Injection Technique or Parameters:
-
Cause: A slow injection speed, incorrect injection volume, or an inappropriate initial oven temperature can lead to band broadening and poor peak shape.[14]
-
Solution:
-
Optimize Injection Speed: Use a fast injection speed to ensure a narrow initial band of analyte on the column.
-
Check Injection Volume: Overloading the column can cause peak fronting. Reduce the injection volume.
-
Review Oven Temperature Program: For splitless injections, the initial oven temperature should be low enough to allow for solvent trapping, which helps to focus the analyte band.
-
-
-
Column Contamination:
-
Cause: Accumulation of non-volatile matrix components at the head of the column can lead to peak distortion.[15][17]
-
Solution:
-
Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.
-
Trim the Column: As mentioned above, trimming the front end of the column is an effective solution.
-
-
-
Incompatibility between Sample Solvent and Stationary Phase:
-
Cause: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion, particularly peak splitting.[14]
-
Solution:
-
Solvent Matching: Ensure the polarity of the sample solvent is compatible with the stationary phase.
-
Solvent Exchange: If necessary, perform a solvent exchange step during sample preparation to a more compatible solvent.
-
-
Problem 2: Low or Inconsistent Analyte Recovery
Q: I'm experiencing low and variable recovery of HCFC-122 from my complex samples. What steps can I take to improve this?
A: Low and inconsistent recovery is often a sign of inefficient extraction or significant matrix effects.
Possible Causes & Solutions:
-
Suboptimal Sample Preparation:
-
Cause: The chosen extraction method may not be efficient for partitioning HCFC-122 from the sample matrix.
-
Solution:
-
Optimize Extraction Parameters: For techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE), systematically optimize parameters such as extraction time, temperature, pH, and solvent choice.[4][18][19]
-
Consider an Alternative Extraction Technique:
-
Headspace (HS) Analysis: As a volatile compound, HCFC-122 is an excellent candidate for HS-GC analysis, which can significantly reduce matrix interference.[12][20]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can effectively concentrate volatile compounds.[21][22] Experiment with different fiber coatings (e.g., PDMS, DVB/CAR/PDMS) to find the optimal one for HCFC-122.[19][23]
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective, but requires careful solvent selection to ensure efficient extraction and minimize co-extraction of interfering matrix components.[24][25]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily used for pesticides, this technique can be adapted for volatile compounds and offers excellent cleanup.[26][27][28][29]
-
-
-
-
Significant Matrix-Induced Signal Suppression:
-
Cause: Co-eluting matrix components are suppressing the ionization of HCFC-122 in the MS source.[8][30][31]
-
Solution:
-
Improve Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol. This could involve solid-phase extraction (SPE) or dispersive SPE (d-SPE) to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[6][32][33] This helps to compensate for consistent matrix effects.
-
Use of an Internal Standard: The use of a suitable internal standard (ideally a stable isotope-labeled version of HCFC-122) is highly recommended to correct for both extraction inefficiencies and matrix effects.[2][34]
-
-
Problem 3: No Detectable Peak for HCFC-122
Q: I am not seeing a peak for HCFC-122, even when I expect it to be present. What could be the issue?
A: The complete absence of a peak can be due to a number of factors, ranging from instrumental issues to severe matrix effects.[15][17]
Possible Causes & Solutions:
-
Instrumental Problems:
-
Cause: A leak in the system, a contaminated injector or detector, or an improperly installed column can all lead to a loss of signal.[17][35]
-
Solution:
-
Perform a Leak Check: Systematically check for leaks in the injector, detector, and gas lines.
-
Clean the Injector and Detector: Follow the manufacturer's instructions for cleaning the injector port and detector.
-
Verify Column Installation: Ensure the column is installed correctly in both the injector and detector.
-
-
-
Complete Signal Suppression:
-
Cause: In cases of extremely "dirty" samples, the matrix effect can be so severe that it completely suppresses the analyte signal.
-
Solution:
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample extract to reduce the concentration of interfering matrix components.[8]
-
Enhance Sample Cleanup: Implement a more rigorous cleanup procedure to remove a larger portion of the matrix.
-
-
-
Analyte Degradation:
-
Cause: HCFC-122 may be degrading during sample preparation or analysis.
-
Solution:
-
Check Sample Stability: Assess the stability of HCFC-122 in the sample matrix and under the analytical conditions.
-
Use Milder Conditions: If possible, use milder temperatures and less reactive solvents during sample preparation.
-
-
III. Experimental Protocols & Data Presentation
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for HCFC-122 in Complex Aqueous Matrices
This protocol provides a starting point for developing an HS-SPME method for the analysis of HCFC-122.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a 5-10 mL aliquot of the aqueous sample into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate amount of salt (e.g., NaCl to 20% w/v) to increase the volatility of HCFC-122.[11]
-
If an internal standard is used, spike it into the sample at this stage.
-
Immediately seal the vial with a PTFE-lined septum.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block with stirring.
-
Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for partitioning of HCFC-122 into the headspace.[20]
-
Expose the SPME fiber (e.g., 100 µm PDMS or 75 µm Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) with continuous stirring.[19]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analyte onto the GC column.
-
Start the GC-MS analysis.
-
Table 1: Example HS-SPME Optimization Parameters
| Parameter | Range to Investigate | Optimal Value (Example) | Rationale |
| SPME Fiber Coating | PDMS, DVB/PDMS, CAR/PDMS | 75 µm CAR/PDMS | Provides a good balance of adsorption for a range of volatile compounds.[23] |
| Extraction Temperature | 40 - 80°C | 60°C | Increases analyte volatility without causing degradation.[20] |
| Extraction Time | 10 - 60 minutes | 30 minutes | Allows for sufficient equilibration and analyte concentration on the fiber. |
| Salt Addition (NaCl) | 0 - 30% (w/v) | 20% | Increases the ionic strength of the sample, promoting the partitioning of HCFC-122 into the headspace ("salting-out" effect).[11] |
Protocol 2: Matrix-Matched Calibration for Accurate Quantification
This protocol outlines the preparation of matrix-matched calibration standards.
Step-by-Step Methodology:
-
Obtain Blank Matrix: Source a sample of the matrix that is known to be free of HCFC-122. If a true blank is unavailable, a representative sample with the lowest expected concentration can be used, and the native concentration can be accounted for.
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of HCFC-122 in a suitable solvent (e.g., methanol).
-
Prepare Spiking Solutions: Create a series of spiking solutions of decreasing concentrations by serially diluting the stock solution.
-
Spike the Blank Matrix: Add a small, known volume of each spiking solution to aliquots of the blank matrix to create a series of matrix-matched calibration standards. Ensure the volume of spiking solution added is minimal to avoid significantly altering the matrix composition.
-
Analyze Standards and Samples: Analyze the matrix-matched calibration standards and the unknown samples using the same analytical method.
-
Construct the Calibration Curve: Plot the peak area (or area ratio if using an internal standard) of HCFC-122 against its concentration for the matrix-matched standards. Use this curve to quantify HCFC-122 in the unknown samples.[6]
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving poor GC peak shapes.
Diagram 2: Decision Tree for Sample Preparation Method Selection
Caption: A decision-making guide for selecting an appropriate sample preparation technique.
IV. References
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. Retrieved from
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U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). Retrieved from
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U.S. Environmental Protection Agency. (2020, October 22). Methods for Organic Analyses. Retrieved from
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Hossain, M. A., & Biparva, P. (2015). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 45(3), 245-250.
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Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
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Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 634-640.
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Cabrerizo, A., Lores, M., & Garcia-Jares, C. (2013). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Talanta, 115, 62-71.
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Williams, A. D., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 522-525.
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Ballesteros-Gómez, A., & Rubio, S. (2019). Halogen bonding for increasing efficiency in liquid-liquid microextraction: Application to the extraction of hexabromocyclododecane enantiomers in river water. Journal of Chromatography A, 1599, 1-8.
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Mei, H. (2005). Matrix effects: Causes and solutions. In W. A. Korfmacher (Ed.), Using Mass Spectrometry for Drug Metabolism Studies (pp. 103-131). CRC Press.
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Benchchem. (n.d.). Technical Support Center: Matrix Effects in Mass Spectrometry. Retrieved from
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Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Journal of Molecular Biomarkers & Diagnosis, 6(6), 253.
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Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224-235.
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Kallenbach, M., et al. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 23(9), 2197.
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Aubry, A. F., & Gu, H. (2002). Coping with matrix effects in headspace solid phase microextraction gas chromatography using multivariate calibration strategies. Journal of Chromatography A, 975(1), 11-21.
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science, 42(4), 195-202.
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Dean, J. R., & Xiong, G. (2012). Selective pressurised liquid extraction of halogenated pesticides and polychlorinated biphenyls from pine needles. Analytica Chimica Acta, 749, 39-45.
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U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
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Wang, W., et al. (2024). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of Chromatographic Science, 62(10), 912-921.
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Asensio-Ramos, M., et al. (2013). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Talanta, 115, 62-71.
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Brokl, M., et al. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Molecules, 23(9), 2295.
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Chorier, E., et al. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10), 304-311.
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Li, X., et al. (2024). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of Chromatographic Science, 62(10), 912-921.
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Analytical Science Journals. (2025, September 22). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Retrieved from
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Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Journal of Molecular Biomarkers & Diagnosis, 6(6), 253.
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GERSTEL, Inc. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
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Valente, I. M., Santos, G., Moreira, M. M., & Rodrigues, J. A. (2014). New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. Food Chemistry, 150, 241-248.
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Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
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Tan, B., et al. (2010). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Journal of Chromatography A, 1217(25), 4065-4074.
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Matuszewski, B. K. (2015). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 1-5.
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Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
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Agilent Technologies. (n.d.). Volatile Organic Compounds (VOCs) Analysis in Water. Retrieved from [Link]
-
Mo, Y. (2024, December 18). Liquid-Liquid Extraction - Pre-lab [Video]. YouTube.
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Reddit. (2024, July 4). Accounting for the matrix effect. r/CHROMATOGRAPHY.
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Perz, R., et al. (2012). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. Food Analytical Methods, 5(6), 1335-1343.
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PerkinElmer. (2017, December 1). Analyze Soil and Water Samples for VOCS [Video]. YouTube.
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QuEChERS.com. (n.d.). QuEChERS: Home. Retrieved from [Link]
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Restek. (2018, January 14). GC compounds - poor peak shapes and missing peaks. Retrieved from [Link]
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Lehotay, S. J. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(4), 374-386.
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Agilent Technologies. (n.d.). Troubleshooting Guide.
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Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
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Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
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Technical Support Center: High-Temperature Applications of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) - A Guide to Corrosion Prevention
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for handling 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) in high-temperature applications. As researchers and drug development professionals, you often work with unique solvents and reagents under demanding conditions. While HCFC-122 offers specific properties valuable in synthesis and manufacturing, its use at elevated temperatures presents a significant material science challenge: severe corrosion.
This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to help you anticipate, diagnose, and prevent corrosion. We will delve into the mechanisms of degradation, material compatibility, and proactive strategies to ensure the integrity of your experiments and the safety of your lab.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks
This section addresses the fundamental questions regarding the corrosive nature of HCFC-122 at high temperatures.
Q1: What is this compound (HCFC-122) and why is it used?
This compound (CAS: 354-12-1) is a hydrochlorofluorocarbon.[1][2] Historically, related compounds have been used as refrigerants, blowing agents, and solvents.[3][4] In research and pharmaceutical development, its specific solvency characteristics and physical properties can make it a candidate for certain reaction media or cleaning applications where precise performance is required.
Q2: Why does HCFC-122 become highly corrosive at elevated temperatures?
The stability of HCFC-122 diminishes significantly as temperature increases. High temperatures, generally considered to be 400°C and above, provide the activation energy needed for the molecule to thermally decompose.[5] This decomposition breaks the carbon-halogen and carbon-hydrogen bonds, creating highly reactive and corrosive species.[6][7] This phenomenon is common to many chlorofluorocarbons, which can produce highly irritating and corrosive substances upon heating.[8]
Q3: What are the primary corrosive byproducts of HCFC-122 thermal decomposition?
Upon heating, HCFC-122 degrades into several hazardous and corrosive compounds. The most significant for corrosion are:
-
Hydrogen Chloride (HCl): Forms hydrochloric acid in the presence of trace moisture.
-
Hydrogen Fluoride (HF): Forms hydrofluoric acid in the presence of trace moisture, which is extremely corrosive to many materials, including glass and many metals.
-
Phosgene (COCl₂): A highly toxic gas that can also contribute to corrosion mechanisms.[6][7]
The generation of these acidic halides is a primary driver of aggressive corrosion in high-temperature systems.[9]
Caption: Thermal decomposition pathway of HCFC-122 at high temperatures.
Q4: What specific types of high-temperature corrosion should I be concerned about?
The byproducts of HCFC-122 decomposition lead to several forms of aggressive, high-temperature corrosion:
-
Halogen Corrosion: This is the primary mechanism. Hot halogen gases (chlorine and fluorine from HCl and HF) directly attack the metal surface, forming volatile metal halides.[5] This process can strip away protective oxide layers, leading to rapid material degradation.[5] Stainless steels are particularly susceptible to this form of attack.[5]
-
Pitting Corrosion: A localized form of corrosion that creates small pits or holes in the metal. It is often initiated by the breakdown of the passive film by chloride ions.
-
Intergranular Attack: Corrosion that occurs along the grain boundaries of a metal. This can be exacerbated by high temperatures (above 1000°F or 550°C) and can severely weaken the material's structural integrity.[10]
Q5: Which materials are fundamentally incompatible with HCFC-122 at high temperatures?
Certain materials should be avoided entirely in high-temperature applications involving HCFC-122 due to their high reactivity.
-
Chemically Active Metals: Alkali metals (sodium, potassium), powdered aluminum, magnesium, and zinc react vigorously and are incompatible.[6][11][12]
-
Plastics, Rubbers, and Coatings: Many polymers will be attacked and degraded by both the solvent at high temperatures and its corrosive byproducts.[6][7] Standard elastomers (like Viton®, Buna-N) and plastics (like PVC, Polycarbonate) are generally unsuitable.
Section 2: Troubleshooting Guide - Identifying and Resolving Corrosion Issues
This section provides a question-and-answer format for diagnosing common problems encountered during experiments.
-
Issue: I'm observing unexpected green/blue deposits and pitting inside my 316L stainless steel reactor after a high-temperature reaction with HCFC-122.
-
Probable Cause: You are likely experiencing severe halogen corrosion. The protective chromium oxide layer of the stainless steel is being compromised by the hot HCl and HF gases formed from HCFC-122 decomposition. The colored deposits are likely metal chlorides and fluorides.
-
Immediate Action: Discontinue use of the reactor immediately. Assess the depth of the pitting to determine if the reactor's pressure integrity has been compromised. Do not attempt to use the reactor again under these conditions.
-
Long-Term Solution: 316L stainless steel is not suitable for this chemical environment at high temperatures. You must upgrade the material of construction to a more resistant alloy, such as a high-nickel alloy (e.g., Hastelloy® C-276, Inconel® 625).
-
-
Issue: My final product is showing trace amounts of iron, chromium, and nickel contamination upon analysis.
-
Probable Cause: The contamination is almost certainly due to leaching from the reactor walls. The corrosive byproducts are dissolving the reactor material, which is then incorporated into your reaction mixture.
-
Immediate Action: Quarantine the contaminated product batch. The contamination invalidates the purity of your results and could have catalytic or toxic effects in downstream applications.
-
Long-Term Solution: Implement a more robust material selection process. Refer to the Material Compatibility Table in Section 3. Consider using a reactor with a liner made from a highly resistant material like PTFE or PFA, provided the reaction temperature is within the polymer's service limit. For higher temperatures, a nickel alloy is the recommended path.
-
-
Issue: We've noticed a gradual pressure drop during leak testing of our apparatus, which has been used for several high-temperature cycles.
-
Probable Cause: Intergranular or severe pitting corrosion may have created micro-fissures or through-holes in vessel walls, welds, or fittings, leading to a loss of containment.
-
Immediate Action: Cease all operations. Conduct a thorough visual and non-destructive examination (e.g., dye penetrant testing) of the entire system, paying close attention to welds and areas of high thermal stress.
-
Long-Term Solution: This indicates a critical failure in material compatibility. The system requires a complete redesign with appropriate, corrosion-resistant materials. A professional metallurgical consultation is strongly advised.
-
Section 3: Proactive Corrosion Mitigation Strategies
Preventing corrosion begins with proper design and material selection.
Material Selection: The First Line of Defense
The single most important factor in preventing corrosion is selecting the correct materials of construction for your apparatus.
Caption: Decision tree for selecting materials for high-temperature HCFC-122 service.
Table 1: Material Compatibility with Hot HCFC-122 and its Decomposition Byproducts
| Material Class | Specific Examples | Compatibility Rating | Rationale & Comments |
|---|---|---|---|
| Reactive Metals | Aluminum, Magnesium, Zinc, Brass | NR (Not Recommended) | Highly reactive with halogenated compounds, especially at elevated temperatures.[6][12][13] Can lead to rapid, exothermic reactions. |
| Carbon & Low Alloy Steel | A36, 1018 Steel | NR (Not Recommended) | Lacks a protective oxide layer and is rapidly attacked by HCl and HF. |
| Austenitic Stainless Steel | 304, 316/316L | NR (Not Recommended) | While generally corrosion-resistant, the passive layer is highly susceptible to attack by hot halogen gases and chloride/fluoride ions, leading to severe pitting and stress corrosion cracking.[5] |
| High-Nickel Alloys | Hastelloy® C-276, Inconel® 625 | A (Acceptable) | High nickel and molybdenum content provides excellent resistance to both reducing and oxidizing acids, including hot HCl and HF. This is the preferred material class for these conditions.[5][14] |
| Fluoropolymers | PTFE, PFA | Q (Questionable) | Excellent chemical resistance, but have a limited upper service temperature (typically <260°C). Use depends entirely on operating conditions. |
| Elastomers | Viton®, Buna-N, EPDM | NR (Not Recommended) | Will be chemically attacked, swell, or degrade rapidly, leading to seal failure.[7] |
Compatibility Key: A = Acceptable, Q = Questionable (Depends on specific conditions), NR = Not Recommended
Operational Best Practices
-
Strict Temperature Control: Operate at the lowest possible temperature required for your process. The rate of thermal decomposition and corrosion increases exponentially with temperature.
-
Moisture Exclusion: Use a dry, inert atmosphere (e.g., Nitrogen, Argon) to purge your system. The presence of water will convert HCl and HF gas into highly corrosive hydrochloric and hydrofluoric acids.
-
System Passivation: For new metal systems (even nickel alloys), a passivation step using a mild acid like citric acid can help to establish a more uniform and robust passive oxide layer before introducing the process chemicals.
Section 4: Essential Experimental Protocols
These protocols provide a framework for validating material choices and preparing your system for service.
Protocol 1: Static Coupon Immersion Test for Material Compatibility
Objective: To empirically evaluate the corrosion resistance of a candidate material under simulated process conditions.
Methodology:
-
Coupon Preparation: Obtain a certified material coupon (e.g., 1" x 2" x 1/8") of the candidate alloy. Clean it with a non-chlorinated solvent (e.g., acetone, isopropanol), rinse with deionized water, dry completely, and record its initial mass to four decimal places.
-
Test Setup: Place the coupon in a small, pressure-rated vessel constructed of a known highly-resistant material (e.g., Hastelloy C-276).
-
Exposure: Add a sufficient volume of this compound to the vessel to partially immerse the coupon. Seal the vessel.
-
Heating: Place the vessel in a temperature-controlled oven or heating mantle and ramp to the maximum anticipated operating temperature. Hold for a predetermined duration (e.g., 24-72 hours).
-
Cooldown & Cleaning: Safely cool the vessel to room temperature. Carefully retrieve the coupon. Clean it according to standard procedures (e.g., ASTM G1) to remove any surface deposits without removing the base metal.
-
Analysis:
-
Mass Loss: Dry the coupon and record its final mass. Calculate the mass loss and the corrosion rate in mils per year (mpy).
-
Visual Inspection: Examine the coupon surface under magnification for signs of pitting, crevice corrosion, or discoloration.
-
Protocol 2: Pre-Experiment System Passivation
Objective: To ensure the system is clean and has a uniform passive layer before the first high-temperature experiment.
Methodology:
-
Degreasing: Circulate a warm, mild alkaline detergent solution through the system to remove any residual oils or grease from manufacturing. Rinse thoroughly with deionized water until the rinse water runs clear.
-
Acidic Passivation:
-
Prepare a 5-10% (w/w) solution of citric acid in deionized water.
-
Fill the system with the citric acid solution and heat to 60-70°C for at least 60 minutes. This step gently removes any free iron from the surface and promotes the formation of a chromium-rich passive layer.
-
-
Final Rinse: Drain the passivation solution and rinse the system multiple times with high-purity deionized water until the pH of the effluent matches the influent.
-
Drying: Thoroughly dry the system by purging with dry, inert gas (e.g., Nitrogen) until no moisture remains. This is a critical step to prevent water from reacting with decomposition byproducts.
References
- Dreiym Engineering PLLC. (2020).
- International Journal of Science and Research (IJSR). (n.d.). High Temperature Corrosion and Protection Methods: A Review. [Link]
- Tapecoat. (2022).
- Therma-Tron-X, Inc. (n.d.). High Temperature Coatings Explained for Engineers and Manufacturers. [Link]
- The DECC Company. (n.d.).
- PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. [Link]
- New Jersey Department of Health. (n.d.). 1,1-Difluoroethane - Hazardous Substance Fact Sheet. [Link]
- Piirilä, P., et al. (2003). Prolonged respiratory symptoms caused by thermal degradation products of freons. Scand J Work Environ Health. [Link]
- GazFinder. (n.d.). trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2). [Link]
- Climate and Ozone Protection Alliance. (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. [Link]
- McNallan, M. (1994). High-temperature corrosion in halogen environments. OSTI.GOV. [Link]
- PubChem. (n.d.). Ethane, 1,1,1-trichloro-2,2-difluoro-. [Link]
- Taylor & Francis Online. (n.d.). High-temperature corrosion – Knowledge and References. [Link]
- New Jersey Department of Health. (n.d.). 1,1,1,2-Tetrachloro-2,2-Difluoroethane - Hazardous Substance Fact Sheet. [Link]
- Delaware Health and Social Services. (n.d.). 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. [Link]
Sources
- 1. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]
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- 8. Prolonged respiratory symptoms caused by thermal degradation products of freons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-temperature corrosion in halogen environments (Journal Article) | OSTI.GOV [osti.gov]
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- 13. nj.gov [nj.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Common experimental errors when working with 1,1,1-Trichloro-2,2-difluoroethane
Welcome to the technical support guide for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122a). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues that may arise during experimentation. The question-and-answer format is designed to help you quickly identify and resolve problems.
Question 1: My reaction is proceeding slower than expected or stalling completely. What are the likely causes?
Answer: Sluggish or stalled reactions involving this compound can often be traced back to a few key factors:
-
Reagent Purity: The presence of impurities in either your starting materials or the this compound solvent can inhibit reactivity. For instance, residual acids or moisture can interfere with sensitive reactions. It is crucial to use reagents of appropriate purity and to ensure the solvent has not degraded.
-
Incompatible Materials: This compound can react with chemically active metals such as potassium, beryllium, powdered aluminum, zinc, and magnesium.[1][2] If your reaction setup includes these materials (e.g., certain types of stir bars, flasks with metallic fittings, or metal catalysts), it could lead to unwanted side reactions that consume your reagents or poison your catalyst. Always verify the compatibility of your entire apparatus.
-
Thermal Instability: Although stable under normal conditions, decomposition can occur on contact with hot surfaces or flames.[1][3] If your reaction requires elevated temperatures, ensure precise temperature control. Localized overheating can lead to the generation of inhibitory byproducts.
-
Insufficient Activation Energy: Ensure that the reaction conditions (temperature, pressure, catalyst) are optimal for the specific transformation you are attempting. Consult literature for established protocols for similar reactions.
Question 2: I'm observing unexpected peaks in my GC/MS or NMR analysis, suggesting side products. What is the source?
Answer: The appearance of unknown side products is a common issue that can often be resolved by examining the reaction conditions and handling procedures.
-
Thermal Decomposition: The most common cause of unexpected byproducts is thermal decomposition. When this compound is exposed to high temperatures or flames, it can break down to produce toxic and reactive fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[1][3] These compounds can then react with your starting materials or products to form new, unintended substances. A sharp, acrid odor is a key indicator of thermal decomposition.[3]
-
Reaction with Incompatible Materials: As mentioned previously, reactions with active metals are a significant concern.[1][2] Additionally, this solvent will attack some forms of plastics, rubber, and coatings.[3] Leachates from these materials can introduce impurities and side products into your reaction mixture. It is imperative to use chemically resistant materials like glass or PTFE for all wetted parts.
-
Contamination: Cross-contamination from improperly cleaned glassware or shared equipment can introduce foreign substances that lead to side reactions. Always follow rigorous cleaning protocols.
Question 3: My product yield is consistently low. How can I optimize my process?
Answer: Low yields can be frustrating, but a systematic approach can often identify the root cause.
-
Volatility: this compound is a volatile compound.[4] Significant product loss can occur during workup and purification steps if not handled correctly. Ensure that your apparatus is well-sealed and consider using cooled receivers during distillations or evaporations.
-
Mechanical Losses: During transfers, extractions, and filtrations, small amounts of product can be lost. Refining your technique to minimize the number of transfers and ensuring complete recovery from each step can improve overall yield.
-
Sub-optimal Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions for your specific reaction. A Design of Experiments (DoE) approach can be highly effective here.
-
Purification Issues: The chosen purification method may not be suitable for your product. For example, if your product is thermally sensitive, high-temperature distillation could lead to degradation. Consider alternative purification techniques like column chromatography or recrystallization.
Question 4: The pressure in my sealed reaction vessel is rising unexpectedly. What should I do?
Answer: An unexpected pressure increase is a serious safety concern and must be addressed immediately.
-
Immediate Action: If it is safe to do so, immediately remove the heat source and cool the vessel in an ice bath. Alert personnel in the vicinity and be prepared to evacuate. Do not attempt to vent the vessel if you suspect a runaway reaction, as it may rupture violently.[5]
-
Probable Causes:
-
Gas Evolution from Decomposition: Overheating can cause the compound to decompose, releasing gaseous byproducts like HCl and HF, which will increase the internal pressure.[1][3]
-
Runaway Reaction: An exothermic reaction that is not adequately cooled can accelerate, leading to a rapid increase in temperature and pressure.
-
Incompatible Reagents: A reaction with incompatible materials, particularly finely divided or reactive metals, can be vigorous and produce gas.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the safe handling, storage, and properties of this compound.
What are the proper storage and handling procedures for this compound?
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6] Keep containers tightly closed to prevent evaporation and contamination.[1] Avoid storage in aluminum or galvanized containers; polyethylene or polypropylene containers are suitable alternatives.[5]
-
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6] Avoid contact with skin and eyes, and avoid inhaling vapors.[1][7]
What materials are incompatible with this compound?
This compound is incompatible with several classes of materials:
-
Chemically Active Metals: This includes alkali metals (sodium, potassium), alkaline earth metals (calcium, magnesium), and powdered forms of other metals like aluminum and zinc.[1][2][6] Reactions can be vigorous or violent.
-
Certain Plastics, Rubbers, and Coatings: It is recommended to test for compatibility before large-scale use, as the solvent can cause swelling, degradation, or leaching.[3]
What are the signs of decomposition and its hazardous byproducts?
Decomposition occurs upon contact with hot surfaces or flames.[1] The primary signs are the evolution of toxic and corrosive fumes, often with a sharp, acrid odor.[3] The main hazardous decomposition products are hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene.[1][3]
What Personal Protective Equipment (PPE) is required?
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile, neoprene) and a lab coat to prevent skin contact.[1][4]
-
Respiratory Protection: Use only in a well-ventilated area or with local exhaust ventilation (fume hood).[1] If ventilation is inadequate, respiratory protection is necessary.[6]
Data & Diagrams
Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂HCl₃F₂ | [9][10][11] |
| Molecular Weight | 169.38 g/mol | [9][10] |
| Boiling Point | 72 °C (161.6 °F) | [4] |
| Melting Point | -111 °C (-167.8 °F) | [4] |
| Density | 1.65 g/cm³ | [2] |
| Vapor Pressure | 40 mmHg at 20 °C | [2][3] |
| Water Solubility | Poorly soluble | [4] |
Material Compatibility Summary
| Material Class | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Preferred material for reaction vessels and storage. |
| PTFE, PFA, FEP | Excellent | Suitable for seals, tubing, and liners. |
| Stainless Steel | Good | Generally compatible, but caution is advised with fine powders or at high temperatures. |
| Aluminum, Zinc, Magnesium | Not Recommended | Risk of vigorous or violent reaction, especially with powdered metals.[1][6] |
| Elastomers (e.g., Buna-N, EPDM) | Requires Testing | May swell or degrade; not recommended for long-term exposure.[3] |
| Plastics (e.g., PVC, Polycarbonate) | Requires Testing | Can be attacked by the solvent, leading to leaching or failure.[3] |
Diagrams
Below are graphical representations of common workflows and decision-making processes to aid in experimental design and troubleshooting.
Caption: Troubleshooting Decision Tree for Low Yields.
Caption: Standard Experimental Workflow.
References
- trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2). GazFinder. [Link]
- 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%)
- SAFETY D
- (1) 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE and 1016 (2) 1,1,2,2-TETRACHLORO-1,2. CDC. [Link]
- Process for the purification of 1,1-difluoroethane.
- Process for the production of 1,1,2-trichloro-2,2-difluoroethane.
- 1,1,1,2-Tetrachloro-2,2-difluoroethane. PubChem. [Link]
- 1,1-Difluoroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- 1,2-Dichloro-1,1-difluoroethane. PubChem. [Link]
- 1,1-dichloro-2,2-difluoroethylene. Organic Syntheses Procedure. [Link]
- 1,1-Difluoro-1,2,2-trichloroethane. PubChem. [Link]
- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
- Ethane, 1,1,1-trichloro-2,2-difluoro-. PubChem. [Link]
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
- Preparation method of 1,1-difluoro-2-chloroethane.
- Sources of Errors in Chemistry Experiments. Singapore Hokkien Huay Kuan. [Link]
- This compound (C2HCl3F2). PubChemLite. [Link]
- 1,1,2-Trichloro-1,2-difluoroethane. PubChem. [Link]
- Ethane, 1,2,2-trichloro-1,1-difluoro-. NIST WebBook. [Link]
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- 4. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]
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- 10. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Safe Handling and Disposal of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) Waste
Abstract: This guide provides a comprehensive technical framework for the safe handling, management, and disposal of 1,1,1-Trichloro-2,2-difluoroethane (CAS No. 354-21-2), also known as HCFC-122. Designed for researchers, scientists, and drug development professionals, this document integrates established safety protocols with practical troubleshooting advice to ensure regulatory compliance and minimize environmental and health risks.
Introduction to this compound (HCFC-122)
This compound is a hydrochlorofluorocarbon (HCFC) that has been utilized in laboratory settings. It is a colorless liquid with a slight, ether-like odor.[1] Understanding its properties is the first step in safe handling. This substance is classified as a Class II ozone-depleting substance.[2] As such, its use and disposal are regulated under international agreements and national laws, such as the U.S. Clean Air Act.[3]
Key Hazards:
-
Health: Causes skin and eye irritation.[2] May cause respiratory irritation, drowsiness, or dizziness upon inhalation.[2] High-level inhalation may lead to lung edema.[4]
-
Environmental: Harms public health and the environment by destroying ozone in the upper atmosphere.[2]
-
Reactivity: Decomposes on contact with hot surfaces or flames, producing toxic fumes like hydrogen chloride, hydrogen fluoride, and phosgene.[4] It is incompatible with strong bases, strong oxidizing agents, and chemically-active metals such as powdered aluminum, zinc, and magnesium.[2][5]
Frequently Asked Questions (FAQs)
Q1: Is this compound considered hazardous waste?
A1: Yes. Due to its chemical properties and regulatory status as an ozone-depleting substance, this compound waste is classified as hazardous waste. It must be managed according to local, regional, and national hazardous waste regulations.[6][7]
Q2: Can I dispose of small quantities of this chemical down the drain?
A2: Absolutely not. Disposing of halogenated solvents like this compound via the sanitary sewer system is prohibited and harmful to the environment.[6] All waste must be collected for proper disposal.
Q3: What are the immediate first aid measures in case of exposure?
A3:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6]
-
Skin: Wash off immediately with soap and plenty of water.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[2][8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
Troubleshooting Guides
Safe Handling and Storage
Q: I'm unsure what personal protective equipment (PPE) to use. What is the minimum requirement?
A: Proper PPE is crucial to prevent exposure.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a splash hazard.[2]
-
Hand Protection: Wear protective gloves resistant to halogenated solvents. Materials like Viton™ or laminate films are generally recommended, but always consult a chemical compatibility chart for your specific glove manufacturer. Natural rubber gloves are not suitable.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure arms are fully covered.[2]
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably inside a certified chemical fume hood.[2][7]
Q: My storage container for this compound seems to be degrading. What materials are compatible?
A: Use containers made of materials known to be compatible with chlorinated solvents. High-density polyethylene (HDPE), glass, and stainless steel are generally suitable for short-term storage of waste. Avoid using containers made of incompatible materials like natural rubber. For long-term storage, consult a detailed chemical compatibility database.[9][10][11] Ensure containers are in good condition, with tightly sealing lids.
Waste Identification and Segregation
Q: How do I properly label my waste container?
A: Proper labeling is a regulatory requirement and essential for safety. The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
Q: Can I mix other solvent wastes with this compound?
A: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Mixing can lead to dangerous chemical reactions and can make disposal more complex and expensive. In particular, keep it separate from incompatible materials like strong bases and active metals.[2]
Spill and Emergency Procedures
Q: I've had a small spill in the fume hood. What's the correct cleanup procedure?
A: For small spills (<100 mL) inside a fume hood:
-
Ensure the fume hood is operational.
-
Wear your full PPE (goggles, gloves, lab coat).
-
Contain the spill with an absorbent material like vermiculite or a commercial chemical absorbent pad.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Seal and label the waste container.
Q: A larger spill has occurred outside the fume hood. What should I do?
A: For larger spills or any spill outside of a containment area:
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the doors to the lab to contain the vapors.
-
Report: Contact your institution's EHS or emergency response team. Provide them with the chemical name and the approximate quantity spilled.
-
Do not attempt to clean it up yourself. A trained emergency response team is required for large spills.
Disposal Pathways
Q: My experiment is complete. How do I get rid of the waste?
A: The disposal process is stringent and must be coordinated with your institution's EHS department.
-
Collection: Ensure your waste is in a properly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated satellite accumulation area. This area should have secondary containment to prevent spills from spreading.
-
Pickup: Schedule a pickup with your certified hazardous waste hauler. They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Disposal: The primary disposal method for this compound is high-temperature incineration at a facility equipped with acid gas scrubbers to neutralize the resulting hydrogen chloride and hydrogen fluoride.[2][7] Another option for some HCFCs is reclamation by an EPA-certified reclaimer, though this is more common for refrigerants.[12]
Protocols and Data
Experimental Protocol: Preparing Waste for Disposal
-
Segregation: At the point of generation, collect all waste containing this compound into a dedicated waste container.
-
Container Selection: Choose a container made of a compatible material (e.g., amber glass bottle with a PTFE-lined cap for small volumes). Ensure the container is clean and in good condition.
-
Labeling: Immediately affix a "Hazardous Waste" label. Fill in the chemical name and start date.
-
Accumulation: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory.
-
Request for Pickup: Once the container is full or you are finished generating this waste stream, submit a request for waste pickup through your institutional EHS portal.
Data Presentation: Physical and Safety Properties
| Property | Value | Source |
| CAS Number | 354-21-2 | [2] |
| Molecular Weight | 169.38 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Slight, ether-like | [13] |
| Boiling Point | ~93 °C (199 °F) | [13] |
| Specific Gravity | 1.65 | [13] |
| OSHA PEL | 500 ppm (TWA) for similar compounds | [8] |
| NIOSH REL | 500 ppm (TWA) for similar compounds | [8] |
Visualized Workflows
Waste Disposal Decision Logic
This diagram outlines the decision-making process for managing this compound waste in a laboratory setting.
Caption: Waste management workflow for this compound.
References
- Airgas. (2018).
- U.S. Environmental Protection Agency. (2023). Technicians and Contractors: Frequent Questions. [Link]
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH)
- National Institute for Occupational Safety and Health. (n.d.). 1,1,2,2-Tetrachloro-1,2-difluoroethane. NIOSH Pocket Guide to Chemical Hazards. [Link]
- Scribd. (n.d.). CDC - NIOSH Pocket Guide To Chemical Hazards - 1,1,2,2-Tetra. [Link]
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,1,1,2-Tetrachloro-2,2-Difluoroethane. [Link]
- Airgas. (2018). Halocarbon 152A (1,1-Difluoroethane)
- Occupational Safety and Health Administration. (n.d.). 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE.
- U.S. Environmental Protection Agency. (n.d.). Construction and Demolition: How to Properly Dispose of Refrigeration and Air-Conditioning Equipment. [Link]
- U.S. Environmental Protection Agency. (n.d.). The Ozone-Depleting Substances Phaseout: 2020-2030. [Link]
- Federal Register. (2004). Protection of Stratospheric Ozone; Refrigerant Recycling; Substitute Refrigerants. [Link]
- U.S. Environmental Protection Agency. (2023).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9630, 1,1-Difluoro-1,2,2-trichloroethane. [Link]
- Cole-Parmer. (n.d.).
- Sterlitech. (n.d.).
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Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for HCFC-122
1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) is a hydrochlorofluorocarbon that has been utilized in various industrial applications. Due to its potential environmental impact and role as a possible impurity or metabolite in certain processes, its accurate and precise quantification is of significant interest to researchers, environmental scientists, and professionals in the pharmaceutical and chemical industries. This guide provides a comprehensive overview and comparison of validated analytical methodologies for the quantification of HCFC-122, with a focus on providing actionable, field-proven insights and supporting experimental data. Our primary focus will be on a robust Gas Chromatography with Electron Capture Detection (GC-ECD) method, followed by a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of an analytical method is not merely a procedural step but a critical decision that dictates the reliability and validity of research and development outcomes. This guide is structured to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.
Primary Recommended Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
For the quantification of halogenated compounds such as HCFC-122, Gas Chromatography with an Electron Capture Detector (GC-ECD) stands out as a highly sensitive and selective technique.[1][2] The ECD is particularly adept at detecting molecules with electronegative functional groups, such as the chlorine and fluorine atoms present in HCFC-122, making it an ideal choice for trace-level analysis.[3]
Principle of GC-ECD
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation of components is achieved as the sample is transported through the column by an inert carrier gas. The column contains a stationary phase that interacts with the sample components at different rates, leading to their separation. The ECD operates by emitting beta particles from a radioactive source (typically Nickel-63), which ionize the carrier gas and produce a steady baseline current. When an electronegative analyte like HCFC-122 passes through the detector, it captures some of the electrons, causing a decrease in the current. This reduction in current is proportional to the concentration of the analyte.[1][3]
Experimental Workflow for HCFC-122 Analysis by GC-ECD
Caption: Figure 1: GC-ECD Experimental Workflow
Detailed Experimental Protocol: GC-ECD Method for HCFC-122
This protocol is designed as a self-validating system, incorporating steps to ensure data integrity.
1. Materials and Reagents:
-
Analytical Standard: this compound (HCFC-122), certified reference material.
-
Solvent: High-purity methanol or other suitable solvent for standard preparation.
-
Gases: Carrier gas (Helium or Nitrogen, ultra-high purity), Makeup gas (Nitrogen or Argon/Methane, ultra-high purity).
-
Vials: Headspace vials with PTFE-lined septa.
2. Instrumentation:
-
Gas Chromatograph equipped with an Electron Capture Detector (ECD).
-
Headspace Autosampler.
-
Capillary Column: A mid-polar column such as a DB-624 or equivalent is recommended for good peak shape and resolution of volatile halogenated compounds.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Injector Temperature | 200 °C |
| Oven Program | 40 °C (hold for 5 min), ramp to 180 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen at 30 mL/min |
| Injection Mode | Headspace |
4. Headspace Parameters:
| Parameter | Recommended Setting |
| Vial Equilibration Time | 15 minutes |
| Vial Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Injection Volume | 1 mL |
5. Standard and Sample Preparation:
-
Stock Standard: Prepare a stock solution of HCFC-122 in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: For liquid samples, accurately transfer a known volume or weight into a headspace vial. For solid samples, a suitable extraction or dissolution solvent may be required before transferring to a headspace vial.
6. Calibration:
-
Inject the working standards in triplicate to establish a calibration curve by plotting the peak area against the concentration.
-
The linearity of the calibration curve should be evaluated using the coefficient of determination (r²), which should be ≥ 0.995.
Method Validation According to ICH Q2(R2) Guidelines
A robust analytical method must be validated to ensure it is fit for its intended purpose.[4][5][6] The following validation parameters are critical for the GC-ECD method for HCFC-122, in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[9] | The peak for HCFC-122 should be well-resolved from other potential components in the sample matrix. Peak purity analysis can be performed if using a mass spectrometric detector. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response. | Coefficient of determination (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.[4] | To be established based on the linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value.[4] | Percent recovery of spiked samples should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) should have a Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The LOQ should be validated for accuracy and precision. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters such as oven temperature, flow rate, and headspace temperature are slightly varied. |
Comparative Analysis: GC-ECD vs. GC-MS
While GC-ECD is a highly suitable primary method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly when unambiguous identification is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of GC with the detection and identification power of mass spectrometry.[10] After separation in the GC column, the analyte enters the MS, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.
Comparative Performance
| Feature | GC-ECD | GC-MS | Rationale for HCFC-122 Analysis |
| Selectivity | Highly selective for electronegative compounds.[1] | Highly selective based on the unique mass spectrum of the analyte.[10] | Both are highly selective. GC-MS provides structural information for definitive identification, which is advantageous in complex matrices or for impurity profiling. |
| Sensitivity | Extremely sensitive to halogenated compounds, often in the picogram to femtogram range.[3] | Sensitivity is very good, typically in the low picogram range, but can be less sensitive than ECD for highly halogenated compounds. | For trace-level quantification, GC-ECD often has a lower limit of detection for compounds like HCFC-122. |
| Linear Range | Can have a more limited linear range compared to other detectors. | Generally offers a wider linear dynamic range. | This needs to be considered during method validation and may require sample dilution for higher concentrations when using GC-ECD. |
| Identification Capability | Based on retention time only. | Provides definitive identification based on the mass spectrum.[10] | GC-MS is superior for unambiguous identification and is the preferred method for confirmation of identity. |
| Cost and Complexity | Relatively lower cost and less complex to operate and maintain. | Higher initial and operational costs, and requires more specialized training. | The choice may be influenced by budget and the level of expertise available. |
| Robustness | Can be susceptible to contamination, leading to baseline noise. | Generally robust, but the ion source requires periodic cleaning. | Both require regular maintenance for optimal performance. |
Decision Flowchart for Method Selection
Caption: Figure 2: Method Selection Flowchart
Conclusion
The quantification of this compound can be reliably achieved using a validated GC-ECD method, which offers excellent sensitivity and selectivity for this halogenated compound. The detailed protocol and validation framework provided in this guide, based on ICH Q2(R2) principles, serve as a robust starting point for researchers and analysts. For applications requiring unambiguous identification, GC-MS is the recommended alternative. The choice between these methods should be guided by the specific analytical requirements, including the need for definitive identification, the required level of sensitivity, and available resources. A thorough method validation is paramount to ensure the generation of accurate and reliable data in any scientific investigation involving HCFC-122.
References
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- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Therapeutic Goods Administration.
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- Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
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- New update for ICH Q2 (R2) Analytical process validation guidance. AMSlab.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
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- An analytical method, employing gas chromatography with electron capture detection (GC/ECD), for the determination and c. U.S. Environmental Protection Agency.
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- A novel, cost-effective analytical method for measuring high-resolution vertical profiles of stratospheric trace gases using a gas chromatograph coupled with an electron capture detector. ResearchGate.
- GC-MS Application Notes. GBC Scientific Equipment.
- Evaluation of dynamic headspace with gas chromatography/mass spectrometry for the determination of 1,1,1-trichloroethane, trichloroethanol, and trichloroacetic acid in biological samples. PubMed.
- Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD). UNT Digital Library.
- Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using. Pacific Northwest National Laboratory.
- Toxicological Profile for 1,1,2,2-Tetrachloroethane. Agency for Toxic Substances and Disease Registry.
- Comparison of ECD and FID detection in terms of analyte peak widths at.... ResearchGate.
- What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. Drawell.
- Complete Guide to GC Detectors: FID, TCD, ECD & MS Overview. YouTube.
- Gas Chromatography Detectors. Agilent.
- The Difference Between GC-MS and FID in Gas Chromatography. MONAD.
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A Comparative Guide to 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122b) and 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) in Solvent Applications
For decades, the selection of a solvent in critical applications such as pharmaceutical manufacturing and precision cleaning has been a balancing act between performance, safety, and environmental impact. This guide provides an in-depth technical comparison of two historically significant fluorinated solvents: 1,1,1-Trichloro-2,2-difluoroethane, an isomer of HCFC-122, and 1,1,2-trichloro-1,2,2-trifluoroethane, widely known as CFC-113. While both compounds have seen their use significantly curtailed due to environmental regulations, understanding their properties and performance characteristics remains crucial for legacy system maintenance, historical process evaluation, and the informed selection of modern alternatives.
Introduction: A Tale of Two Solvents
1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) was once a cornerstone of the solvent industry. Its chemical inertness, non-flammability, low toxicity, and excellent solvency for a wide range of contaminants made it the go-to choice for precision cleaning in the electronics, aerospace, and medical device industries.[1][2] However, its high Ozone Depletion Potential (ODP) led to its phase-out under the Montreal Protocol, a landmark international treaty designed to protect the ozone layer.[3][4]
This compound (an isomer of HCFC-122) , belongs to the hydrochlorofluorocarbon family. HCFCs were developed as transitional replacements for CFCs, exhibiting a significantly lower ODP due to the presence of a hydrogen atom, which makes them more susceptible to degradation in the troposphere.[5][6] However, HCFCs are also potent greenhouse gases and have been subject to a phase-out schedule under subsequent amendments to the Montreal Protocol.[7][8]
This guide will delve into the nuanced differences between these two molecules, providing researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to understand their respective strengths and weaknesses in solvent applications.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is fundamentally dictated by its physical and chemical properties. The following table summarizes the key physicochemical characteristics of HCFC-122b and CFC-113.
| Property | This compound (HCFC-122b) | 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) |
| Chemical Formula | C₂HCl₃F₂ | C₂Cl₃F₃ |
| Molecular Weight | 169.38 g/mol | 187.38 g/mol [2] |
| CAS Number | 354-12-1 | 76-13-1[2] |
| Boiling Point | ~72 °C[9] | 47.6 °C[2] |
| Density | ~1.56 g/cm³[9] | 1.56 g/mL[2] |
| Vapor Pressure | Data not readily available | 285 mmHg @ 20 °C[2] |
| Surface Tension | Data not readily available | Data not readily available |
| Kauri-Butanol (Kb) Value | Not readily available (estimated to be moderate) | ~31[10] |
| Ozone Depletion Potential (ODP) | 0.02 - 0.08[11] | 0.8[11] |
| Global Warming Potential (GWP, 100-yr) | ~59 (for HCFC-122)[11] | 6130[11] |
Expert Insights: The lower boiling point of CFC-113 facilitates faster evaporation, a desirable trait in many cleaning applications to ensure residue-free surfaces. However, this also contributes to higher fugitive emissions. The Kauri-Butanol (Kb) value is a critical measure of a solvent's ability to dissolve non-polar contaminants.[12][13] While a specific Kb value for HCFC-122b is not widely published, its chemical structure suggests a moderate solvency power, likely higher than that of CFC-113 due to the presence of the C-H bond which can increase polarity. The most striking difference lies in their environmental impact. The ODP of HCFC-122b is significantly lower than that of CFC-113, which was the primary driver for its consideration as a transitional replacement.[11] Similarly, its GWP is orders of magnitude lower than that of CFC-113, highlighting the severe climate impact of fully halogenated chlorofluorocarbons.[11]
Experimental Protocols for Solvent Evaluation
To provide a framework for the objective comparison of these or any alternative solvents, the following experimental protocols are outlined. These methodologies are designed to be self-validating and are grounded in established industry standards.
Determining Solvency Power: The Kauri-Butanol Value (ASTM D1133)
The Kauri-Butanol value is a standardized test to measure the relative solvency power of hydrocarbon solvents.[14][15] A higher Kb value indicates a stronger solvent.[12][13]
Methodology:
-
Preparation of Kauri-Butanol Standard Solution: A standardized solution of kauri resin in n-butanol is prepared.
-
Titration: The solvent being tested is slowly titrated into a known volume of the kauri-butanol solution.
-
Endpoint Determination: The titration is continued until a defined level of turbidity (cloudiness) is observed. This indicates the point at which the kauri resin begins to precipitate.
-
Calculation: The volume of solvent required to reach the endpoint is recorded and used to calculate the Kauri-Butanol value.
Caption: Workflow for Determining Kauri-Butanol Value (ASTM D1133).
Evaluating Cleaning Effectiveness (Based on ASTM G122)
This protocol provides a quantitative method to assess the ability of a solvent to remove a specific contaminant from a standardized surface.[5]
Methodology:
-
Coupon Preparation: Standardized stainless steel coupons are cleaned, dried, and weighed.
-
Contamination: A known amount of a representative soil (e.g., a specific oil or grease) is applied to the coupons and they are reweighed.
-
Cleaning Process: The contaminated coupons are subjected to a defined cleaning process (e.g., immersion with agitation, vapor degreasing) using the test solvent for a specified time and temperature.
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Effectiveness Calculation: The cleaning effectiveness is calculated as the percentage of soil removed.
Caption: Experimental Workflow for Evaluating Cleaning Effectiveness.
Assessing Material Compatibility
The compatibility of a solvent with various materials, particularly plastics and elastomers, is critical to prevent equipment damage and ensure product integrity.
Methodology:
-
Material Selection: Samples of relevant polymers (e.g., PTFE, polyethylene, polypropylene) and elastomers (e.g., Viton®, Kalrez®, EPDM) are selected.
-
Initial Characterization: The initial weight, dimensions, and hardness of the material samples are measured.
-
Immersion: The samples are fully immersed in the test solvent for a predetermined period at a specified temperature.
-
Post-Immersion Analysis: After removal and drying, the weight, dimensions, and hardness are re-measured.
-
Evaluation: Changes in these properties (e.g., swelling, shrinkage, weight gain/loss, change in hardness) are used to assess compatibility.
Performance in Solvent Applications
CFC-113 was renowned for its performance in precision cleaning due to its ability to dissolve a wide range of oils, greases, and fluxes without damaging sensitive electronic components or delicate substrates.[1][10] Its low surface tension allowed it to penetrate tight spaces, making it ideal for cleaning complex assemblies.
HCFC-122b , as a member of the HCFC family, was designed to offer similar cleaning performance to CFCs. In general, HCFCs have been found to be effective in many precision cleaning applications where CFC-113 was previously used.[16] The slightly higher polarity of HCFCs can, in some cases, provide enhanced cleaning for certain polar contaminants.
Environmental, Health, and Safety Considerations
The primary driver for the phase-out of both CFC-113 and HCFC-122b is their environmental impact.
-
Ozone Depletion: CFC-113 has a high ODP, contributing significantly to the depletion of the stratospheric ozone layer.[11] HCFC-122b has a much lower, but still non-zero, ODP.[11] The Montreal Protocol and its amendments have mandated the phase-out of both classes of compounds.[3][4]
-
Global Warming: CFC-113 is a very potent greenhouse gas with a high GWP.[11] While HCFC-122b has a considerably lower GWP, it still contributes to global warming.[11]
From a health and safety perspective, both solvents have relatively low acute toxicity. However, inhalation of high concentrations of their vapors can cause central nervous system depression and cardiac arrhythmia.[17] As with all halogenated solvents, adequate ventilation and appropriate personal protective equipment are essential during handling.
Regulatory Landscape and Future Alternatives
The production and consumption of both CFC-113 and HCFCs are strictly regulated under the Montreal Protocol.[3][4] For all practical purposes in new applications, these solvents are obsolete. The focus of the industry has shifted towards developing and utilizing alternatives with zero ODP and low GWP. These include hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and various oxygenated and hydrocarbon-based solvents. The selection of a suitable alternative requires a thorough evaluation of its performance, material compatibility, and environmental, health, and safety profile.
Conclusion
The comparison between this compound (HCFC-122b) and 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) offers a clear illustration of the evolution of solvent technology driven by environmental concerns. While CFC-113 set the benchmark for performance in precision cleaning, its severe environmental impact necessitated its replacement. HCFC-122b represented a transitional step, offering a significant reduction in ozone depletion potential but still posing environmental risks.
For today's researchers and drug development professionals, the legacy of these solvents underscores the importance of a holistic approach to solvent selection. While efficacy remains paramount, a comprehensive understanding of environmental regulations and the availability of sustainable alternatives is crucial for responsible and future-proof process development.
References
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- ASTM International. (n.d.). Kauri-Butanol Value of Hydrocarbon Solvents.
- Alternative Solvent with Low Global Warming Potential. (n.d.).
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- PubChem. (n.d.). 1,1-Difluoro-1,2,2-trichloroethane.
- P2 InfoHouse. (n.d.). A Comparison of CFCs, HCFCs and Semi-Aqueous Agents for Precision Metal Cleaning.
- Canada.ca. (n.d.). Proposed revisions to the Ozone-Depleting Substances Regulations: chapter 3.
- U.S. Environmental Protection Agency. (n.d.). Phaseout of Class II Ozone-Depleting Substances.
- PubChem. (n.d.). 1,1,2-Trichloro-1,2-difluoroethane.
- Federal Register. (2013, December 24). Protection of Stratospheric Ozone: Adjustments to the Allowance System for Controlling HCFC Production, Import and Export.
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- ECETOC. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition).
- U.S. Environmental Protection Agency. (n.d.). EPA Phaseout of Class II ODS.
- GazFinder. (n.d.). This compound (C2HCl3F2).
- P2 InfoHouse. (n.d.). Solvent-based Cleaning: A Viable Alternative for Precision Cleaning.
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A Comparative Analysis of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) and Other Key Chlorofluorocarbons
This guide provides an in-depth comparison of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) with other historically significant chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, environmental impact, and regulatory context of these compounds, supported by established scientific data. Our analysis focuses on the causal relationships between molecular structure and environmental fate, offering insights into the scientific rationale behind the global transition to more benign alternatives.
Introduction: The Rise and Fall of Chlorofluorocarbons
Chlorofluorocarbons (CFCs) are synthetic organic compounds composed of carbon, chlorine, and fluorine atoms.[1][2] A related class, hydrochlorofluorocarbons (HCFCs), also contains hydrogen.[1][3] Due to their desirable properties—low toxicity, low flammability, and high stability—they were widely adopted in the mid-20th century for applications including refrigeration, air conditioning, aerosol propellants, and as solvents for cleaning sensitive equipment.[1][2][4]
The very stability that made these compounds so useful, however, proved to be their greatest environmental drawback. In 1974, chemists F. Sherwood Rowland and Mario Molina demonstrated that CFCs, inert in the lower atmosphere (troposphere), could ascend to the stratosphere.[5] There, under intense ultraviolet (UV) radiation, they decompose, releasing chlorine atoms that catalytically destroy the protective ozone layer.[5][6] This discovery led to the landmark Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, an international treaty designed to phase out the production of ozone-depleting substances (ODS).[3][7]
HCFCs were developed as transitional substitutes for CFCs.[8][9] The inclusion of a hydrogen atom in their structure makes them susceptible to degradation in the troposphere by hydroxyl radicals (OH).[5][8] This significantly shortens their atmospheric lifetime compared to CFCs, reducing the amount of chlorine that reaches the stratosphere.[8] Consequently, HCFCs have a much lower potential to deplete ozone.[9][10] However, because they still contain chlorine and are also potent greenhouse gases, HCFCs are also being phased out under the Montreal Protocol.[9][11][12]
This guide focuses on HCFC-122, comparing its properties against benchmark CFCs and other HCFCs to illustrate the scientific principles governing their environmental impact.
Profile of this compound (HCFC-122)
HCFC-122 is the common name for several isomers of trichlorodifluoroethane (C₂HCl₃F₂). The two most prominent are 1,2,2-Trichloro-1,1-difluoroethane (CAS: 354-21-2) and 1,1,2-Trichloro-1,2-difluoroethane (CAS: 354-15-4).[13][14] For the purpose of this guide, we will refer to the isomer with CAS number 354-21-2, which is often cited in environmental databases.[6][15][16]
-
Chemical Formula: C₂HCl₃F₂[17]
-
Boiling Point: Approximately 72°C[15]
-
Primary Applications: Historically used as a refrigerant, solvent, and blowing agent for plastic foams.[15]
The key feature of HCFC-122 is the presence of a C-H bond, which provides a site for oxidative breakdown in the troposphere, a mechanism absent in CFCs.
Comparative Data: HCFC-122 vs. Key Alternatives
To objectively evaluate HCFC-122, it is essential to compare its key performance and environmental metrics against those of foundational CFCs and other transitional HCFCs. The following table summarizes this data, which forms the basis for our subsequent analysis.
| Compound | Refrigerant No. | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) |
| Trichlorofluoromethane | CFC-11 | CCl₃F | 137.37 | 23.7 | 45 | 1.0 (Reference) | 5,000 |
| Dichlorodifluoromethane | CFC-12 | CCl₂F₂ | 120.91 | -29.8 | 100 | 1.0 | 8,500 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC-113 | C₂Cl₃F₃ | 187.37 | 47.7 | 85 | 0.8 | 6,130 |
| 1,2,2-Trichloro-1,1-difluoroethane | HCFC-122 | C₂HCl₃F₂ | 169.38 | 72.0 | N/A | 0.02 - 0.08 [6] | 59 [6] |
| Dichlorotrifluoroethane | HCFC-123 | C₂HF₃Cl₂ | 152.93 | 27.9 | 1.3 | 0.01 - 0.02[6] | 77 - 79[6] |
| Chlorodifluoromethane | HCFC-22 | CHClF₂ | 86.47 | -40.8 | 11.9 | 0.04 - 0.055[19] | 1,760 - 1,810[19] |
Note: ODP and GWP values can vary slightly between different assessment reports (e.g., IPCC AR4 vs. AR5). The values presented here are representative figures from authoritative sources like the U.S. EPA.[6][19] ODP is relative to CFC-11 (ODP = 1.0).[10][20] GWP is relative to CO₂ (GWP = 1.0) over a 100-year time horizon.[6][20]
Scientific Integrity & Logic: Deconstructing the Data
Causality of Environmental Impact: The Role of Molecular Structure
The profound differences in ODP and atmospheric lifetime between CFCs and HCFCs are a direct consequence of their molecular structures. This relationship is a cornerstone of atmospheric chemistry.
-
CFCs (e.g., CFC-11, CFC-12): These molecules are fully halogenated, meaning all hydrogen atoms have been replaced by chlorine and fluorine.[2][3] The absence of C-H bonds makes them chemically inert in the troposphere, as they are not susceptible to attack by the ubiquitous hydroxyl radical (•OH).[5][8] Their long atmospheric lifetimes allow them to be transported to the stratosphere, where high-energy UV photons break their C-Cl bonds, initiating ozone depletion.[1][5]
-
HCFCs (e.g., HCFC-122, HCFC-22): The presence of at least one C-H bond provides a "handle" for chemical reactions in the troposphere.[8] The •OH radical can abstract the hydrogen atom, initiating a degradation cascade that breaks down the molecule long before it can reach the ozone layer.[8][10] This tropospheric removal mechanism is the primary reason for their significantly lower ODPs.[9][10]
The following workflow illustrates the divergent atmospheric fates of these two classes of compounds.
Caption: Atmospheric fate of CFCs vs. HCFCs.
Ozone Depletion Potential (ODP): A Self-Validating Metric
The ODP is a standardized measure of a substance's ability to destroy stratospheric ozone relative to CFC-11, which is assigned a reference value of 1.0.[6][10]
Experimental Basis: The determination of ODP is not based on a single experiment but is a calculated value derived from several factors:
-
Atmospheric Lifetime: The longer a substance persists, the greater its opportunity to reach the stratosphere. This is determined by measuring its reaction rates with atmospheric oxidants like •OH.
-
Chlorine/Bromine Content: The number of chlorine (and bromine) atoms in the molecule dictates how many ozone-destroying radicals can be released.
-
Photolysis Rate: The efficiency with which UV radiation breaks down the molecule in the stratosphere.
HCFC-122 has an ODP range of 0.02-0.08, meaning it is over 90% less destructive to the ozone layer than CFC-11 on a per-mass basis.[6] This aligns perfectly with the chemical principles discussed: its C-H bond ensures most of it is destroyed before reaching the ozone layer.
Global Warming Potential (GWP): The Unintended Consequence
While HCFCs were a solution to ozone depletion, they are still potent greenhouse gases.[7][11] GWP measures how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (typically 100 years), relative to carbon dioxide (CO₂), which has a GWP of 1.0.[21][22]
Experimental Basis: GWP is calculated based on a molecule's:
-
Infrared Absorption Spectrum: The efficiency with which it absorbs thermal infrared radiation (heat) escaping from the Earth's surface. This is measured using infrared spectroscopy.
-
Atmospheric Lifetime: How long the gas persists in the atmosphere to exert its warming effect.
HCFC-122 has a 100-year GWP of 59, while HCFC-22 has a GWP of 1810.[6][19] In contrast, CFC-12 has a GWP of 8,500.[6] This demonstrates a crucial point for researchers: while HCFCs represented a significant improvement over CFCs in terms of both ODP and GWP, their warming potential is still substantial compared to CO₂. This is why the global regulatory focus has shifted from merely protecting the ozone layer to mitigating climate change, leading to the phase-out of HCFCs in favor of hydrofluorocarbons (HFCs), and more recently, hydrofluoroolefins (HFOs) and natural refrigerants, which have much lower GWPs.[7][23][24]
Conclusion and Outlook for Drug Development Professionals
The comparison of HCFC-122 with other chlorofluorocarbons provides a clear illustration of structure-activity relationships in environmental science. For professionals in fields like drug development, where solvents and process chemicals are rigorously evaluated, this case study offers several key takeaways:
-
Molecular Design Matters: Small changes in molecular structure (e.g., adding a hydrogen atom) can dramatically alter a chemical's environmental fate and impact.
-
Lifecycle Assessment is Critical: A substance's utility for a specific application must be weighed against its entire environmental lifecycle, from atmospheric stability to degradation byproducts.
-
Regulatory Landscapes Evolve: The transition from CFCs to HCFCs, and now to HFCs and HFOs, highlights how scientific understanding drives regulatory change. Staying ahead of these trends by selecting sustainable, low-ODP, and low-GWP alternatives is crucial for long-term operational viability.
As the chemical industry continues to innovate, the principles learned from the study of chlorofluorocarbons will remain fundamental to the development of safe and environmentally responsible technologies.
References
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Topic: Cross-validation of 1,1,1-Trichloro-2,2-difluoroethane Analysis Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of analytical methodologies for the quantification of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122). As a senior application scientist, my focus is to blend technical precision with practical, field-tested insights, ensuring that the protocols described herein are not only robust but also self-validating.
Strategic Overview: The Analytical Imperative for HCFC-122
This compound (HCFC-122) is a hydrochlorofluorocarbon with applications that have included use as a refrigerant and chemical intermediate.[1][2] Its role as an ozone-depleting substance (ODS) necessitates precise monitoring for environmental compliance.[2] In the pharmaceutical and chemical industries, its potential presence as a residual solvent or impurity requires highly sensitive and specific analytical methods to ensure product purity and safety.
The analytical challenge is twofold: achieving the sensitivity required for trace-level detection and ensuring the specificity to unequivocally identify HCFC-122 in complex sample matrices. This guide focuses on the cross-validation of the two most powerful and commonly employed techniques for this purpose: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS).
The Core Technology: High-Resolution Gas Chromatography
Gas chromatography (GC) is the definitive technique for separating volatile and semi-volatile compounds like HCFC-122. The efficacy of the analysis, however, is critically dependent on the detector coupled to the GC system.
Gas Chromatography with Electron Capture Detection (GC-ECD)
Mechanistic Principle: The GC-ECD operates on the principle of electron affinity. A radioactive Nickel-63 source emits beta particles (electrons), which ionize a carrier gas (typically nitrogen) to create a stable, low-level electrical current between two electrodes.[3] When an electronegative molecule, such as the highly halogenated HCFC-122, passes through the detector, it captures electrons. This capture event causes a measurable decrease in the standing current, and the magnitude of this decrease is directly proportional to the concentration of the analyte.[3]
Expertise & Experience: The ECD is renowned for its exceptional sensitivity to halogenated compounds, often allowing for detection at picogram or even femtogram levels.[4][5] This makes it an ideal choice for trace contaminant analysis. However, its trustworthiness relies on meticulous system maintenance. The detector is sensitive to oxygen and water, necessitating high-purity gases and leak-free systems to maintain a stable baseline. Furthermore, while highly sensitive, the ECD is not highly specific. Its response is based on electron affinity, meaning other co-eluting electrophilic compounds can cause interference. Therefore, retention time is the primary identifier, which must be rigorously confirmed.
Gas Chromatography with Mass Spectrometry (GC-MS)
Mechanistic Principle: GC-MS provides a higher dimension of analytical data. As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons (typically in Electron Ionization mode), causing them to fragment into a predictable pattern of charged ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint of the molecule.[6]
Expertise & Experience: The power of GC-MS lies in its unparalleled specificity. While other compounds might co-elute with HCFC-122 chromatographically, it is exceedingly unlikely they will also share the same mass spectrum. For quantitative analysis, operating in Selected Ion Monitoring (SIM) mode, where the detector only monitors specific, characteristic ions for HCFC-122, dramatically enhances sensitivity and reduces background noise. This makes GC-MS the "gold standard" for confirmatory analysis.[5][7]
Experimental Design: A Framework for Method Cross-Validation
Cross-validation is a non-negotiable process to ensure that different analytical methods produce comparable and reliable results. The workflow below outlines a robust system for comparing GC-ECD and GC-MS for HCFC-122 analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7]
Diagram: Cross-Validation Experimental Workflow
Caption: A systematic workflow for the cross-validation of GC-ECD and GC-MS methods.
Quantitative Performance Data
The following table summarizes the expected performance characteristics derived from the cross-validation workflow. The data represents a synthesis of typical results from validated methods for halogenated hydrocarbons.[8]
| Performance Parameter | GC-ECD | GC-MS (SIM Mode) | Senior Scientist's Insight |
| Linearity (R²) | > 0.999 | > 0.999 | Both detectors provide excellent linearity, which is foundational for accurate quantification. Any deviation here points to issues with standard preparation or instrument setup. |
| Limit of Detection (LOD) | ~0.05 pg on-column | ~0.5 pg on-column | The ECD's ~10-fold higher sensitivity is its key advantage, making it superior for applications requiring the lowest possible detection limits, such as environmental trace analysis.[9] |
| Limit of Quantification (LOQ) | ~0.15 pg on-column | ~1.5 pg on-column | The LOQ is the most critical value for reliable quantitative reporting. The ECD's lower LOQ allows for robust quantification at concentrations where GC-MS might only provide an estimated value. |
| Precision (%RSD, n=6) | < 3% | < 5% | Both methods demonstrate excellent repeatability. The slightly higher RSD in MS can be attributed to the greater complexity of the ion source and detector system. |
| Accuracy (% Recovery) | 97-103% | 95-105% | When properly calibrated, both methods yield highly accurate results. Accuracy is heavily dependent on the quality of the calibration standards. |
| Specificity | Moderate | Very High | This is the most significant point of divergence. The ECD is prone to interferences from other halogenated compounds. GC-MS provides definitive structural confirmation, making it the authoritative choice for complex or unknown matrices.[5] |
Detailed Experimental Protocols
These protocols provide a validated starting point. Laboratories must perform their own verification and optimization based on their specific instrumentation and sample types.
Protocol 1: GC-ECD for Trace Quantification of HCFC-122
-
Instrument Configuration:
-
GC System: Agilent 8890 GC (or equivalent) with a micro-ECD.
-
Injector: Split/Splitless inlet at 250°C. Use a 20:1 split ratio for standard analyses.
-
Carrier Gas: High-purity Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
GC Column: A mid-polarity column such as an Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) is recommended for its selectivity towards volatile halogenated compounds.[10]
-
Oven Program: 40°C (hold 2 min), then ramp at 15°C/min to 220°C (hold 3 min).
-
Detector: ECD at 320°C. Makeup gas (Nitrogen) flow should be optimized as per manufacturer guidelines (e.g., 30 mL/min).
-
-
Sample & Standard Preparation:
-
Prepare a 1 mg/mL primary stock of HCFC-122 in high-purity Hexane. Causality: Hexane is an excellent non-halogenated solvent, preventing any solvent peak from interfering with the ECD signal.[4]
-
Perform serial dilutions in Hexane to create calibration standards from 0.1 pg/µL to 100 pg/µL.
-
For sample extraction from a matrix (e.g., a drug product), use a validated liquid-liquid extraction or headspace technique, ensuring the final solvent is Hexane.
-
-
Analysis Workflow:
-
Inject 1 µL of each standard and sample.
-
Establish a calibration curve by plotting peak area vs. concentration. An R² value > 0.999 is required for a valid calibration.
-
Confirm the retention time of the HCFC-122 peak in samples matches that of the standards.
-
Protocol 2: GC-MS for Confirmatory Analysis of HCFC-122
-
Instrument Configuration:
-
GC-MS System: Agilent 8890/5977B GC/MSD (or equivalent).
-
GC Conditions: Use the identical injector, carrier gas, column, and oven program as the GC-ECD method. Causality: Using identical chromatography allows for direct comparison of retention times and performance.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.
-
Mass Analyzer: Quadrupole temperature 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Based on the HCFC-122 mass spectrum, select at least three characteristic ions for monitoring. For C₂HCl₃F₂, likely ions would include the molecular ion cluster and major fragments.
-
Quantifier Ion: The most abundant, characteristic ion.
-
Qualifier Ions: Two other ions used to confirm identity by maintaining a consistent ratio relative to the quantifier ion.
-
-
-
Sample & Standard Preparation:
-
Prepare standards and samples as described in Protocol 5.1. A higher concentration range (e.g., 1 pg/µL to 500 pg/µL) may be appropriate.
-
-
Analysis Workflow:
-
Analyze standards to confirm retention time and establish the target ion ratios.
-
Analyze samples. A peak is positively identified as HCFC-122 if:
-
The retention time is within ±0.05 minutes of the calibrated standard.
-
All monitored ions are present.
-
The abundance ratios of the qualifier ions to the quantifier ion are within ±20% of the ratios observed in the standards. This is a strict identification criterion mandated by methods like those from the EPA.[11]
-
-
Diagram: Method Selection Decision Logic
Caption: Decision logic for selecting the optimal analytical method for HCFC-122.
Authoritative Conclusion & Recommendation
The cross-validation of GC-ECD and GC-MS demonstrates that they are complementary, not mutually exclusive, techniques for the analysis of this compound.
-
Recommendation for High-Throughput Screening & Trace Analysis: For routine quality control or environmental screening where the sample matrix is well-characterized and the primary goal is to detect the presence of HCFC-122 at the lowest possible levels, GC-ECD is the superior method. Its sensitivity is unmatched, and it is more cost-effective to operate.
-
Recommendation for Confirmatory & Regulatory Analysis: For any application requiring unambiguous identification—such as in pharmaceutical stability studies, impurity identification, or regulatory submissions—GC-MS is mandatory. Its specificity provides legally and scientifically defensible data that is immune to the potential interferences that can affect ECD analysis.
Ultimately, the most robust analytical strategy, particularly in drug development and regulated environments, is to employ GC-ECD as the primary quantitative tool and GC-MS as the essential confirmatory method. This dual approach leverages the strengths of both detectors to provide data of the highest integrity.
References
- Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
- SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector. [Link]
- Agilent Technologies. (2022).
- Barker, J. F., & Mabury, S. A. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139–147. [Link]
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- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 137-166. [Link]
- NIST. (n.d.). Ethane, 1,2,2-trichloro-1,1-difluoro-. NIST Chemistry WebBook. [Link]
- U.S. Environmental Protection Agency. (2025). Ozone-Depleting Substances. [Link]
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A Guide to Inter-laboratory Comparison of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) Measurements in Atmospheric Research
Abstract
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) measurements. HCFC-122 is a hydrochlorofluorocarbon with ozone-depleting potential, and its accurate monitoring in the atmosphere is crucial for understanding its sources, sinks, and contribution to stratospheric ozone depletion. This document is intended for researchers, scientists, and atmospheric monitoring professionals, offering insights into analytical methodologies, quality assurance, and the design of proficiency testing schemes to ensure data comparability and reliability across different laboratories.
Introduction: The Imperative for Comparable HCFC-122 Data
Hydrochlorofluorocarbons (HCFCs) are a class of chemicals developed as replacements for chlorofluorocarbons (CFCs). While they have a lower ozone depletion potential (ODP) than CFCs, they still contribute to the depletion of the stratospheric ozone layer.[1] Consequently, their production and consumption are being phased out under the Montreal Protocol. Accurate and precise measurements of HCFCs in the atmosphere are essential to monitor the effectiveness of these regulations and to understand their atmospheric distribution and lifetime.
This compound (HCFC-122) is one such compound that requires careful monitoring. Inter-laboratory comparisons are a critical tool for ensuring that data from different research groups and monitoring networks are comparable and can be integrated into global atmospheric models. These comparisons help to identify and resolve discrepancies in calibration scales, analytical methods, and data processing, ultimately leading to a more robust understanding of atmospheric composition. A study comparing halocarbon measurements between national metrology institutes and atmospheric research laboratories highlighted that while agreement is generally good, differences in calibration standards are a significant factor in data variability.[2]
This guide will delve into the critical aspects of conducting an inter-laboratory comparison for HCFC-122, from analytical techniques to the statistical evaluation of results.
Analytical Methodologies for HCFC-122 Measurement
The primary analytical technique for the measurement of HCFC-122 and other halogenated hydrocarbons in atmospheric samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This is due to the high sensitivity and selectivity of the technique, which is necessary for detecting trace concentrations in complex air matrices.
Sample Collection and Preconcentration
Atmospheric samples are typically collected in specially prepared canisters, such as fused-silica lined (e.g., Silonite®) or electropolished (e.g., SUMMA) canisters, to ensure the stability of the target compounds.[3] Due to the very low concentrations of HCFC-122 in the atmosphere, a preconcentration step is almost always necessary. This involves trapping a known volume of air on a cooled adsorbent trap, followed by thermal desorption to introduce the analytes into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
A high-resolution capillary column is used to separate HCFC-122 from other compounds in the sample based on their boiling points and affinities for the stationary phase. The mass spectrometer then ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. The use of an internal standard, a deuterated compound not typically found in air, is crucial for accurate quantification as it compensates for variations in sample introduction and instrument response.[3][4]
Below is a generalized workflow for the analysis of HCFC-122 in an air sample.
Caption: Generalized workflow for the analysis of HCFC-122 in atmospheric samples.
Designing an Inter-laboratory Comparison Study
A successful inter-laboratory comparison study requires careful planning and execution. The following steps outline a robust design for an HCFC-122 comparison.
Study Coordinator and Participants
A designated study coordinator is responsible for the overall management of the comparison, including sample preparation, distribution, and data analysis. Participants should include a range of laboratories from different institutions and geographical locations to ensure a comprehensive assessment of measurement capabilities.
Comparison Sample Preparation and Distribution
A homogenous and stable air sample containing a known concentration of HCFC-122 is prepared. This can be a real atmospheric sample or a synthetically prepared mixture. The sample is then divided into aliquots and distributed to the participating laboratories in appropriate canisters. It is crucial to ensure the stability of the compound in the canisters for the duration of the study. Proficiency testing schemes for volatile organic compounds often involve providing participants with sorbent tubes spiked with the target compounds.[5]
Data Reporting and Analysis
Laboratories are instructed to analyze the sample using their standard operating procedures and report their results, including the measured concentration, uncertainty estimates, and a description of the analytical method used. The study coordinator then collates the data and performs a statistical analysis to assess the level of agreement between the laboratories. A common metric used in proficiency testing is the Z-score, which measures a laboratory's deviation from the consensus value.[6]
The logical flow of an inter-laboratory comparison is depicted in the following diagram.
Caption: Logical flow of an inter-laboratory comparison study.
Data Comparison and Performance Evaluation
The results of an inter-laboratory comparison provide valuable insights into the performance of participating laboratories. A key outcome is the determination of a consensus value for the concentration of HCFC-122 in the comparison sample and the deviation of each laboratory's result from this value.
The following table presents a hypothetical example of results from an inter-laboratory comparison of HCFC-122 measurements, modeled after a real comparison of other halocarbons.[2]
| Laboratory | Analytical Method | Reported Value (pmol/mol) | Uncertainty (pmol/mol) | Deviation from Consensus (%) |
| Lab A (Coordinator) | GC-MS with preconcentration | 5.25 | 0.10 | -0.38 |
| Lab B | GC-MS with preconcentration | 5.32 | 0.15 | +0.95 |
| Lab C | GC-ECD with preconcentration | 5.18 | 0.20 | -1.71 |
| Lab D | GC-MS/MS with preconcentration | 5.28 | 0.08 | +0.19 |
| Consensus Value | 5.27 | 0.05 |
Note: The data in this table are for illustrative purposes only.
The results show a good agreement between the laboratories, with most reporting values within 1% of the consensus value. The slightly larger deviation for Lab C could be due to the use of a different detector (Electron Capture Detector - ECD), which may have different sensitivity and selectivity for HCFC-122 compared to a mass spectrometer.
Recommended Experimental Protocol for HCFC-122 Analysis
The following is a recommended protocol for the analysis of HCFC-122 in whole air samples, based on established methods for other volatile halogenated compounds.[3][7]
5.1. Instrumentation
-
Gas Chromatograph with a high-resolution capillary column (e.g., 60 m x 0.32 mm)
-
Mass Spectrometer (capable of operating in selected ion monitoring mode)
-
Cryogenic preconcentration system
5.2. Reagents and Standards
-
Helium (carrier gas), ultra-high purity
-
Liquid nitrogen (cryogen)
-
Certified Reference Material (CRM) of HCFC-122 in a nitrogen or air matrix.[8][9]
-
Internal standard (e.g., a deuterated chlorofluorocarbon)
5.3. Procedure
-
Sample Introduction and Preconcentration:
-
A known volume of the air sample (typically 1-2 L) is drawn through a cooled trap (-150 to -180 °C) containing an adsorbent material.
-
The trap is then rapidly heated to desorb the trapped compounds onto the GC column.
-
-
Gas Chromatographic Separation:
-
A temperature program is used to separate the analytes on the GC column. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).
-
-
Mass Spectrometric Detection:
-
Calibration and Quantification:
-
A multi-point calibration curve is generated by analyzing the CRM at different concentrations.
-
The concentration of HCFC-122 in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Conclusion: Towards a Global Consensus on HCFC-122 Measurements
Ensuring the comparability of atmospheric HCFC-122 measurements is paramount for global efforts to monitor and understand the recovery of the ozone layer. Inter-laboratory comparisons provide a vital mechanism for achieving this consensus. By adopting standardized analytical methods, utilizing certified reference materials, and participating in regular proficiency testing, the atmospheric science community can enhance the quality and reliability of HCFC-122 data, leading to more accurate global models and more informed environmental policy.
References
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- Polyansky, A. A., et al. (2021). Measurements of CFC-11, CFC-12, and HCFC-22 total columns in the atmosphere at the St. Petersburg site in 2009–2019. Atmospheric Measurement Techniques, 14(8), 5567-5589. [Link]
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- Grössbacher, M., et al. (2000). A Proficiency Testing System for the Determination of Volatile Halogenated Hydrocarbons at μg/L Concentration Level in Water. International Journal of Environmental Analytical Chemistry, 77(2), 123-137. [Link]
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- Institute for Occupational Safety and Health of the German Social Accident Insurance. (n.d.). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. [Link]
- Patsnap. (2023).
- PubChem. (n.d.). 1,1-Difluoro-1,2,2-trichloroethane. [Link]
- Pennsylvania Department of Environmental Protection. (2020). Proficiency Test (PT)
- Lunt, M. F., et al. (2015). Reconciling reported and unreported HFC emissions with atmospheric observations. Proceedings of the National Academy of Sciences, 112(19), 5927-5931. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) Analysis
Introduction
1,1,1-Trichloro-2,2-difluoroethane, also known as HCFC-122, is a hydrochlorofluorocarbon that finds application in various industrial processes. As with many halogenated hydrocarbons, its production and use necessitate rigorous analytical oversight to ensure purity, monitor potential isomeric impurities, and assess environmental fate. Gas chromatography (GC) stands as the premier analytical technique for the separation and quantification of such volatile compounds.[1]
The success of any GC analysis is fundamentally anchored to the choice of the capillary column. The stationary phase chemistry dictates the separation mechanism and, ultimately, the resolution of the target analyte from other components in the matrix. This guide provides a comprehensive comparison of GC column performance for the separation of HCFC-122, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
The Analyte: Understanding the Physicochemical Profile of HCFC-122
Effective column selection begins with a thorough understanding of the analyte's properties. The separation of HCFC-122 is governed by its volatility and polarity.
-
Chemical Structure: C2HCl3F2
-
Molecular Weight: 169.38 g/mol [2]
-
Boiling Point: 72°C[3]
-
Polarity: The presence of highly electronegative chlorine and fluorine atoms creates a significant dipole moment, rendering HCFC-122 a polar molecule.
Its relatively low boiling point classifies it as a volatile organic compound (VOC), while its polarity is the key to achieving selective separation from other non-polar or less polar compounds. The fundamental principle of chromatography, "like dissolves like," suggests that a stationary phase with a comparable polarity will provide the most effective interaction and, therefore, the best separation.[4][5]
Comparative Analysis of Stationary Phases for HCFC-122 Separation
The selection of a stationary phase is the most critical factor in method development.[5] For halogenated hydrocarbons, several classes of stationary phases are commonly employed. We will compare three primary candidates, ranging from low to mid-polarity, to assess their suitability for HCFC-122 analysis.
Low-Polarity Phase: 5% Diphenyl / 95% Dimethylpolysiloxane
Often considered a general-purpose or "first-choice" column, this stationary phase separates compounds primarily based on their boiling points.[6]
-
Separation Mechanism: The dominant intermolecular forces are dispersive (van der Waals) forces.[7] Its low polarity offers minimal specific interaction with the polar HCFC-122 molecule.
-
Expected Performance: This column is excellent for separating HCFC-122 from compounds with significantly different boiling points. However, it may fail to resolve HCFC-122 from other halogenated isomers or similarly volatile polar compounds, leading to potential co-elution.[8] It serves as a good screening column but often lacks the selectivity needed for complex matrices.
Mid-Polarity Phase: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
This phase, commonly known by trade names like DB-624 or Rxi-624Sil MS, is specifically engineered for the analysis of volatile organic compounds, including those listed in EPA methods.[9][10]
-
Separation Mechanism: The inclusion of cyanopropyl groups introduces a strong dipole moment into the stationary phase. This allows for strong dipole-dipole interactions with polar analytes like HCFC-122, providing a unique selectivity that boiling point-based separations cannot achieve.[7]
-
Expected Performance: This stationary phase is highly recommended for HCFC-122 analysis. It provides enhanced retention and, more importantly, superior selectivity for halogenated compounds, enabling their resolution from other VOCs.[9] This selectivity is crucial for accurately quantifying HCFC-122 in the presence of other solvents or impurities.
Mid-High Polarity Phase: Trifluoropropylmethyl Polysiloxane
Phases containing trifluoropropyl groups (e.g., OV-210) offer a different type of selectivity and are noted for their effectiveness in separating halogenated compounds.[6]
-
Separation Mechanism: The trifluoropropyl groups create a strong dipole and provide electron-accepting capabilities, leading to specific interactions with halogenated analytes.
-
Expected Performance: This phase is a strong contender and can provide excellent selectivity for HCFC-122. It is particularly useful when co-elution is observed on a "624-type" column, as its unique interaction mechanism can alter the elution order and resolve problematic peak pairs.
Data Summary: Performance of Different GC Columns
| Stationary Phase | Polarity | Primary Separation Mechanism | Suitability for HCFC-122 Analysis | Pros | Cons |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low | Boiling Point / Dispersive Forces | Adequate | Robust, low bleed, good for general screening. | May lack selectivity for isomers or other polar VOCs.[8] |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid | Dipole-Dipole Interactions | Excellent (Recommended) | High selectivity for halogenated VOCs, industry-standard for environmental analysis.[9] | Slightly higher bleed than non-polar phases. |
| Trifluoropropylmethyl Polysiloxane | Mid-High | Dipole-Dipole Interactions | Very Good | Unique selectivity for halogenated compounds, good for confirmation.[6] | Can have lower temperature limits compared to other phases. |
Recommended Experimental Protocol
Based on the comparative analysis, a method utilizing a 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane column is presented as the optimal choice. This protocol is designed to be a robust starting point for method development.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8860 GC (or equivalent)
-
Detector: Electron Capture Detector (ECD) for high sensitivity to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.[1][11]
-
Column: Rxi-624Sil MS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Inlet: Split/Splitless, 200°C.
-
Detector Temperature: 300°C (ECD).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Causality: A low initial temperature ensures that the volatile HCFC-122 is cryo-focused at the head of the column, leading to sharp, symmetrical peaks.[8]
-
-
Ramp: 10°C/min to 150°C.
-
Causality: This ramp rate provides a good balance between analysis time and resolution, allowing HCFC-122 to elute efficiently while separating it from potential impurities.
-
-
Hold: Hold at 150°C for 2 minutes to elute any less volatile components.
-
-
Sample Preparation: For liquid samples, dilute to an appropriate concentration in methanol. For air or gas samples, headspace or thermal desorption techniques are highly effective.[9][14]
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of HCFC-122.
Mechanism of Separation
The superior performance of the 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane column stems from its tailored chemical structure, which promotes selective interactions with HCFC-122.
Caption: Interaction of HCFC-122 with a mid-polarity stationary phase.
Conclusion
For the robust and selective analysis of this compound (HCFC-122), the choice of GC column is paramount. While low-polarity phases like 5% Diphenyl / 95% Dimethylpolysiloxane can be used for initial screening, they often lack the necessary resolving power for complex samples.
This guide demonstrates that a mid-polarity 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., "624-type") column provides the optimal balance of retention and selectivity. Its ability to engage in specific dipole-dipole interactions with the polar HCFC-122 molecule allows for superior separation from potential co-eluting impurities. By coupling this column with a sensitive detector like an ECD and a well-designed temperature program, researchers can achieve accurate, reproducible, and reliable quantification of HCFC-122.
References
- Types of Liquid Stationary Phases for Gas Chrom
- Developments in the analysis of volatile halogenated compounds. (2005).
- 27.3: Gas Chromatographic Columns and Stationary Phases. (2023). Chemistry LibreTexts. [Link]
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
- Analysis of volatile halogen compounds in w
- Separation of volatile halogenated hydrocarbons in water on a 100 µm fused silica capillary column. Agilent. [Link]
- Ethane, 1,1,1-trichloro-2,2-difluoro-. PubChem. [Link]
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- 1,1,2,2-Tetrachloro-1,2-difluoroethane. PubChem. [Link]
- Guide to GC Column Selection and Optimizing Separ
- Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. (2023). MDPI. [Link]
- Types of stationary phases in gas chrom
- GC-MS Application Notes.
- Fundamentals of Gas Chrom
- Developments in stationary phase technology for gas chromatography. (2002).
- Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (2002).
- Real Life GC Column Selection. Element Lab Solutions. [Link]
- Halogenated and Aromatic Volatile Organic Compounds (VOCs)
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A Senior Application Scientist's Guide to Navigating the Phase-Out of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)
Introduction: The Imperative for Change
For decades, 1,1,1-Trichloro-2,2-difluoroethane, a member of the hydrochlorofluorocarbon (HCFC) family and known commercially as HCFC-122, served as a reliable workhorse in specialized industrial applications. Its unique properties made it a valuable solvent for precision cleaning of electronics and machinery, as well as a component in refrigerant blends.[1][2][3] However, the very chemical stability that made it effective also posed a significant environmental threat. Like all HCFCs, HCFC-122 contributes to the depletion of the stratospheric ozone layer and has a notable global warming potential (GWP).[3][4]
This guide is designed for researchers, scientists, and drug development professionals who face the challenge of replacing HCFC-122. We will delve into the regulatory landscape mandating this transition, provide a comparative analysis of viable alternatives, and equip you with the experimental framework to validate the best substitute for your specific application.
The Regulatory Mandate: The Montreal Protocol and HCFC Phase-Out
The transition away from HCFC-122 is not merely a recommendation but a global mandate driven by the Montreal Protocol on Substances that Deplete the Ozone Layer .[5][6] This international treaty has orchestrated a systematic phase-out of ozone-depleting substances (ODS). HCFCs are classified as "Class II" ODS and were intended as transitional substitutes for the more potent Class I substances (CFCs).[7][8]
Under the protocol and corresponding national regulations, such as those enforced by the U.S. Environmental Protection Agency (EPA) under the Clean Air Act, the production and import of HCFCs have been progressively reduced.[6][9] As of 2020, production and import of most HCFCs, including HCFC-122, were banned except for limited use in servicing existing equipment. A complete phase-out is scheduled for 2030.[7][9] This regulatory reality makes the identification and validation of alternatives a critical and urgent priority.
Comparative Analysis of Viable Alternatives
Selecting a replacement for HCFC-122 requires a multi-faceted analysis. The ideal alternative should not only meet performance criteria but also offer a superior environmental and safety profile. Alternatives can be broadly categorized into fluorinated compounds (HFCs, HFOs) and not-in-kind (NIK) technologies.
Fluorinated Alternatives: HFCs and HFOs
Hydrofluorocarbons (HFCs) were the first-generation replacements for HCFCs. They have an Ozone Depletion Potential (ODP) of zero, which was a major advantage. However, many HFCs possess high Global Warming Potentials (GWPs), making them targets for future regulatory action.[10][11]
Hydrofluoroolefins (HFOs) represent the next generation of fluorinated compounds. They are characterized by very low GWPs and zero ODP, making them a more sustainable long-term choice.
Table 1: Comparison of Key Properties for HCFC-122 and Potential Fluorinated Alternatives
| Compound/Blend | Chemical Class | ODP (Ozone Depletion Potential) | GWP (100-year) | Boiling Point (°C) | Flammability | Primary Application |
| HCFC-122 | HCFC | ~0.02 - 0.08 [4] | 59 [10] | ~75 [2] | Non-flammable | Solvent, Refrigerant |
| HFC-43-10mee | HFC | 0 | 1640[12] | ~55 | Non-flammable | Solvent |
| HFC-365mfc | HFC | 0 | 794[12] | ~40 | Flammable | Solvent, Foam Blowing |
| HFO-1233zd(E) | HFO | ~0 (0.00034) | ~1-7[13] | ~19 | Non-flammable | Solvent, Refrigerant |
| HFO-1336mzz | HFO | 0 | 2[14] | ~33 | Non-flammable | Solvent, Refrigerant |
| HFC-134a | HFC | 0 | 1300[10] | -26.1 | Non-flammable | Refrigerant |
Not-in-Kind (NIK) Alternatives for Solvent Applications
For many precision cleaning applications, moving away from solvent-based processes entirely can be the most sustainable solution.
-
Aqueous and Semi-Aqueous Cleaners: These water-based systems with added detergents, saponifiers, or inhibitors are effective for removing a wide range of contaminants.[15][16] While environmentally benign, they often require significant energy for heating and drying and may necessitate wastewater treatment.
-
Supercritical Fluid Cleaning (CO₂): This technology uses carbon dioxide at high pressure and temperature, where it exhibits properties of both a liquid and a gas. It offers excellent penetration into complex geometries and leaves no residue.[15] The primary drawbacks are the high capital cost of equipment and its unsuitability for certain polymeric materials.
-
Alcohols and Hydrocarbons: Solvents like isopropyl alcohol or specialized aliphatic hydrocarbons can be effective cleaners but are often flammable, requiring stringent safety protocols and specialized equipment.[15]
Decision Pathway for Selecting an HCFC-122 Alternative
The selection process is not linear and involves balancing performance, safety, cost, and environmental impact. The following workflow provides a structured approach for researchers and engineers.
Caption: A structured workflow for selecting a suitable alternative to HCFC-122.
Experimental Protocol: Validating a Solvent Alternative for Precision Cleaning
This protocol provides a self-validating system to quantitatively assess the cleaning efficacy of a potential alternative against a benchmark (either HCFC-122 or a known standard). The core principle is gravimetric analysis, which measures the mass of a specific contaminant removed from a standardized part.
Objective: To determine if Solvent Candidate X can remove Contaminant Y from Substrate Z as effectively as the benchmark solvent.
Materials:
-
Standardized test coupons (e.g., 316 stainless steel, aluminum, ceramic).
-
Representative industrial contaminant (e.g., cutting fluid, vacuum pump oil, silicone lubricant).
-
Analytical balance (readable to 0.01 mg).
-
Ultrasonic cleaning bath.
-
Forced-air convection oven.
-
Solvent Candidate X and benchmark solvent.
-
Beakers, forceps, and appropriate Personal Protective Equipment (PPE).
Methodology:
-
Coupon Preparation:
-
Clean a batch of test coupons with a standard laboratory detergent, rinse thoroughly with deionized water, and dry completely in the oven.
-
Allow coupons to cool to ambient temperature in a desiccator.
-
Causality: This initial deep cleaning ensures that the only variable being measured is the removal of the specific contaminant applied in the next step.
-
-
Initial Mass Measurement (M₁):
-
Using the analytical balance, weigh each clean, dry coupon three times to ensure a stable reading. Record the average mass as M₁.
-
-
Controlled Contamination:
-
Apply a consistent, known amount of the contaminant to each coupon. This can be done by dipping or using a micropipette.
-
Allow the contaminant to set or cure as it would in the actual industrial process.
-
-
Contaminated Mass Measurement (M₂):
-
Weigh each contaminated coupon. Record the average mass as M₂.
-
The total mass of the contaminant is (M₂ - M₁).
-
-
Cleaning Process:
-
Divide the contaminated coupons into two groups: one for the benchmark solvent and one for Solvent Candidate X.
-
Immerse the coupons for the first group into a beaker containing the benchmark solvent and place it in the ultrasonic bath for a set time (e.g., 5 minutes) at a controlled temperature.
-
Causality: Ultrasonication provides mechanical agitation at a microscopic level, a standard method for evaluating solvent performance in challenging cleaning scenarios.
-
Immediately after sonication, rinse the coupons in a second beaker of fresh, clean benchmark solvent.
-
Repeat the process for the second group of coupons using Solvent Candidate X.
-
-
Drying and Final Mass Measurement (M₃):
-
Dry all cleaned coupons in the convection oven until all solvent has evaporated.
-
Allow them to cool to ambient temperature in a desiccator.
-
Weigh each cleaned, dried coupon. Record the average mass as M₃.
-
-
Calculating Cleaning Efficacy:
-
The mass of the contaminant remaining is (M₃ - M₁).
-
The mass of the contaminant removed is (M₂ - M₃).
-
Cleaning Efficacy (%) = [(M₂ - M₃) / (M₂ - M₁)] * 100
-
Validation Workflow Diagram
Caption: Workflow for the gravimetric validation of a cleaning solvent's efficacy.
Conclusion and Future Outlook
The era of HCFC-122 is drawing to a close, mandated by necessary global environmental protections. For scientists and engineers, this transition presents both a challenge and an opportunity to adopt more sustainable and often more effective technologies. For solvent applications, new-generation HFOs like HFO-1233zd(E) and HFO-1336mzz offer promising performance with vastly superior environmental profiles. In many cases, a shift to not-in-kind technologies like advanced aqueous systems may prove to be the most future-proof solution. For refrigeration, the landscape is shifting towards HFOs, natural refrigerants like CO₂ and hydrocarbons, and various blends tailored to specific needs.
The key to a successful transition lies in a systematic and data-driven approach. By understanding the performance requirements of your application and employing rigorous experimental validation as outlined in this guide, you can confidently select and implement an alternative that is not only compliant with regulations but also enhances the safety, efficiency, and sustainability of your operations.
References
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A Comparative Guide to Modern Fluorinating Agents: Performance, Protocols, and Mechanisms
Introduction: The Indispensable Role of Fluorine and a Clarification on 1,1,1-Trichloro-2,2-difluoroethane
The strategic incorporation of fluorine into molecular architectures is a cornerstone of modern drug discovery and materials science.[1] The unique properties of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development and selection of effective fluorinating agents are of paramount importance to researchers, scientists, and drug development professionals.
This guide provides an in-depth, data-driven comparison of contemporary fluorinating agents. However, it is crucial to first address a common misconception regarding the topic of this guide. This compound (CFC-112a) is a chlorofluorocarbon, historically used as a refrigerant and solvent.[2][3] Due to the strength and stability of its C-F bonds, it is chemically inert under typical synthetic conditions and does not function as a fluorinating agent . A fluorinating agent must be capable of donating a fluorine atom to a substrate; this compound lacks the requisite reactivity for this transformation. This guide will therefore focus on a comparative analysis of established and novel reagents that are actively and effectively employed in fluorination reactions.
The Landscape of Fluorination: A Mechanistic Dichotomy
Modern fluorinating agents can be broadly categorized into two main classes based on their mode of action: nucleophilic and electrophilic.[1] The choice between these two approaches is dictated by the electronic nature of the substrate and the desired regioselectivity of the fluorination.
-
Nucleophilic Fluorinating Agents deliver a fluoride anion (F⁻) to an electrophilic carbon center. These reactions typically proceed via an S(_N)2 or related substitution mechanism.
-
Electrophilic Fluorinating Agents deliver a formal "F⁺" equivalent to a nucleophilic substrate, such as an enolate, an alkene, or an electron-rich aromatic ring.[4]
The following sections will delve into a comparative analysis of key reagents from each class, providing experimental data and procedural insights to guide your selection process.
Deoxofluorination of Alcohols: A Shift Towards Safety and Selectivity
The conversion of alcohols to alkyl fluorides, known as deoxofluorination, is a fundamental transformation in medicinal chemistry. For many years, Diethylaminosulfur Trifluoride (DAST) has been a widely used reagent for this purpose.[5] However, its thermal instability and hazardous nature have prompted the development of safer and more selective alternatives.
Performance Comparison of Deoxofluorinating Agents
| Reagent Class | Reagent | Key Characteristics | Typical Yields (Primary Alcohols) | Typical Yields (Secondary Alcohols) |
| Established | Diethylaminosulfur Trifluoride (DAST) | Versatile, widely used, but thermally unstable and moisture-sensitive.[5][6] | 60-90% | 50-80% |
| Modern | Deoxo-Fluor | More thermally stable than DAST, but still reacts violently with water. | 70-95% | 60-90% |
| Modern | PyFluor | Crystalline solid, enhanced safety, stability, and selectivity; often minimizes elimination side reactions. | 80-99% | 75-95% |
Mechanistic Overview: Deoxofluorination with DAST
The reaction of an alcohol with DAST is thought to proceed through the formation of an alkoxyaminosulfur difluoride intermediate, followed by nucleophilic displacement by fluoride.[7] The pathway can be either S(_N)1 or S(_N)2, depending on the substrate structure.[7]
Caption: Generalized mechanism of alcohol deoxofluorination using DAST.
Electrophilic Fluorination: Precision in Late-Stage Functionalization
Electrophilic fluorinating agents are indispensable for the direct fluorination of carbon nucleophiles. Among the most widely used are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[4] These reagents offer significant advantages in terms of safety and handling compared to elemental fluorine.[8]
Comparative Profile of Electrophilic Fluorinating Agents
| Feature | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® |
| Reactivity | Mild to moderate electrophilicity.[9] | Highly reactive electrophile.[10] |
| Form | Crystalline solid. | Colorless salt.[11] |
| Solubility | Soluble in many organic solvents. | Soluble in water and some organic solvents.[11] |
| Substrate Scope | Enolates, silyl enol ethers, electron-rich aromatics, carbanions.[12] | Alkenes, enol ethers, aromatics, organometallics.[4] |
| Safety | Stable, easy to handle solid.[12] | Non-toxic, air and water tolerant.[10] |
Mechanistic Considerations in Electrophilic Fluorination
The precise mechanism of electrophilic fluorination is still a subject of debate and may be substrate-dependent.[4] It is generally considered to proceed via either a direct S(_N)2 attack of the nucleophile on the fluorine atom or a single-electron transfer (SET) pathway.[11]
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A Comparative Environmental Impact Assessment: 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) vs. Newer Refrigerants
This guide provides a detailed technical comparison of the environmental impact of the hydrochlorofluorocarbon (HCFC) refrigerant 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) against modern alternatives, including hydrofluoroolefins (HFOs) and natural refrigerants. Designed for researchers, scientists, and professionals in drug development and other technical fields, this document synthesizes key environmental metrics, outlines the experimental methodologies used to determine them, and offers insights into the scientific rationale driving the global transition to more sustainable cooling technologies.
Introduction: The Imperative for Refrigerant Evolution
The development of synthetic refrigerants in the 20th century was a technological triumph, enabling widespread refrigeration and air conditioning. However, the first generations of these compounds, notably chlorofluorocarbons (CFCs) and later HCFCs, were found to have severe environmental consequences. Their chemical stability allowed them to reach the stratosphere, where they release chlorine and bromine atoms that catalytically destroy the ozone layer.[1][2] This discovery led to the landmark Montreal Protocol, an international treaty designed to phase out these ozone-depleting substances (ODS).[3]
HCFCs, such as HCFC-122, were introduced as transitional substitutes for CFCs because they have a much lower, though not zero, potential to deplete ozone.[1][2][4] Concurrently, the contribution of these substances to global warming became a major concern. This guide provides an objective, data-driven assessment of HCFC-122's environmental profile in contrast to the newer refrigerants that have been engineered to address these critical environmental challenges.
Foundational Environmental Metrics: ODP and GWP
The environmental impact of a refrigerant is primarily quantified by two internationally recognized metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
-
Ozone Depletion Potential (ODP): This is a relative index of a substance's ability to cause ozone degradation. It is benchmarked against trichlorofluoromethane (CFC-11), which is assigned a reference ODP of 1.0.[1][4] The presence of chlorine or bromine in a molecule is the primary determinant of its ODP; substances without these halogens, such as hydrofluorocarbons (HFCs) and HFOs, have an ODP of zero.[1][4]
-
Global Warming Potential (GWP): This metric compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂), which has a GWP of 1.[1][5][6] GWP is typically calculated over a 100-year time horizon and accounts for both the infrared radiation absorption efficiency of the molecule and its atmospheric lifetime.[7]
Comparative Data Analysis
The following table summarizes the key environmental metrics for HCFC-122 and a selection of newer-generation refrigerants. The data clearly illustrates the significant environmental advantages of modern alternatives.
| Refrigerant | Chemical Formula | Class | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| HCFC-122 | C₂HCl₃F₂ | HCFC | 0.02 - 0.08[1][8] | 59[1] |
| HFC-134a | CH₂FCF₃ | HFC | 0[4] | 1,430[7] |
| HFO-1234yf | C₃H₂F₄ | HFO | 0[9] | <1[10] |
| HFO-1234ze(E) | C₃H₂F₄ | HFO | 0[9] | <1[10] |
| R-717 (Ammonia) | NH₃ | Natural | 0[11][12] | 0[11][12] |
| R-744 (CO₂) | CO₂ | Natural | 0[12] | 1[12] |
Analysis: HCFC-122, as a Class II ODS, possesses a tangible ODP due to its chlorine content.[1] While its GWP is relatively low compared to many HFCs, it is still a contributor to climate change. The HFCs that followed, like HFC-134a, successfully eliminated the ozone depletion threat but introduced a significant global warming problem, with GWP values often thousands of times that of CO₂.[9][13]
The newest generation of synthetic refrigerants, HFOs, represent a major advancement. They have zero ODP and extremely low GWP values.[9][13] However, it is crucial for researchers to be aware of ongoing studies into their atmospheric breakdown products. Some HFOs can degrade to form trifluoroacetic acid (TFA), a persistent substance that can accumulate in aquatic environments.[3][14] Natural refrigerants like ammonia and carbon dioxide are considered among the most sustainable long-term solutions, offering negligible ODP and GWP.[15][[“]] Their adoption, however, requires careful engineering to manage challenges such as toxicity (ammonia) and high operating pressures (CO₂).[12][17]
Experimental Protocols for Environmental Impact Assessment
The determination of ODP and GWP values is a rigorous process that combines precise laboratory measurements with complex computational modeling. The causality behind these protocols is to simulate the atmospheric fate and radiative properties of a given molecule.
Protocol for Determining Ozone Depletion Potential (ODP)
The ODP of a compound is not measured directly but is calculated based on its chemical properties and atmospheric lifetime.
Objective: To quantify the parameters necessary to model the stratospheric ozone impact of a substance relative to CFC-11.
Methodology:
-
Atmospheric Lifetime Determination:
-
Measure the rate constant of the reaction between the test compound and hydroxyl (OH) radicals, which is the primary removal mechanism in the troposphere.[4][18] This is often done using laser flash photolysis to generate OH radicals and a sensitive detection method like laser-induced fluorescence to monitor their decay in the presence of the test compound.
-
For compounds that are resistant to OH attack, measure their ultraviolet (UV) absorption cross-sections at wavelengths relevant to stratospheric photolysis.
-
-
Chlorine/Bromine Release Factor:
-
Determine the number of chlorine or bromine atoms in the molecule.
-
Model the photodissociation pathways in the stratosphere to calculate the efficiency of halogen atom release upon breakdown.
-
-
Computational Atmospheric Modeling:
-
Integrate the measured atmospheric lifetime and halogen release data into 2D or 3D global atmospheric chemistry models.[18][19]
-
The models simulate the transport of the substance into the stratosphere and its subsequent chemical reactions that lead to ozone destruction.
-
The total calculated global ozone loss per unit mass of the substance is then divided by the calculated ozone loss from an equivalent mass of CFC-11 to yield the ODP.[4][19]
-
Caption: Experimental and computational workflow for GWP determination.
Conclusion: A Mandate for Sustainable Chemistry
The scientific data presents a clear verdict: newer refrigerants, particularly HFOs and natural refrigerants, offer profound environmental benefits over older HCFCs like this compound. They effectively address the dual crises of ozone depletion and global warming. For the scientific community, the choice of refrigerant is no longer a peripheral detail but a core component of sustainable laboratory and industrial practice. While performance and safety remain critical selection criteria,[20] the environmental impact, as quantified by ODP and GWP, must be a primary consideration. The continued evolution of refrigerant technology, guided by rigorous experimental validation and a precautionary approach to potential secondary environmental impacts, is essential for mitigating climate change and protecting the stratospheric ozone layer for future generations.
References
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- Parker & Sons. (n.d.). The Real Impact of Refrigerants on Environment: Facts & Solutions. [Link]
- Unknown. (2025). UNSW Study Reveals HFO Refrigerants Can Break Down into Greenhouse Pollutants. [Link]
- Environmental Investigation Agency. (2020). New family of synthetic refrigerant gases poses potential dangers to human health and the environment. [Link]
- HVAC&R News. (2025). Report highlights hidden impacts of HFOs. [Link]
- Consensus. (n.d.). Impact of natural refrigerants on environmental sustainability. [Link]
- Ozone Secretariat. (n.d.).
- HVAC Insider. (n.d.).
- Berg Industrial Service. (n.d.). Natural Refrigerants are Changing the World. [Link]
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Benchmarking the reactivity of 1,1,1-Trichloro-2,2-difluoroethane against similar compounds
Introduction: Beyond the Formula - Defining Reactivity in Halocarbons
In the landscape of chemical synthesis and atmospheric science, understanding the reactivity of halogenated ethanes is paramount. These compounds, historically vital as refrigerants, solvents, and blowing agents, possess a spectrum of chemical behaviors dictated by their molecular structure. This guide provides a detailed benchmark of the reactivity of 1,1,1-Trichloro-2,2-difluoroethane (designated here as HCFC-122a), a hydrochlorofluorocarbon (HCFC).
The central objective is to move beyond simple property listings and delve into the causal factors governing its chemical behavior. We will compare HCFC-122a against structurally similar yet critically different compounds: the legacy chlorofluorocarbons (CFCs) CFC-11 and CFC-12 , and its fellow HCFCs, HCFC-123 and HCFC-124 . This comparison is not merely academic; it is fundamental to understanding their environmental impact—specifically ozone depletion and global warming potentials—and their stability and interaction in chemical processes. The presence or absence of a hydrogen atom and the balance of chlorine versus fluorine are the pivotal factors that define their fate and function.
Molecular Structure: The Architectural Basis of Reactivity
The reactivity of a haloethane is predetermined by its molecular architecture—specifically, the types of covalent bonds it contains and their respective strengths. The structure of HCFC-122a is CF2H-CCl3. This arrangement immediately presents several key features:
-
A Carbon-Hydrogen (C-H) Bond: This is the defining feature of an HCFC. The C-H bond is the molecule's "Achilles' heel" in the troposphere, making it susceptible to attack by hydroxyl radicals (•OH).[1]
-
Three Carbon-Chlorine (C-Cl) Bonds: These bonds are significantly weaker than C-F bonds and are susceptible to cleavage, particularly by ultraviolet radiation.[2]
-
Two Carbon-Fluorine (C-F) Bonds: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol (approx. 544 kJ/mol).[3] This bond imparts significant chemical and thermal stability to the molecule.
-
A Sterically Hindered CCl3 Group: The three chlorine atoms on a single carbon create significant steric hindrance, which can impede certain reaction mechanisms, such as bimolecular nucleophilic substitution (SN2).
The fundamental difference in bond dissociation energies is the primary determinant of reactivity. High-energy UV light in the stratosphere has sufficient energy to break the C-Cl bond (BDE ≈ 330 kJ/mol) but not the much stronger C-F bond (BDE ≈ 485 kJ/mol).[2][4] The C-H bond (BDE ≈ 413 kJ/mol) is susceptible to abstraction by highly reactive radicals.
Caption: Molecular structure of HCFC-122a highlighting bond types and relative reactivity.
Comparative Reactivity Analysis
Atmospheric Reactivity: The Decisive Role of the C-H Bond
The single most important distinction in reactivity between CFCs and HCFCs occurs in the Earth's atmosphere.
-
CFCs (CFC-11, CFC-12): Lacking any C-H bonds, these compounds are exceptionally stable and inert in the troposphere (the lower atmosphere).[1][5] They are not broken down by common oxidants like the hydroxyl radical. Their long atmospheric lifetimes (decades to over a century) allow them to be transported to the stratosphere.[6] Once in the stratosphere, intense UV radiation cleaves the weaker C-Cl bonds, releasing chlorine radicals (Cl•) that catalytically destroy the ozone layer.[7]
-
HCFCs (HCFC-122a, HCFC-123, HCFC-124): The presence of a C-H bond provides a reactive site for attack by hydroxyl radicals, which are naturally present in the troposphere.[8] This reaction initiates the decomposition of the molecule long before it can reach the stratosphere.
Reaction: CF2H-CCl3 + •OH → •CF2-CCl3 + H2O
This tropospheric degradation mechanism dramatically shortens the atmospheric lifetimes of HCFCs compared to CFCs, thereby significantly reducing their Ozone Depletion Potential (ODP).[9][10] While some HCFC molecules may still reach the stratosphere, the vast majority are destroyed in the lower atmosphere.
Nucleophilic Substitution
Nucleophilic substitution involves a nucleophile attacking an electrophilic carbon atom and displacing a leaving group. In haloalkanes, the halogen atom acts as the leaving group.
The reactivity of HCFC-122a towards nucleophiles is centered on the CCl3 group. However, this site is sterically hindered, making it a poor substrate for a concerted SN2 reaction, which requires backside attack.[11] The reaction rate would be significantly slower compared to a less hindered primary haloalkane. The reactivity would be more comparable to other tertiary-like structures. In comparison, the chlorine in CFC-11 (CCl3F) is also on a sterically crowded carbon, suggesting similarly low reactivity towards SN2 mechanisms.
Under conditions favoring an SN1 mechanism (e.g., with a polar, protic solvent and a weak nucleophile), reactivity would depend on the stability of the resulting carbocation. The electron-withdrawing nature of the adjacent CF2H group would destabilize a potential +CCl2 cation, making an SN1 pathway unlikely as well.
Thermal Stability and Decomposition
Like most chlorofluorocarbons, HCFC-122a is thermally stable under normal conditions. However, at elevated temperatures (e.g., during incineration), decomposition occurs. The thermal degradation of these compounds can produce smaller, hazardous by-products, including hydrochloric acid (HCl), hydrofluoric acid (HF), and highly toxic carbonyl halides such as phosgene (COCl2).[12] The complete destruction of CFCs and HCFCs requires carefully controlled high-temperature incineration (typically >1000 K) to ensure conversion to less harmful products and prevent the release of toxic intermediates.[12][13]
Reactivity with Metals
A notable characteristic of many chlorinated hydrocarbons is their incompatibility with chemically active metals, such as alkali metals (sodium, potassium) and freshly abraded or powdered aluminum, magnesium, and zinc.[14] These combinations can lead to vigorous or even explosive exothermic reactions, particularly under pressure or at elevated temperatures. This is a critical safety consideration in industrial settings where these compounds might be used as cleaning solvents or heat transfer fluids.
Quantitative Data Summary
The following table summarizes key environmental and physical properties, providing a quantitative basis for comparing the reactivity and impact of these compounds. The Ozone Depletion Potential (ODP) is relative to CFC-11 (ODP = 1.0), and the Global Warming Potential (GWP) is for a 100-year time horizon relative to CO₂ (GWP = 1.0).[8][15][16]
| Compound | Chemical Formula | Atmospheric Lifetime (years) | ODP | GWP (100-yr) | Primary Atmospheric Fate |
| HCFC-122a | C₂HCl₃F₂ | Low | 0.02 - 0.08 | ~59 | Tropospheric •OH Attack |
| CFC-11 | CCl₃F | 45 | 1.0 | 4660 | Stratospheric Photolysis |
| CFC-12 | CCl₂F₂ | 102 | 1.0 | 10200 | Stratospheric Photolysis |
| HCFC-123 | CHCl₂CF₃ | 1.3 | 0.01 - 0.02 | 79 | Tropospheric •OH Attack |
| HCFC-124 | CHClFCF₃ | 5.9 | ~0.022 | 527 | Tropospheric •OH Attack |
Experimental Protocols for Reactivity Benchmarking
To empirically benchmark the reactivity of HCFC-122a, standardized, self-validating protocols are essential. Below are two detailed methodologies.
Protocol 1: Tropospheric Lifetime Assessment via Relative Rate Measurement
Objective: To determine the rate constant for the reaction of HCFC-122a with hydroxyl (•OH) radicals, relative to a reference compound, to estimate its atmospheric lifetime.
Causality: The primary atmospheric sink for HCFCs is reaction with •OH radicals.[1] By comparing its reaction rate to a compound with a well-known rate constant and atmospheric lifetime (e.g., HCFC-22), we can accurately predict its environmental persistence. Competition kinetics provides a robust method that is less sensitive to absolute radical concentrations.
Caption: Workflow for determining the atmospheric reaction rate constant of HCFC-122a.
Methodology:
-
Chamber Preparation: Utilize a temperature-controlled environmental (smog) chamber made of FEP Teflon film. Ensure the chamber is clean by flushing with zero air and verifying baseline purity via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reactant Introduction: Inject known concentrations (in the parts-per-billion range) of HCFC-122a and the reference compound (e.g., HCFC-22) into the chamber. Allow concentrations to stabilize.
-
Initiation of Reaction: Introduce an •OH radical precursor, typically hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), into the chamber. Initiate the reaction by irradiating the chamber with UV lamps that photolyze the precursor to generate •OH radicals.
-
Concentration Monitoring: At regular time intervals (e.g., every 5 minutes), draw a sample from the chamber and analyze the concentrations of both HCFC-122a and the reference compound using a pre-calibrated GC-MS.
-
Data Analysis:
-
The decay of both compounds follows pseudo-first-order kinetics.
-
A plot of ln([HCFC-122a]t₀ / [HCFC-122a]t) versus ln([Reference]t₀ / [Reference]t) will yield a straight line.
-
The slope of this line is equal to the ratio of the rate constants, k_HCFC-122a / k_Reference.
-
-
Validation: The experiment should be repeated at different temperatures to determine the Arrhenius parameters. The linearity of the plot (R² > 0.98) serves as an internal validation of the competition kinetics.
Protocol 2: Benchmarking Nucleophilic Substitution Rate
Objective: To compare the relative reactivity of the C-Cl bonds in HCFC-122a against other chloroalkanes in a substitution reaction.
Causality: The Finkelstein reaction (halide exchange) is a classic SN2 reaction sensitive to substrate structure and leaving group ability. By reacting HCFC-122a with sodium iodide in acetone and monitoring iodide consumption or product formation, we can quantify the susceptibility of its C-Cl bonds to nucleophilic attack and compare it to less sterically hindered compounds.
Methodology:
-
Reagent Preparation: Prepare standardized solutions of HCFC-122a, a reference compound (e.g., 2-chloropropane), and sodium iodide (NaI) in anhydrous acetone.
-
Reaction Setup: In a series of temperature-controlled reaction vessels, mix the haloalkane solution with the NaI solution to initiate the reaction. The reaction is R-Cl + I⁻ → R-I + Cl⁻. The resulting NaCl is insoluble in acetone and will precipitate, which can be used to monitor progress.
-
Kinetic Monitoring: At specified time intervals, take an aliquot from each reaction vessel and quench the reaction (e.g., by diluting in a cold solvent).
-
Analysis: Determine the concentration of the remaining iodide ion (I⁻) in the quenched aliquot via titration with a standardized silver nitrate (AgNO₃) solution.
-
Data Processing:
-
Calculate the rate of reaction for both HCFC-122a and the reference compound under identical conditions.
-
Plot concentration versus time and determine the initial reaction rates.
-
The ratio of the rates provides a quantitative benchmark of the relative SN2 reactivity.
-
-
Validation: A control reaction without any haloalkane should be run to ensure no background consumption of iodide. The experiment should be run in triplicate to ensure reproducibility.
Conclusion
The reactivity of this compound (HCFC-122a) is a study in contrasts, governed by the unique interplay of its C-H, C-Cl, and C-F bonds.
-
Dominant Reactivity Pathway: Its most significant chemical characteristic is the presence of a C-H bond, which makes it susceptible to degradation in the troposphere by hydroxyl radicals. This single feature places it in a different class of environmental impact from CFCs, resulting in a much shorter atmospheric lifetime and a correspondingly lower Ozone Depletion Potential.
-
Chemical Stability: The strong C-F bonds and the sterically shielded CCl3 group confer considerable stability against many forms of chemical attack, particularly SN2 nucleophilic substitution.
-
Comparative Benchmark: Compared to CFC-11 and CFC-12, HCFC-122a is significantly more reactive in the troposphere and thus less harmful to the ozone layer. Its reactivity profile is more aligned with fellow HCFCs like HCFC-123 and HCFC-124, though differences in steric hindrance and the number of C-H vs. C-Cl bonds will create subtle variations in their specific reaction rates and industrial utility.
Ultimately, the benchmarking of HCFC-122a underscores a core principle in modern chemistry: molecular structure is the ultimate determinant of function, reactivity, and environmental fate.
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A Comparative Toxicological Assessment of 1,1,1-Trichloro-2,2-difluoroethane Isomers (HCFC-122)
Introduction
Hydrochlorofluorocarbons (HCFCs) were once heralded as a transitional solution in the phasing out of ozone-depleting chlorofluorocarbons (CFCs). Their reduced atmospheric lifetimes suggested a lesser environmental impact.[1] However, the toxicological profile of many of these compounds, including the isomers of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122), remains a subject of scientific scrutiny. This guide provides a comparative analysis of the known toxicological effects of the two primary isomers: 1,1,2-Trichloro-1,2-difluoroethane (HCFC-122a) and this compound (HCFC-122b).
The structural differences between these isomers, though subtle, can significantly influence their metabolic pathways and, consequently, their toxicological outcomes. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the available data, detailed experimental protocols for toxicological assessment, and an exploration of the potential mechanisms of toxicity. It is imperative to note that while data on some HCFCs is extensive, specific comparative studies on the HCFC-122 isomers are limited. Therefore, this guide will also draw upon data from structurally analogous compounds to provide a more complete, albeit inferred, toxicological picture.
Physicochemical Properties of HCFC-122 Isomers
A fundamental understanding of the physicochemical properties of HCFC-122a and HCFC-122b is essential for interpreting their toxicological data. These properties influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | HCFC-122a (1,1,2-Trichloro-1,2-difluoroethane) | HCFC-122b (this compound) |
| CAS Number | 354-15-4 | 354-12-1 |
| Molecular Formula | C2HCl3F2 | C2HCl3F2 |
| Molecular Weight | 169.38 g/mol | 169.38 g/mol |
| Boiling Point | 72.2 °C | 71.6 °C |
| Vapor Pressure | 13.3 kPa at 20 °C | 13.9 kPa at 20 °C |
| Water Solubility | 350 mg/L at 25 °C | 400 mg/L at 25 °C |
Comparative Toxicology
A direct, side-by-side toxicological comparison of HCFC-122a and HCFC-122b is hampered by a lack of specific studies. However, by examining the available data for each isomer and for a substance referred to as "HCFC-122" (which may be a mixture or one of the isomers), we can construct a comparative overview.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance.
A study on HCFC-122a reported an oral LD50 (the dose lethal to 50% of the test population) of 7800 mg/kg in rats . This value suggests a relatively low order of acute oral toxicity.
Data for HCFC-122b is less direct. However, studies on the structurally similar 1,1,1-trichloroethane indicate that it also has a low acute oral toxicity, with LD50 values in rats reported to be between 10,300 and 12,300 mg/kg[2].
Inhalation Toxicity
Inhalation is a primary route of exposure for volatile compounds like HCFCs. A 2-week inhalation study was conducted on a substance identified as HCFC-122 . In this study, rats were exposed to concentrations of 0, 170, 540, and 2200 ppm for 6 hours/day, 5 days/week. The study found no exposure-related mortality. However, at 2200 ppm, there was a significant decrease in body weight. Effects on the liver, including increased relative liver weights and hepatocellular hypertrophy, were observed at all exposure levels, indicating that the liver is a target organ for HCFC-122 toxicity. A no-observable-effect level (NOEL) could not be established in this study. It is crucial to determine the exact isomeric composition of the "HCFC-122" used in this study to accurately attribute these findings.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. The bacterial reverse mutation assay, or Ames test, is a widely used initial screening tool for mutagenic potential.
Currently, there is a lack of publicly available Ames test data specifically for HCFC-122a and HCFC-122b . However, some HCFCs have been shown to be mutagenic in the Ames test[3]. For instance, the structurally related HCFC-123 has been reported to be non-mutagenic in the Ames test[4]. Given the structural similarities, it is plausible that the HCFC-122 isomers may also exhibit low mutagenic potential, but this requires experimental verification.
Carcinogenicity
Long-term carcinogenicity bioassays are essential for evaluating the cancer-causing potential of a chemical.
As with genotoxicity, there is a paucity of specific carcinogenicity data for HCFC-122a and HCFC-122b . Carcinogenicity studies on the analogous compound 1,1,2-trichloroethane have shown evidence of carcinogenicity in mice, causing hepatocellular carcinomas and adrenal pheochromocytomas[5][6][7]. Conversely, studies on 1,1,1-trichloroethane have not provided conclusive evidence of carcinogenicity in animals[8]. These conflicting findings for structurally similar compounds highlight the importance of conducting specific carcinogenicity bioassays on the HCFC-122 isomers to accurately assess their carcinogenic risk.
Mechanisms of Toxicity
The toxicity of halogenated hydrocarbons is often linked to their metabolism, which can lead to the formation of reactive intermediates.
The metabolism of HCFCs is primarily mediated by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform[9]. This process can generate reactive acyl halides, such as trichloroacetyl chloride, and phosgene. These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity. Furthermore, the metabolic process can induce oxidative stress and lipid peroxidation, contributing to cytotoxicity, particularly in the liver, which is the primary site of metabolism.
The differential arrangement of chlorine and fluorine atoms in HCFC-122a and HCFC-122b may influence their susceptibility to metabolic activation. The C-H bond in HCFC-122a is adjacent to two chlorine atoms, while in HCFC-122b, it is adjacent to two fluorine atoms. This difference in the chemical environment could affect the rate and products of metabolism, potentially leading to different toxicological profiles.
Experimental Methodologies
To ensure the reliability and comparability of toxicological data, standardized experimental protocols are employed. The following sections detail the methodologies for key acute toxicity and genotoxicity assays, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to assess the acute oral toxicity of a substance with a reduced number of animals and minimized suffering compared to traditional LD50 tests.[1][10][11][12][13]
Principle: The test involves the administration of the substance at a series of fixed dose levels. The primary endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.
Experimental Workflow:
Step-by-Step Protocol:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.
-
Sighting Study: A preliminary study is conducted with a single animal per dose level to determine the appropriate starting dose for the main study.
-
Dosing: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g body weight.
-
Main Study: A group of 5 animals is dosed at the selected starting dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Adjustment: Based on the outcome of the first group, subsequent groups may be dosed at a higher or lower fixed dose level until evident toxicity is observed or the highest dose level is reached without significant effects.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Acute Inhalation Toxicity (OECD 403)
This guideline is used to assess the health hazards of a substance upon a single, short-term inhalation exposure.[4][5][6][8][14]
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (typically 4 hours). The primary endpoint is the determination of the median lethal concentration (LC50).
Experimental Workflow:
Step-by-Step Protocol:
-
Animal Selection: Healthy, young adult rats are used.
-
Exposure System: A dynamic inhalation exposure system is used to ensure a stable and uniform concentration of the test substance.
-
Concentration Setting: At least three exposure concentrations are typically used, with the aim of bracketing the LC50.
-
Exposure: Animals are exposed for a fixed period, usually 4 hours.
-
Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded regularly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LC50 is calculated using appropriate statistical methods.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[7][15][16][17][18]
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to induce reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.
Experimental Workflow:
Step-by-Step Protocol:
-
Tester Strains: A set of at least five tester strains of S. typhimurium and/or E. coli are used to detect different types of mutations.
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure: The bacteria are exposed to a range of concentrations of the test substance. Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
Incubation: The treated plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background rate.
Discussion and Conclusion
The available toxicological data for the isomers of this compound, HCFC-122a and HCFC-122b, are limited, precluding a definitive comparative assessment. The acute oral toxicity of HCFC-122a appears to be low. Inhalation of "HCFC-122" (isomer unspecified) indicates that the liver is a primary target organ. Crucially, there is a significant data gap regarding the genotoxicity and carcinogenicity of these isomers.
Given the evidence of carcinogenicity for the structurally similar 1,1,2-trichloroethane, and the general concern for the toxicity of halogenated hydrocarbons, further investigation into the long-term health effects of HCFC-122a and HCFC-122b is warranted. The potential for metabolism-induced toxicity underscores the need for detailed toxicokinetic studies to understand the metabolic pathways and the formation of reactive intermediates for each isomer.
Researchers and professionals in drug development and chemical safety assessment should exercise caution when handling these compounds. The provided experimental protocols, based on OECD guidelines, offer a robust framework for generating the necessary toxicological data to perform a comprehensive risk assessment. Until such data becomes available, a precautionary approach should be adopted, assuming a toxicological profile that may include hepatotoxicity and potential carcinogenicity.
References
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Comparative Guide to the Structural Confirmation of 1,1,1-Trichloro-2,2-difluoroethane Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reaction products is paramount for ensuring the efficacy, safety, and novelty of synthesized compounds. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structures of products derived from the reactions of 1,1,1-trichloro-2,2-difluoroethane (CFC-122). By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for navigating the complexities of halogenated hydrocarbon analysis.
Introduction: The Reactivity Landscape of this compound
This compound is a versatile starting material that can undergo various transformations, primarily centered around dehalogenation, dehydrohalogenation, and reduction. The specific reaction conditions employed dictate the nature of the resulting products, which can range from unsaturated alkenes to partially halogenated alkanes. Understanding the expected outcomes of these reactions is the first step in a robust analytical workflow.
Common Reaction Pathways:
-
Dehalogenation: Typically achieved using reducing agents like zinc, this reaction involves the removal of two halogen atoms from adjacent carbons to form an alkene.
-
Dehydrohalogenation: This elimination reaction, often base-catalyzed, removes a hydrogen and a halogen atom to yield an alkene.
-
Catalytic Reduction (Hydrodechlorination): In the presence of a catalyst and a hydrogen source, chlorine atoms can be selectively replaced with hydrogen atoms.
This guide will focus on the products of these key reactions and provide a comparative analysis of the techniques used for their structural confirmation.
Core Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is essential for the unambiguous identification of halogenated organic compounds. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Fourier-Transform Infrared (FTIR) spectroscopy.
Workflow for Product Analysis
The logical flow for analyzing the reaction mixture of this compound is outlined below. This systematic approach ensures comprehensive data acquisition for confident structural assignment.
Caption: A typical experimental workflow for the analysis of this compound reaction products.
Comparative Analysis of Reaction Products and Their Spectroscopic Signatures
This section details the expected products from different reactions of this compound and provides a comparative table of their key analytical data.
Reaction Schemes
1. Dehalogenation with Zinc:
The reaction of this compound with zinc dust in a suitable solvent like methanol or ethanol is expected to yield 1,1-dichloro-2,2-difluoroethene.
CCl₃-CHF₂ + Zn → CCl₂=CF₂ + ZnCl₂
2. Catalytic Hydrodechlorination:
Selective hydrodechlorination can lead to various products depending on the catalyst and reaction conditions. For instance, using a palladium-based catalyst could potentially yield 1,2-dichloro-1,1-difluoroethane.
CCl₃-CHF₂ + H₂ (catalyst) → CHCl₂-CHF₂ + HCl
Table 1: Comparison of Spectroscopic Data for Potential Reaction Products
| Compound | Structure | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | ¹⁹F NMR Chemical Shift (ppm, ref. CFCl₃) | Key FTIR Absorptions (cm⁻¹) |
| This compound (Starting Material) | CCl₃-CHF₂ | 169.38 | 133, 135, 99, 101 | -70 to -80 (CHF₂) | C-H stretch (~3000), C-F stretch (~1100-1300), C-Cl stretch (~700-800) |
| 1,1-Dichloro-2,2-difluoroethene | CCl₂=CF₂ | 132.92 | 132, 134, 97, 99 | Not applicable | C=C stretch (~1650), C-F stretch (~1200-1350), C-Cl stretch (~800-900) |
| 1,2-Dichloro-1,1-difluoroethane | CHCl₂-CHF₂ | 134.94 | 99, 101, 64, 66 | Not applicable | C-H stretch (~2980), C-F stretch (~1100-1300), C-Cl stretch (~700-800) |
| 1-Chloro-2,2-difluoroethene | CHCl=CF₂ | 98.48 | 98, 100, 63, 65 | Not applicable | C=C stretch (~1670), C-H stretch (~3100), C-F stretch (~1200-1350), C-Cl stretch (~850) |
Experimental Protocols
General Protocol for GC-MS Analysis of Halogenated Ethanes
Objective: To separate and identify the volatile components of the reaction mixture.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8860 GC with 5977B MSD).
Procedure:
-
Sample Preparation:
-
If the reaction mixture is a liquid, dilute a small aliquot (e.g., 10 µL) in a volatile solvent like dichloromethane (1 mL) in a sealed GC vial.
-
If the product is a gas, use a gas-tight syringe to sample the headspace of the reaction vessel or a collection bag.
-
-
GC Conditions:
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.
-
Column: Agilent J&W DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C for 5 minutes, ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) for initial identification.
-
Confirm identity by comparing retention times and mass spectra with authentic standards if available.
-
Protocol for NMR Sample Preparation of Volatile Organic Compounds
Objective: To prepare a sufficiently concentrated and pure sample for NMR analysis.
Materials: Deuterated solvent (e.g., CDCl₃), NMR tube, Pasteur pipette, glass wool.
Procedure:
-
Sample Isolation:
-
For volatile liquid products, carefully evaporate the reaction solvent under a gentle stream of nitrogen.
-
Alternatively, for very volatile compounds, a cold trap can be used to collect the product.
-
-
Sample Dissolution:
-
Dissolve the isolated product (typically 5-20 mg for ¹H NMR, and more for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated solvent.
-
-
Filtration:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent evaporation and label it clearly.
-
General Protocol for Gas-Phase FTIR Analysis
Objective: To identify the functional groups present in the gaseous products.
Instrumentation: FTIR spectrometer equipped with a gas cell.
Procedure:
-
Background Spectrum:
-
Evacuate the gas cell and fill it with dry nitrogen or argon to acquire a background spectrum.
-
-
Sample Introduction:
-
Evacuate the gas cell again and introduce the gaseous sample from the reaction headspace or a collection bag to a desired pressure.
-
-
Data Acquisition:
-
Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups such as C-H, C=C, C-F, and C-Cl.
-
Compare the obtained spectrum with reference gas-phase FTIR spectra.
-
Comparative Synthesis Routes
To provide a comprehensive comparison, it is valuable to consider alternative synthetic pathways to the same or similar products.
Alternative Synthesis of 1-Chloro-2,2-difluoroethene:
An alternative route to 1-chloro-2,2-difluoroethene involves the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane. This provides a different starting material and reaction type to achieve a similar product, allowing for a comparison of yield, purity, and cost-effectiveness.
CHCl₂-CHF₂ + base → CHCl=CF₂ + base·HCl
Safety and Handling Precautions
Working with halogenated hydrocarbons requires strict adherence to safety protocols due to their potential toxicity and environmental impact.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Handling of Gaseous Products: When handling gaseous products, ensure that the system is leak-tight to prevent inhalation exposure. Use appropriate gas handling equipment.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in designated containers.
-
Toxicity: Many chlorofluorocarbons and their derivatives can have narcotic effects at high concentrations and may cause respiratory irritation. Some are also suspected carcinogens. Consult the Safety Data Sheet (SDS) for each specific compound before use.
Conclusion
The structural confirmation of reaction products from this compound necessitates a synergistic application of modern analytical techniques. GC-MS provides the initial separation and identification, which is then rigorously confirmed and detailed by multinuclear NMR spectroscopy. FTIR spectroscopy offers complementary information on the functional groups present. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately characterize their synthesized compounds, thereby upholding the principles of scientific integrity and advancing their research and development endeavors.
References
Evaluating the Cost-Effectiveness of 1,1,1-Trichloro-2,2-difluoroethane in Synthesis: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on Trifluoromethylation Strategies in Drug Development
The introduction of a trifluoromethyl (–CF3) group into a molecular scaffold is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile. Consequently, the development of efficient and cost-effective trifluoromethylation methods is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth technical comparison of various approaches to trifluoromethylation, with a special focus on evaluating the viability of using 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122) as a reagent. While historically some chlorofluorocarbons found niche applications in synthesis, this analysis will demonstrate that for trifluoromethylation, modern reagents and methodologies offer superior performance, cost-effectiveness, and environmental sustainability.
The Unsuitability of this compound (HCFC-122) in Modern Synthesis
This compound, also known as HCFC-122, is a hydrochlorofluorocarbon primarily designed and used as a refrigerant and foam blowing agent.[1] Its consideration as a potential reagent in chemical synthesis is hampered by several critical factors:
-
Environmental Regulations and Phase-Out: HCFCs are recognized as ozone-depleting substances and are being phased out globally under the Montreal Protocol.[1][2] This regulatory landscape makes long-term reliance on HCFC-122 for any application, including chemical synthesis, untenable and economically risky.
-
Lack of Documented Synthetic Utility: Extensive searches of the scientific and patent literature reveal a significant absence of this compound being used as a reagent for trifluoromethylation or other common synthetic transformations. Its chemical stability, a desirable trait for a refrigerant, makes it a poor candidate for generating the reactive trifluoromethyl species needed for synthesis under practical conditions.
-
Safety and Handling: While specific toxicity data for HCFC-122 is limited, related halogenated hydrocarbons are known to have potential health hazards.[3] The handling of pressurized gases or volatile liquids in a laboratory setting also requires specialized equipment and procedures.
Given these overwhelming drawbacks, particularly the regulatory phase-out and the lack of established synthetic applications, this compound is not a cost-effective or viable option for trifluoromethylation in a research or industrial setting.
A Comparative Analysis of Modern Trifluoromethylating Agents
The field of trifluoromethylation has evolved significantly, with a range of sophisticated reagents and catalytic systems now available. The choice of method often depends on the specific substrate, the scale of the reaction, and, crucially, the cost of the reagents. Here, we compare three of the most prominent approaches: Togni's reagents, Umemoto's reagents, and copper-catalyzed trifluoromethylation.
| Parameter | Copper-Catalyzed (using CF3SO2Na) | Togni's Reagent II | Umemoto's Reagent |
| Reagent Cost | Low (Sodium trifluoromethanesulfinate is relatively inexpensive)[4][5] | High[6][7] | High |
| Typical Reaction Conditions | Moderate to high temperatures (can be room temperature for some substrates)[8][9] | Mild, often room temperature[10] | Mild, often room temperature[11] |
| Reaction Yields | Good to excellent, but can be substrate-dependent[8][9] | Generally high and reliable for a broad range of substrates[10] | Good to excellent for various nucleophiles[11] |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups[8][12] | Excellent[10] | Good[11] |
| Safety Considerations | Requires handling of copper catalysts, which can be toxic. | Hypervalent iodine reagents are generally stable but should be handled with care.[1] | Can be moisture-sensitive and require careful handling. |
| Environmental Impact | Use of an abundant, less toxic metal (copper). | Stoichiometric use of iodine-based reagents. | Stoichiometric use of sulfur-based reagents. |
In-Depth Look at Prominent Trifluoromethylation Methodologies
Copper-Catalyzed Trifluoromethylation
This method has emerged as a highly attractive option for large-scale synthesis due to the low cost and low toxicity of copper catalysts compared to other transition metals like palladium.[9] A variety of trifluoromethyl sources can be used, with sodium trifluoromethanesulfinate (Langlois' reagent) being a particularly cost-effective choice.[4][5] The reaction typically involves the coupling of an aryl halide or boronic acid with the trifluoromethyl source in the presence of a copper catalyst.[8][12]
Mechanism: The precise mechanism can vary depending on the specific copper catalyst and trifluoromethyl source used. However, a general catalytic cycle involves the formation of a Cu-CF3 species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the copper catalyst.
Figure 1: Simplified catalytic cycle for copper-catalyzed trifluoromethylation of an aryl halide.
Togni's Reagents
Togni's reagents are hypervalent iodine compounds that serve as electrophilic trifluoromethylating agents.[10] They are known for their broad substrate scope and mild reaction conditions, making them a popular choice in academic and discovery research.[1] However, their high cost can be a significant drawback for large-scale applications.[6][7]
Reaction Scheme: Ar-Nu + Togni's Reagent → Ar-CF3 + Byproducts
(Where Ar-Nu is an aryl nucleophile)
Umemoto's Reagents
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic trifluoromethylating agents.[11] They are effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers and β-ketoesters. Similar to Togni's reagents, their cost can be a limiting factor for industrial-scale synthesis.
Reaction Scheme: Nu-H + Umemoto's Reagent → Nu-CF3 + Byproducts
(Where Nu-H is a nucleophilic substrate)
Figure 2: General reaction schemes for different trifluoromethylation methods.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 4-Iodobenzonitrile
This protocol is a representative example of a cost-effective trifluoromethylation reaction suitable for process development.
Materials:
-
4-Iodobenzonitrile
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzonitrile (1.0 mmol), sodium trifluoromethanesulfinate (1.5 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Add anhydrous DMF (3 mL) and toluene (1 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethyl)benzonitrile.
Figure 3: Experimental workflow for the copper-catalyzed trifluoromethylation of 4-iodobenzonitrile.
Conclusion and Future Outlook
While the allure of finding novel applications for existing chemical feedstocks is a driving force in research, a thorough evaluation of cost-effectiveness must encompass not only the price of the starting materials but also factors such as reaction efficiency, safety, and regulatory compliance. In the case of this compound, its environmental impact and the global commitment to its phase-out render it an impractical and non-cost-effective choice for synthetic applications.
For researchers and drug development professionals, the focus should remain on the array of modern trifluoromethylating agents and methodologies. While expensive reagents like those developed by Togni and Umemoto offer significant advantages for small-scale, rapid synthesis in a discovery setting, copper-catalyzed methods present a more economically viable and scalable solution for process development and manufacturing. The continued development of more efficient and environmentally benign catalytic systems will undoubtedly further enhance the cost-effectiveness of introducing the valuable trifluoromethyl group into the next generation of pharmaceuticals and agrochemicals.
References
Please note that this is a curated list of references to support the claims made in this guide.
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry. [Link]
- Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides.
- Insight into trifluoromethylation – experimental electron density for Togni reagent I. PubMed Central. [Link]
- NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters. [Link]
- Allylic trifluoromethane synthesis by trifluoromethyl
- Langlois reagent or Sodium trifluoromethanesulfin
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry. [Link]
- Progress in copper-catalyzed trifluoromethyl
- Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis.
- Copper-catalyzed synthesis of trifluoromethyl-substituted isoxazolines.
- Trifluoromethyl
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
- Togni Reagent II 5g. TeraGenomics. [Link]
- Togni reagent, ≥97%. Ottokemi. [Link]
- sodium trifluoromethanesulfinate (c005b-029889). Cenmed Enterprises. [Link]
- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
- ZJU scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University. [Link]
- Synthesis of 1-chloro-1, 1-difluoroethane.
- Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
- Process for producing 1-chloro-2,2-difluoroethane.
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]
- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
- Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.
- Togni reagent II. Wikipedia. [Link]
- Chlorofluorocarbons - History, Applications, and Ozone Depletion. YouTube. [Link]
- Chlorofluorocarbon. Wikipedia. [Link]
- Historic emissions of fluorotrichloromethane (CFC-11) based on a market survey.
- Chlorofluorocarbon (CFC). Britannica. [Link]
- 2-Cloro-1,1-difluoroetè. Viquipèdia, l'enciclopèdia lliure. [Link]
- Trifluoroacetic acid. Wikipedia. [Link]
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- 11. Umemoto Reagent I - Enamine [enamine.net]
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Unraveling the Reaction Mechanisms of 1,1,1-Trichloro-2,2-difluoroethane: A Comparative Guide to Isotopic Labeling and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of atmospheric chemistry and environmental science, a thorough understanding of the reaction mechanisms of halogenated hydrocarbons is paramount. This guide provides an in-depth technical comparison of isotopic labeling studies against other prevalent methodologies for validating the reaction mechanisms of 1,1,1-Trichloro-2,2-difluoroethane (HCFC-122). As a senior application scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in designing robust experimental strategies.
The Critical Need for Mechanistic Clarity of HCFC-122
This compound (HCFC-122) is a hydrochlorofluorocarbon, a class of compounds that have been used as replacements for chlorofluorocarbons (CFCs).[1][2] While having a lower ozone depletion potential than CFCs, their atmospheric fate, including degradation pathways and the formation of secondary pollutants, remains a significant area of research.[3][4] Elucidating the precise reaction mechanisms is crucial for accurately modeling their environmental impact and developing safer alternatives. The primary atmospheric degradation pathway for HCFCs is initiated by reaction with the hydroxyl radical (OH).[5][6]
Isotopic Labeling: The Gold Standard for Mechanistic Validation
Isotopic labeling is a powerful technique that provides unambiguous evidence for reaction pathways by tracing the fate of specific atoms throughout a chemical transformation.[7][8] By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ²H (Deuterium) for ¹H), researchers can follow the labeled atom's journey from reactant to product, providing definitive insights into bond cleavage and formation steps.
The Causality Behind Isotopic Labeling in HCFC-122 Studies
The atmospheric degradation of HCFC-122 is initiated by the abstraction of its lone hydrogen atom by an OH radical. To validate this, one could synthesize HCFC-122 with the hydrogen atom replaced by deuterium (C₂DCl₃F₂). The kinetic isotope effect (KIE), the ratio of the reaction rate of the non-deuterated compound to the deuterated one (kH/kD), would provide strong evidence for the C-H bond cleavage being the rate-determining step. A significant primary KIE (typically >2) would confirm this initial step.
Furthermore, by labeling the carbon atoms with ¹³C (e.g., ¹³C₂HCl₃F₂), the skeletal rearrangement and fragmentation of the molecule can be tracked. The resulting products can be analyzed using techniques like mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy to identify the positions of the ¹³C atoms, thereby confirming the proposed degradation cascade.[5][9]
Experimental Protocol: A Self-Validating System for Isotopic Labeling of HCFC-122
The following protocol outlines a conceptual framework for an isotopic labeling study on HCFC-122, designed to be a self-validating system.
Objective: To validate the initial C-H bond abstraction by OH radicals and to trace the subsequent degradation pathway of the HCFC-122 carbon backbone.
Materials:
-
This compound (HCFC-122)
-
Deuterated this compound (d-HCFC-122)
-
¹³C-labeled this compound (¹³C₂-HCFC-122)
-
OH radical source (e.g., photolysis of H₂O₂ or O₃/H₂O)
-
Environmental simulation chamber (smog chamber)
-
Fourier-Transform Infrared (FTIR) Spectrometer with a long-path gas cell
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Synthesis of Labeled Compounds: Synthesize d-HCFC-122 and ¹³C₂-HCFC-122 using established synthetic routes. Purity must be confirmed by NMR and GC-MS.
-
Chamber Experiments:
-
Introduce a known concentration of unlabeled HCFC-122 and the OH radical precursor into the smog chamber.
-
Initiate the reaction by photolysis.
-
Monitor the decay of HCFC-122 and the formation of products in real-time using in-situ FTIR spectroscopy.
-
Collect gas samples at various time points for GC-MS analysis to identify and quantify degradation products.
-
-
Kinetic Isotope Effect Study:
-
Repeat the chamber experiment with a mixture of unlabeled HCFC-122 and d-HCFC-122.
-
Measure the relative decay rates of the two isotopologues to determine the KIE.
-
-
¹³C Tracer Study:
-
Conduct a similar chamber experiment using ¹³C₂-HCFC-122.
-
Analyze the product distribution using GC-MS. The mass spectra of the products will show a mass shift corresponding to the number of ¹³C atoms incorporated, allowing for the definitive identification of the carbon backbone's fate.
-
Data Analysis and Validation:
-
The KIE value will validate the C-H bond abstraction as the primary initiation step.
-
The identification of ¹³C-labeled degradation products will confirm the proposed reaction mechanism.
-
The combination of FTIR and GC-MS data provides a cross-validation of the identified products and their formation kinetics.
Visualizing the Proposed Reaction Mechanism
The following diagram illustrates the initial steps of the proposed atmospheric degradation of HCFC-122.
Caption: Initial steps of HCFC-122 atmospheric degradation.
Comparative Analysis: Isotopic Labeling vs. Alternative Methodologies
While isotopic labeling offers unparalleled mechanistic detail, other techniques provide complementary information and can be more practical in certain contexts.
| Methodology | Principle | Strengths | Limitations | Relevance to HCFC-122 |
| Isotopic Labeling | Tracing atoms with stable or radioactive isotopes.[7] | Provides direct, unambiguous evidence of reaction pathways and bond cleavage events. Allows for determination of kinetic isotope effects. | Synthesis of labeled compounds can be complex and expensive. Requires specialized analytical equipment (MS, NMR). | Gold Standard: Essential for definitive validation of the C-H abstraction and subsequent fragmentation pathways. |
| Computational Chemistry | Quantum mechanical calculations to model reaction pathways and transition states.[6][10] | Provides detailed energetic information about reaction intermediates and transition states. Can predict reaction rates and product distributions. | Accuracy is highly dependent on the level of theory and basis set used. Requires experimental validation. | Predictive Power: Useful for predicting potential degradation pathways and guiding experimental design. Can provide insights into the thermochemistry of the reaction. |
| Product Analysis Studies (FTIR & GC-MS) | Identification and quantification of reaction products using spectroscopic and chromatographic techniques.[9][11][12] | Directly identifies the stable end-products of the reaction. Can provide kinetic information on product formation. | Does not directly reveal the reaction mechanism or the structure of transient intermediates. | Essential Component: Provides the "what" of the reaction, which is a crucial piece of the mechanistic puzzle. |
| Kinetic Studies | Measuring reaction rates under various conditions (temperature, pressure, reactant concentrations). | Determines the overall reaction rate constant and its temperature dependence. Can provide insights into the rate-determining step. | Provides indirect mechanistic information. Does not identify intermediates or products. | Fundamental Data: Provides essential data for atmospheric modeling and can support mechanistic proposals when combined with other techniques. |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for investigating the reaction mechanism of HCFC-122.
Caption: Experimental workflow for HCFC-122 mechanism validation.
Conclusion: An Integrated Approach for Authoritative Results
To achieve a comprehensive and authoritative understanding of the reaction mechanisms of this compound, a multi-faceted approach is essential. While isotopic labeling studies stand as the cornerstone for providing unequivocal evidence of reaction pathways, their true power is realized when integrated with other techniques. Computational chemistry offers predictive insights to guide experiments, product analysis studies using FTIR and GC-MS identify the final outcomes, and kinetic studies provide the crucial rate data for atmospheric modeling.
By combining these methodologies, researchers can construct a self-validating and robust picture of the atmospheric fate of HCFC-122, contributing to more accurate environmental models and the development of sustainable chemical alternatives.
References
- Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals. (n.d.). PubMed.
- Kinetic study of OH radical reactions with CF3CCl=CCl 2, CF3CCl=CClCF3 and CF3CF=CFCF 3. (2025, August 10). ResearchGate.
- Atmospheric Chemistry of CF3CF=CF2: Kinetics and Mechanism of its Reactions with OH Radicals, Cl Atoms, and Ozone. (2025, August 7). ResearchGate.
- Atmospheric chemistry of (CF3)2C=CH2: OH radicals, Cl atoms and O3 rate coefficients, oxidation end-products and IR spectra. (2015, September 3). ResearchGate.
- Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). (1994, October). PubMed.
- Isotopic labeling. (n.d.). Wikipedia.
- Atmospheric Degradation of CFC-alternatives initiated by OH-radical for Sustainable Development : A Computational Study. (n.d.). ResearchGate.
- Improved FTIR retrieval strategy for HCFC-22 (CHClF2), comparisons with in situ and satellite datasets with the support of models, and determination of its long-term trend above Jungfraujoch. (2019, October 2). ACP.
- How Were Radical Chain Reactions Discovered In Atmospheric Chemistry? (2025, November 6). YouTube.
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.). Google Patents.
- 1,1,1,2-Tetrachloro-2,2-difluoroethane. (n.d.). PubChem.
- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane. (n.d.). Google Patents.
- 1,1,2-Trichloro-1,2-difluoroethane. (n.d.). PubChem.
- Isotopic Labelling Reactions. (n.d.). Thieme.
- FTIR monthly time series of HCFC-22 total columns above Jungfraujoch.... (n.d.). ResearchGate.
- Ozone-Depleting Substances. (2025, March 25). US EPA.
- Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (n.d.). PubMed.
- Halogenases: A Biotechnological Alternative For The Synthesis Of Halogenated Pharmaceuticals. (2025, August 8). ResearchGate.
- Isotope Labeling, Click Chemistry, Reaction Screening. (2022, August 20). CEA-Joliot.
- The use of ATR-FTIR to track the degradation of single-use polystyrene cup lids during 24 months of temperate outdoor exposure. (n.d.). PLOS One.
- Theoretical study on the mechanisms, kinetics and risk assessment of OH radical and Cl atom initiated transformation of HCFC-235fa in the atmosphere. (n.d.). ResearchGate.
- Multicomponent Reactions: A Promising Approach to Isotope Labeling. (n.d.). Scilit.
- Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (n.d.). MDPI.
- FTIR Study of Degradation Products of Aliphatic Polyester-Carbon Fibres Composites. (2025, August 8). ResearchGate.
- This compound (C2HCl3F2). (n.d.). PubChemLite.
- 1,1-Difluoroethane. (n.d.). Wikipedia.
- Medical and Chemical Technical Options Committee 2022 Assessment Report. (2022, December 31). Ozone Secretariat - UNEP.
- Ecological Replacements of Ozone-Depleting Substances. (n.d.). Polish Journal of Environmental Studies.
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (n.d.). MDPI.
- Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water. (2023, June 7). MDPI.
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Safety Operating Guide
Mastering the Control of 1,1,1-Trichloro-2,2-difluoroethane: A Guide to Safe Handling and Disposal
For the modern research scientist, precision and safety are paramount. The use of specialized reagents like 1,1,1-Trichloro-2,2-difluoroethane is indispensable for innovation, yet it demands a comprehensive understanding of its properties and associated risks. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing immediate, actionable intelligence for the safe handling, use, and disposal of this halogenated hydrocarbon. Our focus is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research and the environment.
Immediate Safety Briefing: Understanding the Risks
This compound is a colorless liquid with a slight, ether-like odor.[1][2] While non-combustible, it poses significant health hazards upon exposure.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
Key Hazards:
-
Inhalation: May cause respiratory irritation, coughing, sore throat, and shortness of breath.[3][4][5] High concentrations can lead to central nervous system depression, with symptoms including confusion, drowsiness, and dizziness, and may cause cardiac arrhythmia.[5]
-
Eye Contact: Can cause serious eye irritation and redness.[3][5]
-
Decomposition: On contact with hot surfaces or flames, it can decompose to produce toxic and irritating fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[5]
Immediate first aid is critical in the event of an exposure.
| Exposure Route | Immediate First Aid Measures |
| Inhalation | Move the individual to fresh air and a half-upright position for rest. If breathing is difficult, artificial respiration may be necessary. Seek immediate medical attention.[3][5] |
| Skin Contact | Promptly wash the contaminated skin with soap and water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if possible. Continue rinsing and seek medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The level of protection required will depend on the specific task and the potential for exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Recommended: Neoprene or Viton™ gloves. Halogenated solvents can penetrate standard nitrile and latex gloves.[1] For incidental contact, double-gloving with nitrile gloves may offer temporary protection, but prolonged handling requires more robust materials. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Required: Chemical safety goggles are the minimum requirement. Recommended: A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | Required for operations outside a fume hood or with poor ventilation: A NIOSH-approved respirator with an organic vapor cartridge is necessary. For higher concentrations or in emergency situations, a supplied-air respirator or a self-contained breathing apparatus (SCBA) may be required.[4] All work with this volatile compound should ideally be conducted within a certified chemical fume hood. |
| Protective Clothing | Required: A lab coat, buttoned to its full length, is essential. Recommended: For larger quantities or tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following protocols provide a framework for common laboratory procedures.
Weighing and Transferring
This procedure should always be performed inside a certified chemical fume hood.
Step-by-Step Protocol:
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Gather all necessary equipment, including the sealed container of this compound, a tared, sealed receiving vessel, and appropriate transfer tools (e.g., a glass syringe or a cannula for larger volumes).
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully open the primary container. To minimize vapor release, work efficiently and deliberately.
-
Transfer: Using a clean, dry glass syringe or pipette, draw the desired volume of the liquid. Immediately cap the syringe or pipette.
-
Addition: Transfer the liquid to the receiving vessel. If using a syringe, gently dispense the liquid down the inner wall of the vessel to minimize splashing.
-
Sealing: Immediately and securely seal the receiving vessel.
-
Cleaning: Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material. Dispose of the contaminated absorbent as hazardous waste.
-
Post-Procedure: Securely close the primary container of this compound. Wipe down the exterior of all containers before removing them from the fume hood. Remove and properly dispose of gloves. Wash hands thoroughly.
Setting Up a Chemical Reaction
All reactions involving this compound must be conducted in a well-ventilated chemical fume hood.
Step-by-Step Protocol:
-
Glassware Inspection: Ensure all glassware is free from cracks, stars, or other defects that could lead to failure under reaction conditions.
-
Apparatus Setup: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed and clamped. If the reaction is to be heated, use a heating mantle with a temperature controller.
-
Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, ensure the apparatus is properly purged with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Reagent Addition: Add this compound to the reaction vessel using the safe transfer techniques described above.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes in temperature, pressure, or color.
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature before proceeding with any quenching or extraction steps. All work-up procedures should also be performed in the fume hood.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[6] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7]
-
Container Requirements: Use a container that is compatible with halogenated hydrocarbons (e.g., a high-density polyethylene or glass container). Ensure the container has a secure, leak-proof cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[8] List all components of the waste mixture, if applicable.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Disposal Request: When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's emergency response team or EHS.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit with absorbent pads or other inert material. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the critical safety and handling workflow, the following diagram illustrates the key decision points and actions required when working with this compound.
Caption: Workflow for safe handling of this compound.
Conclusion: A Culture of Safety
Adherence to these guidelines is not merely a matter of compliance; it is a cornerstone of a robust safety culture. By integrating these practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. As our understanding of chemical safety evolves, so too will these recommendations. Continuous learning and a proactive approach to safety are the hallmarks of a responsible scientist.
References
- PubChemLite. (n.d.). This compound (C2HCl3F2).
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem. (n.d.). Ethane, 1,1,1-trichloro-2,2-difluoro-.
- Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene.
- Centers for Disease Control and Prevention. (1994). TETRACHLORO-DIFLUOROETHANES: METHOD 1016.
- Vanderbilt University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,1,2,2-Tetrachloro-1,2-difluoroethane.
- GazFinder. (n.d.). trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2).
- Centers for Disease Control and Prevention. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane - IDLH.
- Centers for Disease Control and Prevention. (2014). 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE - International Chemical Safety Cards.
Sources
- 1. 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane [cdc.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]
- 5. CDC - 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1-DIFLUORO-1,2,2-TRICHLOROETHANE CAS#: 354-21-2 [m.chemicalbook.com]
- 8. 1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
